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  • Product: N-Formyl-3-mercaptovaline
  • CAS: 6335-66-6

Core Science & Biosynthesis

Foundational

Mechanism of Penicillin Degradation into N-Formyl-3-mercaptovaline: A Comprehensive Technical Guide

Executive Summary The degradation of β-lactam antibiotics is a multi-pathway process dictated by environmental conditions such as pH, temperature, and the presence of nucleophiles. While the primary degradation route in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The degradation of β-lactam antibiotics is a multi-pathway process dictated by environmental conditions such as pH, temperature, and the presence of nucleophiles. While the primary degradation route in alkaline or buffered media leads to penicilloic acid via simple β-lactam ring opening, unbuffered aqueous solutions promote a distinct, complex rearrangement cascade. This whitepaper elucidates the specific chemical mechanisms by which penicillin degrades into N-formyl-3-mercaptovaline (commonly known as N-formylpenicillamine), a critical degradant with profound implications for drug stability profiling, hapten formation, and immunogenicity.

Structural Dynamics & Atom Mapping of the Penicillin Core

To understand the emergence of the N-formyl moiety, one must trace the atomic lineage of the penicillin core. The β-lactam-thiazolidine fused system contains a highly substituted carbon at position C5, which bridges the sulfur atom (S1), the thiazolidine nitrogen (N4), and the β-lactam carbon (C6).

During the degradation into N-formyl-3-mercaptovaline, three critical bond cleavages occur within the bicyclic framework:

  • S1–C5 Scission: Liberates the free thiol (-SH) group at the C2 position, characteristic of the penicillamine skeleton.

  • N4–C7 Scission: Opens the β-lactam ring, separating the acyl side-chain domain from the thiazolidine domain.

  • C5–C6 Scission: Disconnects the C5 carbon from the rest of the β-lactam backbone.

Following these cleavages, the C5 carbon remains tethered exclusively to N4. Hydration and subsequent rearrangement convert this C5 carbon into a formyl group (-CHO), yielding N-formyl-3-mercaptovaline.

Mechanistic Pathways to N-Formyl-3-mercaptovaline

The formation of N-formyl-3-mercaptovaline does not occur via direct hydrolysis. Instead, it proceeds through highly reactive intermediates depending on the catalytic environment.

Pathway A: The Penicillenic Acid Route (Aqueous Unbuffered)

In unbuffered, mildly acidic to neutral solutions (optimal at pH 5.0), benzylpenicillin isomerizes into benzylpenicillenic acid ()[1]. This intermediate features an oxazolone ring fused to the thiazolidine system. Subsequent aqueous degradation of benzylpenicillenic acid results in the fragmentation of the molecule, producing N-formyl-3-mercaptovaline in yields up to 30%[1]. Notably, free penicillamine itself is formed in negligible amounts (<1%) under these specific conditions, proving that the formyl group is retained on the nitrogen during this specific cleavage event[1]. Buffer salts must be absent, as they catalyze direct hydrolysis to penicilloic acid, bypassing the penicillenic acid intermediate ()[2].

Pathway B: Enzymatic/Peptidase-Catalyzed Fragmentation

Certain mutated β-lactamases (e.g., the N170L mutant) or D-Ala-D-Ala-peptidases catalyze an alternative cleavage. Instead of simple deacylation to penicilloic acid, the enzyme stabilizes a thiazolidine-oxazolinone intermediate ()[3]. This intermediate undergoes targeted C5-C6 fragmentation within the enzyme's active site, cleanly splitting the penicillin core into N-phenylacetylglycine and N-formyl-3-mercaptovaline[3].

Mechanism PEN Benzylpenicillin (Intact β-Lactam) BPA Benzylpenicillenic Acid (Reactive Intermediate) PEN->BPA Isomerization (pH 5.0) OXA Thiazolidine-Oxazolinone (Enzymatic Intermediate) PEN->OXA Peptidase/Mutant β-lactamase PAC Benzylpenicilloic Acid (Hydrolysis Product) PEN->PAC Alkaline Hydrolysis NFM N-Formyl-3-mercaptovaline (Target Degradant) BPA->NFM C5-C6 Cleavage (Aqueous) OXA->NFM Fragmentation NPG N-phenylacetylglycine (Co-fragment) OXA->NPG Fragmentation

Fig 1: Degradation pathways of penicillin yielding N-formyl-3-mercaptovaline.

Quantitative Thermodynamic & Kinetic Data

The yield of N-formyl-3-mercaptovaline is highly dependent on the pH of the unbuffered matrix. The data below summarizes the thermodynamic partitioning of degradation products.

Table 1: Influence of pH on Benzylpenicillin Degradation Pathways in Unbuffered Solutions (37°C)

pH LevelN-Formyl-3-mercaptovaline YieldPenicillamine YieldPrimary Intermediate / Dominant Product
2.5 ~10%<1%Penillic acid (Acid-catalyzed rearrangement)
5.0 30% (Maximum) <1% Benzylpenicillenic acid (Isomerization)
7.0 <5%~1%Benzylpenicilloic acid (Neutral hydrolysis)
9.0 0%0%Benzylpenicilloic acid (Rapid alkaline hydrolysis)

Data synthesized from foundational degradation studies[1],[2].

Self-Validating Experimental Protocol: Isolation & Quantification

To accurately study this specific degradant, researchers must intentionally suppress the dominant alkaline hydrolysis pathway. The following protocol utilizes an unbuffered system to force the molecule through the isomerization route.

Causality-Driven Methodology
  • Why Unbuffered? Buffer salts (especially phosphates) act as general base catalysts, accelerating direct nucleophilic attack on the β-lactam carbonyl. This drives the reaction entirely toward benzylpenicilloic acid. An unbuffered matrix allows the slower isomerization to benzylpenicillenic acid to accumulate.

  • Why Quench at 4°C? N-formyl-3-mercaptovaline contains a free thiol group that is highly susceptible to oxidative dimerization into disulfides at elevated temperatures. Immediate thermal quenching preserves the monomeric degradant.

Step-by-Step Workflow
  • Matrix Preparation: Dissolve Benzylpenicillin sodium reference standard in HPLC-grade water to a concentration of 1.0 mg/mL. Adjust the solution strictly to pH 5.0 using dilute HCl (0.01 M). Critical: Do not introduce any buffer salts.

  • Controlled Isomerization: Transfer the solution to amber glass vials (to prevent photo-degradation) and incubate in a thermostatic water bath at 37°C for 24 hours.

  • Quenching and Stabilization: Remove the vials and immediately submerge them in an ice-water bath to drop the core temperature to 4°C. Filter the solution through a 0.22 µm PTFE syringe filter.

  • LC-MS/MS Quantification:

    • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution using 0.1% Formic acid in water (A) and Acetonitrile (B).

    • Detection: N-formyl-3-mercaptovaline lacks the strong 322 nm chromophore of its precursor. Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode, monitoring the specific extracted ion chromatogram (EIC) for the [M+H]+ ion at m/z 178.0 .

Protocol S1 1. Matrix Prep Unbuffered Aq. pH 5.0 S2 2. Incubation 37°C for 24h (Isomerization) S1->S2 S3 3. Quenching Cool to 4°C Filter (0.22µm) S2->S3 S4 4. LC-MS/MS C18 Column m/z 178.0 [M+H]+ S3->S4

Fig 2: Self-validating experimental workflow for N-formylpenicillamine isolation.

References

  • Bird, A. E., Jennings, K. R., & Marshall, A. C. (1986). "N-formylpenicillamine and penicillamine as degradation products of penicillins in solution." Journal of Pharmacy and Pharmacology, 38(12), 913-916. URL:[Link]

  • Jemal, M., Hem, S. L., & Knevel, A. M. (1978). "Demonstration of penicillamine as a product in benzylpenicillenic acid degradation in neutral media using differential pulse polarography." Journal of Pharmaceutical Sciences, 67(3), 302-305. URL:[Link]

  • Petrosino, J., Cantu, C., & Palzkill, T. (1999). "A point mutation leads to altered product specificity in β-lactamase catalysis." Proceedings of the National Academy of Sciences, 96(10), 5370-5375. URL:[Link]

Sources

Exploratory

The Chemical Structure and Physical Properties of N-formylpenicillamine: A Comprehensive Technical Guide

Executive Summary N-formylpenicillamine (CAS: 13833-89-1) is a critical degradation product and pharmacopeial impurity associated with β-lactam antibiotics, most notably benzylpenicillin and piperacillin. As a Senior App...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary N-formylpenicillamine (CAS: 13833-89-1) is a critical degradation product and pharmacopeial impurity associated with β-lactam antibiotics, most notably benzylpenicillin and piperacillin. As a Senior Application Scientist, understanding the structural chemistry, physical properties, and mechanisms of formation of this compound is essential for drug formulation stability, analytical method development, and quality control in pharmaceutical manufacturing. This whitepaper provides an in-depth analysis of its molecular characteristics, details its formation pathways, and outlines a self-validating chromatographic protocol for its characterization.

Structural Chemistry and Molecular Characteristics

N-formylpenicillamine is an N-formylated derivative of the amino acid D-penicillamine. The structural integrity of the molecule revolves around a butanoic acid backbone substituted with a sulfanyl (thiol) group, a gem-dimethyl group, and a formamido moiety.

  • IUPAC Name: (2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid

  • SMILES: CC(C)(S)C(O)=O1

  • Stereochemistry: The molecule possesses a chiral center at the C2 position, maintaining the (2S) absolute configuration derived from its parent β-lactam precursors.

The presence of the formyl group on the nitrogen atom significantly alters the nucleophilicity and acid-base behavior of the molecule compared to free penicillamine, making it a distinct chemical entity requiring specific analytical considerations 2.

Physicochemical Properties

While N-formylpenicillamine is often encountered in situ during the degradation of aqueous penicillin solutions, isolated reference standards exhibit defined physicochemical traits. The presence of both a carboxylic acid and a free thiol group imparts distinct solubility profiles and pH-dependent ionization states.

Table 1: Physicochemical Properties of N-formylpenicillamine

PropertyValue / Description
Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS Registry Number 13833-89-1
Appearance White to off-white crystalline solid (as isolated standard)
Solubility Freely soluble in water and methanol; practically insoluble in non-polar solvents (e.g., ethyl acetate)
Pharmacopeial Designation Piperacillin EP Impurity I
Mechanistic Pathways of Formation

N-formylpenicillamine is generated through two primary mechanistic pathways: aqueous hydrolytic degradation and altered enzymatic cleavage. Understanding the causality behind these pathways is critical for formulation scientists aiming to stabilize β-lactam products.

Pathway A: Aqueous Degradation In unbuffered aqueous solutions, the β-lactam ring of penicillins (e.g., benzylpenicillin) is highly susceptible to hydrolysis. At pH values between 2.5 and 7.0, degradation yields N-formylpenicillamine, with a maximum yield of approximately 30% occurring precisely at pH 5.0 3. Causality of pH Dependence: The mildly acidic environment at pH 5.0 favors the initial nucleophilic attack and cleavage of the carbon-nitrogen bond of the β-lactam ring. At this specific pH, the intermediate undergoes an intramolecular rearrangement that retains the formyl group on the penicillamine nitrogen. If the pH drops below 5.0, the increased hydronium ion concentration drives the subsequent acid-catalyzed hydrolysis of the formamide bond, stripping the formyl group to yield free penicillamine 4. Thus, pH 5.0 represents the thermodynamic sweet spot for maximizing N-formylpenicillamine accumulation.

Pathway B: Enzymatic Cleavage (Mutant β-Lactamase) Fascinatingly, a point mutation (N170L) in class A β-lactamase alters the enzyme's product specificity. Instead of standard hydrolysis, the N170L mutant facilitates deacylation via an intramolecular rearrangement. This yields a thiazolidine-oxazolinone intermediate that subsequently degrades into N-phenylacetylglycine and N-formylpenicillamine 5. Causality of Mutation: The mutation replaces a hydrophilic asparagine with a hydrophobic leucine, eliminating critical hydrogen bonds with Glu166 and the hydrolytic water molecule, thereby kinetically favoring this alternate deacylation pathway 6.

G Pen Benzylpenicillin (Penicillin G) AqDeg Aqueous Degradation (pH 5.0, Unbuffered) Pen->AqDeg Hydrolysis EnzDeg Enzymatic Cleavage (N170L β-lactamase) Pen->EnzDeg Acylation NFP N-formylpenicillamine (C6H11NO3S) AqDeg->NFP 30% Yield Interm Thiazolidine-oxazolinone Intermediate EnzDeg->Interm Intramolecular Rearrangement Interm->NFP Degradation NPAG N-phenylacetylglycine Interm->NPAG Degradation

Pathways of N-formylpenicillamine formation via hydrolysis and mutant β-lactamase cleavage.

Experimental Protocols for Characterization

To ensure pharmaceutical quality, analytical scientists must accurately detect and quantify N-formylpenicillamine (designated as Piperacillin EP Impurity I in pharmacopeial monographs). The following protocol details a self-validating High-Performance Liquid Chromatography (HPLC) workflow for its isolation and characterization, ensuring trustworthy peak identification 7.

Protocol: HPLC Detection and Quantification of Piperacillin EP Impurity I

Rationale for Causality: Utilizing a gradient elution with a strongly acidic buffered mobile phase (pH 3.0) suppresses the ionization of the carboxylic acid group on N-formylpenicillamine. Because the molecule lacks large hydrophobic domains, keeping it fully protonated prevents premature elution in the void volume, increasing its retention on a C18 reverse-phase column and preventing peak tailing.

Step 1: Reagent and Standard Preparation

  • Obtain certified reference standards for Piperacillin and Piperacillin EP Impurity I (N-formylpenicillamine).

  • Prepare a System Suitability Solution by dissolving 10 mg of Piperacillin and 1 mg of Impurity I in 10 mL of a diluent (typically a mixture of water and methanol, 50:50 v/v).

  • Prepare the Test Solution by dissolving the pharmaceutical sample in the diluent to a concentration of 1.0 mg/mL.

Step 2: Chromatographic Conditions

  • Column: Octadecylsilyl silica gel (C18), 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.2 M Monobasic sodium phosphate buffer (adjusted to pH 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer set at 220 nm. (Causality: Impurity I lacks strong chromophores like aromatic rings, making low-wavelength UV detection necessary for adequate sensitivity).

  • Column Temperature: Autosampler set to 4 °C to prevent further on-column degradation of the parent piperacillin during the run sequence.

Step 3: Execution and System Validation

  • Inject 10 µL of the System Suitability Solution.

  • Validation Check: Verify that the resolution factor between the Piperacillin principal peak and the Impurity I peak is strictly ≥ 1.5. If resolution fails, adjust the gradient slope. The relative retention time (RRT) for Impurity I is approximately 0.12 relative to the piperacillin principal peak.

  • Inject the Test Solution and record the chromatogram.

  • Calculate the percentage of N-formylpenicillamine using the area normalization method or against an external calibration curve.

Conclusion

N-formylpenicillamine is a critical marker of β-lactam instability. By understanding its structural properties, pH-dependent formation pathways, and applying rigorous chromatographic protocols, drug development professionals can effectively monitor antibiotic degradation and ensure the safety and efficacy of penicillin-class therapeutics.

References
  • Bird, A. E., Jennings, K. R., & Marshall, A. C. (1986). "N-Formylpenicillamine and penicillamine as degradation products of penicillins in solution." Journal of Pharmacy and Pharmacology | Oxford Academic.[Link]

  • Bird, A. E., et al. (1986). "N-formylpenicillamine and penicillamine as degradation products of penicillins in solution." NIH PubMed.[Link]

  • NIH Global Substance Registration System (GSRS). "N-FORMYLPENICILLAMINE".[Link]

  • Structure-Function Studies. "A point mutation leads to altered product specificity in β-lactamase catalysis." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • "Enzyme Redesign | Chemical Reviews." ACS Publications.[Link]

  • ChemWhat Database. "Piperacillin EP Impurity I CAS#: 13833-89-1". [Link]

  • Pharmacopeial Standards. "PIPERACILLIN SODIUM Piperacillinum natricum." PayPayTech.[Link]

Sources

Foundational

The Role of N-Formyl-3-mercaptovaline (Piperacillin EP Impurity I) in Piperacillin Formulation and Stability: A Comprehensive Technical Guide

Executive Summary Piperacillin is a broad-spectrum ureidopenicillin widely used in clinical settings, typically formulated in combination with the beta-lactamase inhibitor tazobactam. Like all beta-lactam antibiotics, pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperacillin is a broad-spectrum ureidopenicillin widely used in clinical settings, typically formulated in combination with the beta-lactamase inhibitor tazobactam. Like all beta-lactam antibiotics, piperacillin is highly susceptible to degradation in aqueous environments. Among its degradation products, N-Formyl-3-mercaptovaline —pharmacopeially designated as Piperacillin EP Impurity I or N-formylpenicillamine —is a critical marker of Active Pharmaceutical Ingredient (API) instability[1]. Understanding the mechanistic formation of this specific impurity is paramount for formulation scientists aiming to optimize the shelf-life, analytical profiling, and safety of parenteral piperacillin products.

Chemical Identity and Pharmacopeial Context

N-Formyl-3-mercaptovaline is a thiol-containing degradation product resulting from the structural collapse of the penicillin core. Monitoring its levels is a strict regulatory requirement for Abbreviated New Drug Applications (ANDA) and commercial batch release[1].

Table 1: Physicochemical Properties of Piperacillin EP Impurity I

PropertySpecification / Detail
Chemical Name (2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid
Common Synonyms N-formylpenicillamine; Piperacillin EP Impurity I
CAS Registry Number 13833-89-1
Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
Pharmacopeial Status EP/USP Reference Standard for Peak Identification

Mechanistic Pathway of Degradation (Causality Analysis)

The degradation of piperacillin is highly pH-dependent. While alkaline hydrolysis predominantly opens the beta-lactam ring to form piperacilloic acid (Impurity B), mildly acidic to neutral conditions trigger a distinctly different pathway.

In unbuffered aqueous solutions (pH 2.5 to 7.0), piperacillin undergoes an intramolecular rearrangement to form a highly reactive penicillenic acid intermediate[2]. This intermediate is unstable and rapidly hydrolyzes, cleaving the thiazolidine ring to yield N-formyl-3-mercaptovaline. Crucially, empirical research demonstrates that the maximum yield of N-formylpenicillamine (up to 30%) occurs at exactly pH 5.0[3]. Conversely, the direct degradation of penicilloic or penilloic acids yields almost no N-formylpenicillamine, proving that Impurity I is an exclusive byproduct of the penicillenic acid pathway[3].

DegradationPathway Pip Piperacillin (Intact Beta-Lactam) Penicillenic Piperacillenic Acid (Reactive Intermediate) Pip->Penicillenic pH 2.5 - 7.0 Rearrangement Penicilloic Piperacilloic Acid (Impurity B) Pip->Penicilloic Alkaline Hydrolysis Ring Opening NFormyl N-Formyl-3-mercaptovaline (Impurity I) Penicillenic->NFormyl Hydrolysis (Max yield at pH 5) Major Pathway Penicillamine Penicillamine (Minor Product) Penicilloic->Penicillamine Decarboxylation Minor Pathway

Figure 1: Mechanistic degradation pathway of Piperacillin to N-Formyl-3-mercaptovaline.

Formulation Strategies to Mitigate Degradation

Because the formation of N-formyl-3-mercaptovaline is catalyzed by shifts in pH during storage or reconstitution, parenteral formulations must employ robust buffering systems. Unbuffered piperacillin solutions exhibit a natural pH drop over time due to the formation of acidic degradation products, which subsequently accelerates the formation of Impurity I via the pH 5.0 penicillenic acid pathway[4].

To arrest this autocatalytic degradation cycle, modern parenteral formulations utilize citrate buffers to lock the solution pH between 6.1 and 6.9 (optimally 6.5)[5]. Citrate is specifically chosen over phosphate buffers because it maintains pH stability even in the frozen state, preventing cryo-concentration-induced degradation during cold storage[5].

Table 2: Piperacillin Degradation Kinetics vs. pH

ConditionPrimary IntermediateMajor Degradation ProductDegradation Rate
pH < 5.0 Penicillenic AcidN-Formyl-3-mercaptovalineHigh
pH 6.1 - 6.9 (Buffered) MinimalStable (Intact API)Low (Optimal)
pH > 8.0 Penicilloic AcidPiperacilloic Acid (Impurity B)High

Experimental Protocol: Forced Degradation and Isolation Workflow

To synthesize and isolate Impurity I for use as an analytical reference standard, scientists must exploit the pH 5.0 degradation causality. The following protocol is a self-validating system: by tracking the disappearance of the API and the appearance of Impurity I, mass balance can be calculated to ensure no secondary volatile degradation pathways are missed.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 100 mg of Piperacillin sodium API in 10 mL of 50 mM sodium citrate buffer adjusted precisely to pH 5.0 using 0.1 M HCl.

  • Thermal Stressing: Incubate the solution in a dark, temperature-controlled shaker at 37°C for 24 hours. (Causality: 37°C accelerates the kinetic rearrangement to penicillenic acid without causing total thermal destruction of the thiol group).

  • Quenching: Instantly cool the sample to 4°C and adjust the pH to 6.5 to halt further degradation.

  • Prep-HPLC Isolation: Inject the stressed sample into a Preparative HPLC system (C18 column, 250 x 21.2 mm). Use a gradient of 0.1% Formic Acid in water and Acetonitrile. Collect the fraction corresponding to the previously established retention time of Impurity I.

  • Validation (Mass Balance): Lyophilize the collected fraction. Perform quantitative NMR (qNMR) against an internal standard (e.g., maleic acid). The molar sum of the isolated Impurity I, residual Piperacillin, and other quantified trace impurities must equal the initial starting molarity (±5%) to validate the degradation closure.

IsolationWorkflow Sample 1. Sample Prep Piperacillin in pH 5.0 Buffer Stress 2. Thermal Stress 37°C for 24 hours Sample->Stress HPLC 3. Prep-HPLC Fraction Collection Stress->HPLC NMR 4. Validation qNMR & Mass Balance HPLC->NMR

Figure 2: Experimental workflow for the forced degradation and isolation of Impurity I.

Analytical Profiling: Stability-Indicating LC-MS/MS Protocol

Routine quality control requires a highly sensitive, self-validating method to quantify N-formyl-3-mercaptovaline down to trace levels (ppm).

Step-by-Step Methodology:

  • Mobile Phase Setup:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Separation:

    • Column: UPLC C18 (100 mm x 2.1 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 60% B over 8 minutes. (Causality: The highly polar nature of the thiol and carboxylic acid groups on Impurity I requires a high aqueous starting condition for adequate retention).

  • Mass Spectrometry (ESI+ MRM):

    • Monitor the precursor ion[M+H]+ at m/z 178.2.

    • Monitor the primary product ion at m/z 132.1 (representing the loss of the formamide group).

  • Self-Validation (System Suitability):

    • Spike the sample with a stable isotope-labeled internal standard (e.g., 13C-labeled penicillamine derivative). The recovery of the internal standard must be within 95-105%. If recovery falls outside this range, it indicates matrix suppression, and the sample must be diluted and re-analyzed.

Toxicological and Immunological Implications

Beyond regulatory compliance, monitoring N-formyl-3-mercaptovaline is critical for patient safety. Degradation products of penicillins, particularly those containing reactive thiol or formyl groups, can act as haptens. These small molecules covalently bind to host proteins (such as serum albumin), forming immunogenic complexes that trigger IgE-mediated hypersensitivity reactions (penicillin allergy)[6]. Minimizing Impurity I through strict pH control directly reduces the allergenic potential of the administered drug.

References

  • Title: Piperacillin EP Impurity I CAS#: 13833-89-1 Source: ChemWhat Database URL: [Link]

  • Title: N-Formylpenicillamine and penicillamine as degradation products of penicillins in solution Source: Journal of Pharmacy and Pharmacology (Oxford Academic) URL: [Link]

  • Title: EP1154770B1 - Parenteral formulation of piperacillin Source: European Patent Office / Google Patents URL
  • Title: Degradation of β-lactam antibiotics Source: ResearchGate URL: [Link]

Sources

Exploratory

The pH-Dependent Formation of N-Formyl-3-mercaptovaline in Aqueous Solutions: Mechanisms and Analytical Protocols

Executive Summary N-Formyl-3-mercaptovaline, widely recognized in pharmaceutical analysis as N-formylpenicillamine (and cataloged as Tazobactam Impurity B or Piperacillin Impurity I)[1], is a critical degradation product...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Formyl-3-mercaptovaline, widely recognized in pharmaceutical analysis as N-formylpenicillamine (and cataloged as Tazobactam Impurity B or Piperacillin Impurity I)[1], is a critical degradation product of penicillins in aqueous environments. For researchers and drug development professionals, understanding the precise environmental triggers that lead to its formation is paramount for API impurity profiling, formulation stability, and quality control. This technical guide explores the mechanistic causality of its formation, the quantitative impact of hydronium ion concentration, and provides a self-validating experimental protocol for its analysis.

Mechanistic Causality: The Role of Hydronium Ion Concentration

The degradation of β -lactam antibiotics, such as benzylpenicillin, is not a simple linear decay but a complex, proton-catalyzed intramolecular rearrangement that is highly susceptible to pH fluctuations[2].

The Penicillenic Acid Pathway

In unbuffered or mildly acidic aqueous solutions, the degradation is initiated by the opening of the β -lactam ring. The side-chain amide oxygen acts as a nucleophile, attacking the β -lactam carbonyl to form an oxazolone-thiazolidine intermediate known as penicillenic acid[2]. The subsequent fate of this intermediate is strictly governed by the pH of the solution.

pH-Dependent Divergence and the pH 5.0 Optimum

At pH values ranging from 2.5 to 7.0, the penicillenic acid intermediate undergoes a specific cleavage that retains the formyl group on the nitrogen atom, yielding N-formyl-3-mercaptovaline[3].

Crucially, the maximum yield of N-formyl-3-mercaptovaline (approximately 30% from benzylpenicillin) occurs precisely at pH 5.0[3]. At this specific hydronium ion concentration, the thermodynamic equilibrium stabilizes the transition state required for thiazolidine ring opening, favoring rearrangement over complete hydrolysis.

Acid-Catalyzed Hydrolysis

As the pH drops below 5.0, the abundance of hydronium ions catalyzes the complete hydrolysis of the N-formyl bond. This shifts the degradation profile away from N-formyl-3-mercaptovaline toward free penicillamine (3-mercaptovaline) and penilloic acids[3],[4]. However, even under these highly acidic conditions, the yield of free penicillamine remains remarkably low (less than 1%)[3].

Interestingly, this pH-dependent chemical degradation mirrors specific enzymatic pathways. Research has demonstrated that a point mutation (N170L) in β -lactamase alters the enzyme's mechanism, leading to the formation of a similar thiazolidine-oxazolinone intermediate. This intermediate rapidly breaks down into N-phenylacetylglycine and N-formylpenicillamine, with the degradation rate exhibiting a strict linear dependence on hydronium ion concentration ( logkobs​=−0.82pH+2.2 )[5].

Pathway BP Benzylpenicillin (Aqueous Solution) PA Penicillenic Acid (Intermediate) BP->PA pH 2.5 - 7.0 Proton-catalyzed NFMV N-Formyl-3-mercaptovaline (Max Yield at pH 5.0) PA->NFMV pH ~5.0 Rearrangement PEN Penicillamine (Forms at pH < 5.0) PA->PEN pH < 5.0 Hydrolysis OTHER Penilloic / Penicilloic Acids PA->OTHER Alternate Pathways

Mechanistic pathway of pH-dependent benzylpenicillin degradation to N-Formyl-3-mercaptovaline.

Quantitative Impact of pH on Yield

To illustrate the causality between pH and product formation, the following table summarizes the yield profiles of N-formyl-3-mercaptovaline and free penicillamine derived from benzylpenicillin and its intermediates[3].

Solution pHStarting SubstrateN-Formyl-3-mercaptovaline YieldPenicillamine YieldPrimary Mechanism
< 2.5 BenzylpenicillinLow< 1%Complete Hydrolysis
2.5 – 4.9 BenzylpenicillinIncreasing< 1%Mixed Hydrolysis/Rearrangement
5.0 Benzylpenicillin~30% (Maximum) < 1%Intramolecular Rearrangement
5.0 Benzylpenicillenic Acid~20%0%Direct Rearrangement
> 5.0 – 7.0 BenzylpenicillinDecreasing0%Base-shifted Hydrolysis

Experimental Protocols: A Self-Validating System

To accurately study the formation of N-formyl-3-mercaptovaline, researchers must employ a self-validating experimental design. Unbuffered solutions are prone to severe pH drift as acidic degradation products (like penicilloic acid) form, which invalidates the causality of the experiment. The following protocol ensures strict environmental control and quantitative accuracy[5].

Step-by-Step Methodology for pH-Controlled Degradation

Step 1: Substrate and Internal Standard Preparation Prepare a stock solution of the API (e.g., benzylpenicillin) to achieve a final reaction concentration of 5.4×10−4 M. Critically, incorporate uracil at 2.7×10−6 M as an internal standard[5]. Causality: The internal standard corrects for any volumetric injection errors during downstream HPLC analysis, ensuring the mass balance calculations are trustworthy.

Step 2: pH-Controlled Incubation Dilute the substrate into 50 mM potassium phosphate buffers pre-adjusted to target pH values (e.g., pH 2.5, 5.0, and 7.0). Incubate the solutions in a thermostatic water bath at a controlled temperature (e.g., 22°C)[5]. Causality: The high buffer capacity prevents the auto-catalytic pH drop caused by the generation of acidic degradation byproducts.

Step 3: Reaction Quenching At predefined time intervals, extract aliquots and immediately quench the reaction. Quenching can be achieved by rapid flash-freezing or by adjusting the aliquot's pH to a stable baseline (e.g., pH 7.3) using a neutralizing buffer[5]. Causality: Failing to quench the reaction will result in continued on-column degradation during HPLC analysis, artificially inflating the impurity peaks.

Step 4: HPLC-UV Quantification Analyze the quenched samples using an HPLC system equipped with a C18 column (10 μ m spheres).

  • Mobile Phase: 10% acetonitrile / 90% 50 mM potassium phosphate (apparent pH 7.3).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV absorbance at 257 nm[5]. Calculate rate constants by plotting the normalized peak area of N-formyl-3-mercaptovaline against incubation time.

Workflow S1 1. Substrate Prep (API + Int. Standard) S2 2. pH Adjustment (Phosphate Buffers) S1->S2 S3 3. Incubation (Controlled Temp) S2->S3 S4 4. Quenching (Rapid Cooling) S3->S4 S5 5. HPLC-UV Analysis (Quantification) S4->S5

Step-by-step experimental workflow for pH-controlled degradation and HPLC quantification.

Conclusion

The formation of N-Formyl-3-mercaptovaline is a highly specific, pH-driven process that peaks at pH 5.0 due to the stabilization of the penicillenic acid intermediate's rearrangement pathway. By utilizing heavily buffered systems, internal standards, and strict quenching protocols, analytical scientists can accurately profile this degradation pathway, ensuring the structural integrity and safety of β -lactam formulations.

References

  • N-formylpenicillamine and penicillamine as degradation products of penicillins in solution. Journal of Pharmacy and Pharmacology. URL:[Link]

  • A point mutation leads to altered product specificity in β -lactamase catalysis. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Report of the SCAN on the use of treated mycelium, liquid co-product of penicillin production. European Food Safety Authority (EFSA). URL:[Link]

  • Penicillamine | C5H11NO2S | CID 5852. PubChem. URL:[Link]

Sources

Foundational

Pharmacological and Toxicological Profile of N-Formyl-3-mercaptovaline

A Technical Whitepaper on β -Lactam Degradation, Haptenization, and Analytical Characterization Executive Summary N-Formyl-3-mercaptovaline (synonymous with N-formylpenicillamine; CAS: 158411-82-6 / 22801-32-7) is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on β -Lactam Degradation, Haptenization, and Analytical Characterization

Executive Summary

N-Formyl-3-mercaptovaline (synonymous with N-formylpenicillamine; CAS: 158411-82-6 / 22801-32-7) is a critical sulfhydryl-containing degradation product of β -lactam antibiotics. While devoid of antimicrobial activity, its pharmacological and toxicological significance lies in its role as a reactive hapten precursor and a definitive biomarker for penicillin instability. This technical guide provides an authoritative analysis of its mechanistic formation, immunotoxicological profile, and validated analytical methodologies for its quantification in pharmaceutical formulations.

Chemical Identity and Structural Dynamics

N-Formyl-3-mercaptovaline ( C6​H11​NO3​S ) emerges primarily from the hydrolytic and enzymatic breakdown of the penam nucleus. Structurally, it retains the gem-dimethyl and free sulfhydryl groups of penicillamine but features an N-formyl moiety resulting from the fragmentation of the thiazolidine ring. This specific structural configuration makes it highly susceptible to oxidative dimerization and nucleophilic attack, dictating its behavior in both biological systems and aqueous solutions[1]. In analytical chemistry, it is frequently utilized as a reference standard for quantifying impurities in APIs such as nafcillin, piperacillin, and benzylpenicillin[1].

Mechanistic Pathways of Formation (Pharmacology)

The formation of N-formyl-3-mercaptovaline is highly dependent on the pH of the aqueous environment and the presence of specific catalytic enzymes.

Aqueous Degradation: In unbuffered aqueous solutions (pH 2.5–7.0), intact penicillins undergo complex structural rearrangements. At pH 5.0, the degradation pathway heavily favors the cleavage of a transient thiazolidine-oxazolinone intermediate, yielding N-formyl-3-mercaptovaline in quantities up to 30% of the initial API concentration[2].

Enzymatic Catalysis: Beyond spontaneous hydrolysis, specific β -lactamase mutations fundamentally alter enzyme product specificity. For instance, the N170L point mutation in B. licheniformis β -lactamase shifts the deacylation mechanism from standard hydrolysis to an intramolecular rearrangement. This forms a thiazolidine-oxazolinone intermediate that rapidly decomposes into N-phenylacetylglycine and N-formyl-3-mercaptovaline[3]. This mimics the action of D-Ala-D-Ala-carboxypeptidases, highlighting an evolutionary bridge in bacterial resistance mechanisms[3].

Pathway A Intact Penicillin (e.g., Benzylpenicillin) B Acyl-Enzyme / Ring Opening (pH 5.0 or N170L Mutant) A->B Hydrolysis/Catalysis C Thiazolidine-Oxazolinone Intermediate B->C Rearrangement D N-Formyl-3-mercaptovaline (Target Impurity) C->D Cleavage E N-phenylacetylglycine (Co-metabolite) C->E Cleavage

Fig 1: Degradation pathway of penicillin into N-formyl-3-mercaptovaline.

Toxicological Profile: Haptenization and Hypersensitivity

The primary toxicological concern surrounding N-formyl-3-mercaptovaline is its potent immunogenicity. β -lactam degradation products are notorious for acting as haptens—low-molecular-weight molecules that elicit an immune response only when attached to a large carrier, such as a host protein[4].

Mechanism of Toxicity: The free sulfhydryl (-SH) and the formyl groups of N-formyl-3-mercaptovaline serve as reactive centers. They readily form covalent linkages (e.g., disulfide or amide bonds) with the ϵ -amino groups of lysine residues on human serum albumin (HSA) and other plasma proteins[4]. These spontaneously formed penicilloyl-conjugates are the major antigenic determinants in penicillin allergy, cross-linking IgE antibodies on mast cells and triggering degranulation, which manifests clinically as hypersensitivity reactions ranging from urticaria to severe anaphylaxis[4].

Haptenization A N-Formyl-3-mercaptovaline (Reactive Hapten) C Covalent Conjugation (Penicilloyl-Protein Complex) A->C Nucleophilic Attack B Host Carrier Protein (Lysine ε-amino groups) B->C Carrier Binding D IgE Cross-linking & Mast Cell Degranulation C->D Immune Recognition

Fig 2: Mechanism of haptenization and IgE-mediated hypersensitivity.

Quantitative Degradation Kinetics

Understanding the environmental conditions that accelerate the formation of this toxic degradation product is critical for pharmaceutical formulation and storage. Table 1 summarizes the pH-dependent yield of N-formyl-3-mercaptovaline from benzylpenicillin.

Table 1: pH-Dependent Yield of N-Formyl-3-mercaptovaline from Benzylpenicillin Degradation

Aqueous pH Level Primary Degradation Pathway Yield of N-Formyl-3-mercaptovaline (%) Yield of Penicillamine (%)
< 2.5 Penillic acid formation < 5.0% < 1.0%
5.0 Thiazolidine-oxazolinone cleavage ~ 30.0% < 1.0%
7.0 Penicilloic acid formation ~ 10.0 - 15.0% 0.0%

| > 8.0 | Alkaline hydrolysis | 0.0% | 0.0% |

(Data synthesized from unbuffered aqueous degradation studies[2])

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific chemical rationales for each step.

Protocol 1: HPLC-UV Quantification via DTNB Derivatization

Because N-formyl-3-mercaptovaline lacks a strong intrinsic chromophore, pre-column derivatization is required to achieve high-sensitivity UV detection[5].

  • Sample Preparation & Quenching: Extract 1.0 mL of the degraded penicillin solution and immediately buffer with 0.1 M Phosphate Buffer (pH 7.4). Causality: Adjusting to physiological pH arrests extreme acid/base hydrolysis, stabilizing the current degradation profile.

  • Derivatization: Add 100 μ L of 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent). Incubate in the dark for 15 minutes. Causality: DTNB selectively reacts with the free sulfhydryl group of N-formyl-3-mercaptovaline, forming a mixed disulfide and releasing 2-nitro-5-thiobenzoate (TNB), which is highly UV-active at 412 nm[5].

  • Chromatographic Separation: Inject 20 μ L onto a C18 Reversed-Phase column (e.g., 250 x 4.6 mm, 5 μ m). Use an isocratic mobile phase of 0.1% Formic Acid in Water : Acetonitrile (70:30 v/v) at 1.0 mL/min. Causality: The acidic mobile phase suppresses the ionization of the carboxylate group on the valine backbone, preventing peak tailing and ensuring sharp, quantifiable resolution.

  • Detection & Validation: Monitor absorbance at 412 nm. Validate the system by spiking a known standard of N-formylpenicillamine to confirm the retention time and derivatization efficiency.

Protocol 2: In Vitro Haptenization Assay (Protein Conjugation)

This protocol evaluates the immunogenic potential of the impurity by monitoring its covalent binding to carrier proteins.

  • Incubation: Incubate 500 μ M of purified N-formyl-3-mercaptovaline with 50 μ M Human Serum Albumin (HSA) in PBS (pH 7.4) at 37°C for 24 hours. Causality: Simulates physiological conditions to allow the nucleophilic attack of HSA lysine ϵ -amino groups on the reactive centers of the impurity.

  • Desalting & Digestion: Pass the mixture through a 10 kDa MWCO spin filter to remove unbound hapten. Digest the retained protein complex overnight using sequencing-grade Trypsin at a 1:50 enzyme-to-protein ratio. Causality: Cleaves the conjugated HSA into distinct peptide fragments, isolating the specific sites of haptenization for mass analysis.

  • LC-MS/MS Analysis: Analyze the tryptic peptides using a high-resolution Q-TOF mass spectrometer. Causality: The addition of the N-formyl-3-mercaptovaline mass (+177 Da) to specific lysine-containing fragments definitively proves covalent haptenization, validating its role as an immunogenic trigger.

References

  • Bird, A. E., et al. "N-formylpenicillamine and penicillamine as degradation products of penicillins in solution." Journal of Pharmacy and Pharmacology (1986). Source: nih.gov.2

  • Strynadka, N. C., et al. "A point mutation leads to altered product specificity in β-lactamase catalysis - PMC." Proceedings of the National Academy of Sciences (1992). Source: nih.gov. 3

  • Vundavilli, J. K., et al. "Identification, Isolation, and Characterization of a New Degradation Impurity in Nafcillin Sodium." Scientia Pharmaceutica (2015). Source: semanticscholar.org. 1

  • European Commission. "Report of the SCAN on the use of treated mycelium, liquid co-product of penicillin production." Food Safety Authority (1998). Source: europa.eu. 4

  • Kuwata, K., et al. "Liquid chromatographic determination of alkylthiols via derivatization with 5,5'-dithiobis(2-nitrobenzoic acid)." Analytical Chemistry (1982). Source: acs.org.5

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Weight and Mass Spectrometry Fragmentation of N-Formyl-3-mercaptovaline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of N-Formyl-3-mercaptovaline, a molecule of interest in pharmaceutical and metabolic researc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-Formyl-3-mercaptovaline, a molecule of interest in pharmaceutical and metabolic research. We delve into the precise determination of its molecular weight and present a predictive exploration of its fragmentation patterns under mass spectrometry. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable protocols for the characterization of this and similar N-acyl thioamino acids. Our approach is grounded in established principles of mass spectrometry, drawing parallels with the known fragmentation of related chemical structures to elucidate the behavior of N-Formyl-3-mercaptovaline in the gas phase.

Introduction: The Chemical Identity of N-Formyl-3-mercaptovaline

N-Formyl-3-mercaptovaline, also known as N-Formylpenicillamine, is a derivative of the amino acid valine.[1][2][3] Its structure is characterized by a formyl group attached to the nitrogen of the amino acid backbone and a thiol (-SH) group at the tertiary carbon of the valine side chain. This modification of the parent amino acid, penicillamine, is significant in various biochemical contexts, including its potential role as a metabolite or a synthetic impurity in drug manufacturing processes.[3][4] A thorough understanding of its physicochemical properties, particularly its molecular weight and mass spectrometric behavior, is paramount for its unambiguous identification and quantification in complex matrices.

The presence of the N-formyl group is a noteworthy feature, as N-formylated peptides and proteins play crucial roles in biological systems, from bacterial protein synthesis to host defense mechanisms.[5][6] The mercapto (thiol) group, on the other hand, imparts significant reactivity, including the potential for oxidation and disulfide bond formation, which can influence its fragmentation in mass spectrometry.[7][8][9]

Determination of Molecular Weight

The molecular formula for N-Formyl-3-mercaptovaline is C₆H₁₁NO₃S.[1][4][10] Based on this, we can calculate its theoretical molecular weight and exact mass, which are fundamental parameters for its detection and characterization by mass spectrometry.

ParameterValueSource
Molecular Formula C₆H₁₁NO₃S[1][4][10]
Average Molecular Weight 177.22 g/mol [1][3][4]
Monoisotopic (Accurate) Mass 177.04596 Da[1]

The distinction between average molecular weight and monoisotopic mass is critical in mass spectrometry. High-resolution mass spectrometers measure the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This precision is essential for confirming the elemental composition of an unknown compound.

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of N-Formyl-3-mercaptovaline in a mass spectrometer, typically using techniques like Collision-Induced Dissociation (CID), can be predicted by considering the lability of its various chemical bonds. The protonated molecule [M+H]⁺ is expected to be the precursor ion in positive ion mode electrospray ionization (ESI). The fragmentation cascade will likely be influenced by the presence of the amide, carboxylic acid, and thiol functional groups.

Below is a diagram illustrating the structure of N-Formyl-3-mercaptovaline and a proposed fragmentation workflow.

cluster_structure N-Formyl-3-mercaptovaline Structure cluster_workflow Mass Spectrometry Workflow structure A Sample Introduction (ESI) B Protonated Precursor Ion [M+H]⁺ (m/z 178.053) A->B C Isolation in Mass Analyzer B->C D Collision-Induced Dissociation (CID) C->D E Fragment Ion Detection D->E

Caption: Structure of N-Formyl-3-mercaptovaline and its analytical workflow in mass spectrometry.

Based on the fragmentation patterns of N-acyl amino acids and sulfur-containing compounds, we can anticipate several key fragmentation pathways for the [M+H]⁺ ion of N-Formyl-3-mercaptovaline.[11][12]

Primary Fragmentation Pathways

The initial fragmentation events are likely to involve the loss of small, stable neutral molecules:

  • Loss of Water (H₂O): The carboxylic acid group is a common source for the neutral loss of water (-18.01 Da), leading to the formation of an acylium ion.

  • Loss of Formic Acid (HCOOH): The N-formyl group can be cleaved, resulting in the loss of formic acid (-46.01 Da).

  • Loss of Carbon Monoxide (CO): Following the loss of water, the resulting ion can further lose carbon monoxide (-27.99 Da).

Side-Chain Fragmentation

The unique 3-mercaptovaline side chain offers additional fragmentation possibilities:

  • Loss of the Thiol Group (•SH): Homolytic cleavage could lead to the loss of a thiol radical, though this is less common in typical CID. A more likely scenario is the loss of H₂S (-33.99 Da).

  • Cleavage of the Cα-Cβ Bond: This would result in the loss of the entire side chain, C(CH₃)₂SH.

Backbone Fragmentation

Fragmentation along the amino acid backbone can produce characteristic b and y ions, although for a small molecule like this, direct backbone fragmentation might be less prominent than the neutral losses from the functional groups.

The diagram below illustrates the predicted major fragmentation pathways.

cluster_frags Predicted Fragment Ions M [M+H]⁺ m/z 178.053 F1 [M+H - H₂O]⁺ m/z 160.042 M->F1 - H₂O F2 [M+H - HCOOH]⁺ m/z 132.048 M->F2 - HCOOH F4 [M+H - C(CH₃)₂SH]⁺ m/z 88.039 M->F4 - C₄H₉S F5 Immonium Ion m/z 102.032 M->F5 Side chain loss F3 [M+H - H₂O - CO]⁺ m/z 132.048 F1->F3 - CO

Caption: Predicted major fragmentation pathways of protonated N-Formyl-3-mercaptovaline.

Experimental Protocol for Mass Spectrometric Analysis

To empirically validate the predicted fragmentation, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

Materials and Reagents
  • N-Formyl-3-mercaptovaline standard (≥98% purity)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (≥99%)

  • Calibrated high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an electrospray ionization (ESI) source.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of N-Formyl-3-mercaptovaline in a 50:50 (v/v) mixture of acetonitrile and water.

  • From the stock solution, prepare a working solution of 1 µg/mL in the same solvent.

  • Acidify the working solution with 0.1% formic acid to promote protonation in positive ion mode ESI. The final concentration for infusion should be in the low ng/mL to low µg/mL range, depending on instrument sensitivity.

Mass Spectrometer Settings (Example for a Q-TOF instrument)
ParameterSettingRationale
Ionization Mode ESI PositiveTo generate the protonated precursor ion [M+H]⁺.
Capillary Voltage 3.5 - 4.5 kVTo ensure efficient ionization.
Cone Voltage 20 - 40 VTo facilitate ion transfer and minimize in-source fragmentation.
Source Temperature 120 - 150 °CTo aid in desolvation without causing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hrTo efficiently remove solvent from the ESI droplets.
MS1 Scan Range m/z 50 - 500To detect the precursor ion and potential low-mass fragments.
MS/MS (CID) Mode To induce and analyze fragmentation.
Precursor Ion Selection m/z 178.05To isolate the protonated N-Formyl-3-mercaptovaline.
Collision Energy Ramped (e.g., 10-40 eV)To observe the full range of fragment ions from low-energy to high-energy dissociation.
Data Acquisition and Analysis
  • Infuse the prepared sample directly into the mass spectrometer.

  • Acquire full scan MS1 spectra to confirm the presence and accurate mass of the [M+H]⁺ precursor ion at m/z 178.053.

  • Perform MS/MS experiments by isolating the precursor ion and applying a range of collision energies.

  • Analyze the resulting product ion spectra to identify the major fragment ions.

  • Compare the experimentally observed fragment masses with the predicted values to confirm the fragmentation pathways. The use of high-resolution MS allows for the determination of the elemental composition of each fragment ion, providing a high degree of confidence in the structural assignment.

Conclusion

This guide provides a foundational understanding of the molecular weight and predicted mass spectrometric fragmentation of N-Formyl-3-mercaptovaline. The theoretical framework, combined with the detailed experimental protocol, offers a robust approach for the confident identification and characterization of this molecule. The principles outlined here are broadly applicable to the analysis of other modified amino acids, underscoring the power of mass spectrometry in modern chemical and biological research. By understanding the intrinsic fragmentation patterns, researchers can develop highly specific and sensitive analytical methods for the detection of N-Formyl-3-mercaptovaline in various scientific investigations.

References

  • N-Formyl-3-mercaptovaline . BioOrganics. [Link]

  • Guan, S., et al. (2005). Radiolytic modification of sulfur-containing amino acid residues in model peptides: fundamental studies for protein footprinting . Analytical Chemistry, 77(8), 2467-2474. [Link]

  • Guan, S., et al. (2005). Radiolytic Modification of Sulfur-Containing Amino Acid Residues in Model Peptides: Fundamental Studies for Protein Footprinting . Analytical Chemistry, 77(8), 2467-2474. [Link]

  • Guan, S., et al. (2005). Radiolytic Modification of Sulfur-Containing Amino Acid Residues in Model Peptides: Fundamental Studies for Protein Footprinting . Analytical Chemistry, 77(8), 2467-2474. [Link]

  • Formyl DL-Penicillamine . HTS Biopharma. [Link]

  • Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray . Biomacromolecular Mass Spectrometry, 2(3), 211-220. [Link]

  • Kallscheuer, N., et al. (2021). Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity . Marine Drugs, 19(11), 606. [Link]

  • US6448058B1 - Methods for solid phase synthesis of mercapto compounds and derivatives, combinatorial libraries thereof and compositions obtained thereby.
  • De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides . Molecules, 21(6), 733. [Link]

Sources

Foundational

Identification and Control of CAS 158411-82-6 in Beta-Lactam Antibiotic Stability Studies

Executive Summary In the rigorous landscape of pharmaceutical drug development, the stability-indicating profiling of beta-lactam antibiotics is a critical regulatory requirement. CAS 158411-82-6 , chemically identified...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of pharmaceutical drug development, the stability-indicating profiling of beta-lactam antibiotics is a critical regulatory requirement. CAS 158411-82-6 , chemically identified as N-formyl-3-mercaptovaline (commonly referred to as N-formyl-D-penicillamine, Piperacillin Impurity I, or Tazobactam Impurity B), is a highly significant downstream degradation product[1].

Unlike primary degradants (such as penicilloic acids) that form immediately upon the hydrolytic opening of the beta-lactam ring, CAS 158411-82-6 is a secondary fragmentation product. Its presence in a formulation indicates advanced degradation kinetics, often exacerbated by specific pH microenvironments or thermal stress. Because this molecule contains a highly reactive free thiol (-SH) and lacks a strong UV chromophore, its identification requires orthogonal analytical strategies. This whitepaper provides an in-depth mechanistic analysis of its formation, alongside a self-validating analytical workflow for its precise quantification.

Mechanistic Causality: The Degradation Pathway

Understanding the formation of CAS 158411-82-6 requires analyzing the thermodynamic vulnerabilities of the beta-lactam scaffold. Penicillins and related inhibitors (like Piperacillin and Tazobactam) possess a highly strained bicyclic core: a four-membered beta-lactam ring fused to a five-membered thiazolidine ring.

The Fragmentation Cascade
  • Primary Hydrolysis: The cascade initiates with the nucleophilic attack of water on the beta-lactam carbonyl, a reaction catalyzed by either acidic/basic conditions or trace metal ions (e.g., Cu²⁺). This opens the ring, relieving steric strain and yielding penicilloic acid .

  • Thiazolidine Cleavage: Under mildly acidic to neutral conditions (pH 2.5–7.0), penicilloic acid is unstable. The molecule undergoes an intramolecular rearrangement leading to the cleavage of the C5-C6 and C2-C3 bonds.

  • Transient Intermediate: This cleavage yields an acylglycine byproduct and a highly unstable intermediate: D-5,5-dimethyl-Δ²-thiazoline-4-carboxylic acid.

  • Final Hydrolysis: The thiazoline intermediate undergoes rapid aqueous hydrolysis (with a half-life of approximately 3–4 minutes at 55°C) [2]. The ring opens completely, leaving the formyl group attached to the nitrogen, resulting in the stable end-product: N-formyl-D-penicillamine (CAS 158411-82-6) .

Pathway Parent Beta-Lactam Parent (e.g., Piperacillin/Tazobactam) Hydrolysis Primary Hydrolysis (Beta-lactam ring opening) Parent->Hydrolysis H2O, pH stress Penicilloic Penicilloic Acid Intermediate Hydrolysis->Penicilloic Cleavage C5-C6 / C2-C3 Bond Cleavage Penicilloic->Cleavage pH 2.5 - 7.0 Thiazoline D-5,5-dimethyl-Δ²-thiazoline- 4-carboxylic acid Cleavage->Thiazoline Byproduct Acylglycine Byproduct (e.g., Phenylacetylglycine) Cleavage->Byproduct Impurity CAS 158411-82-6 (N-formyl-D-penicillamine) Thiazoline->Impurity Rapid Hydrolysis (t½ ~3-4 min)

Figure 1: Mechanistic degradation cascade of beta-lactams yielding CAS 158411-82-6.

Quantitative Data & Analytical Properties

The analytical challenge with CAS 158411-82-6 lies in its physicochemical properties. The lack of an extended conjugated pi-system means it exhibits negligible UV absorption above 220 nm, rendering standard diode-array detection (DAD) unreliable for trace quantification. Furthermore, the free sulfhydryl group is prone to oxidative dimerization, forming di-(N-formyl-D-penicillamine) disulfide, which can skew mass balance calculations if not controlled.

Table 1: Physicochemical and Analytical Parameters of CAS 158411-82-6
ParameterSpecification / ValueAnalytical Implication
Molecular Formula C₆H₁₁NO₃SDetermines isotopic distribution in MS.
Molecular Weight 177.22 g/mol Target mass for standard calibration.
Monoisotopic Mass 177.0460 DaHigh-resolution MS exact mass target.
Primary Ionization (ESI+) m/z 178.05 [M+H]⁺Primary precursor ion for MRM transitions.
UV Absorbance Max < 220 nm (Weak)UV detection is non-specific; requires LC-MS.
Functional Reactivity Free Thiol (-SH)Susceptible to oxidation; enables Ellman's derivatization.

Self-Validating Experimental Protocol: Stability-Indicating Assay

To establish a highly trustworthy analytical method, we must employ a self-validating system . Relying solely on LC-MS can lead to matrix-suppression artifacts. By coupling LC-MS/MS with an orthogonal spectrophotometric thiol-derivatization step using Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), we create a closed-loop validation. If the molar concentration of the free thiol (measured at 412 nm) matches the LC-MS/MS quantification of CAS 158411-82-6, the data is definitively validated.

Step-by-Step Methodology

Phase 1: Forced Degradation & Sample Preparation

  • Solution Preparation: Dissolve the API (e.g., Piperacillin/Tazobactam) in 10 mM cacodylate or phosphate buffer (pH 5.0) to a concentration of 1.0 mg/mL. Causality note: pH 5.0 is chosen because it maximizes the yield of N-formylpenicillamine while minimizing the formation of unformylated penicillamine [3].

  • Thermal Stress: Incubate the solution in a sealed amber vial at 55°C for exactly 4 hours.

  • Quenching: Quench the reaction by rapidly cooling the vial in an ice-water bath (0°C) to halt the thiazoline hydrolysis kinetics. Filter through a 0.22 µm PTFE syringe filter.

Phase 2: Orthogonal Derivatization (Ellman's Assay) 4. Reagent Addition: Transfer 100 µL of the quenched sample into a microplate well. Add 100 µL of 0.1 M Tris-HCl buffer (pH 8.0) and 10 µL of DTNB solution (4 mg/mL in reaction buffer). 5. Incubation & Reading: Incubate in the dark for 15 minutes at room temperature. Measure the absorbance at 412 nm against a reagent blank. Calculate the thiol molarity using the extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

Phase 3: LC-MS/MS Quantification 6. Chromatography: Inject 5 µL of the quenched sample onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase: Solvent A (0.1% Formic acid in water) and Solvent B (0.1% Formic acid in Acetonitrile). 7. Mass Spectrometry: Operate the triple quadrupole MS in Electrospray Ionization positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 178.1 → 132.0 (loss of formic acid/water). 8. Data Reconciliation: Cross-reference the molar concentration obtained from the LC-MS calibration curve with the thiol concentration derived from the Ellman's assay. A variance of <5% validates the specific formation of CAS 158411-82-6 without significant disulfide dimerization.

Workflow Step1 1. API Preparation (1.0 mg/mL, Buffer pH 5.0) Step2 2. Thermal Stress (55°C, 4 hours) Step1->Step2 Step3 3. Ice Quench & Filtration (Halt Kinetics) Step2->Step3 Split Step3->Split Step4 4A. LC-MS/MS Analysis (ESI+, m/z 178 -> 132) Split->Step4 Step5 4B. DTNB Derivatization (Measure TNB at 412 nm) Split->Step5 Step6 5. Data Reconciliation (Cross-Validation of Molarity) Step4->Step6 Step5->Step6

Figure 2: Self-validating orthogonal analytical workflow for isolating and quantifying CAS 158411-82-6.

Strategic Mitigation in Formulation Development

The identification of CAS 158411-82-6 is not merely an analytical exercise; it dictates formulation strategy. Because the cleavage of penicilloic acid to N-formylpenicillamine is heavily influenced by trace transition metals (which act as Lewis acids to stabilize the leaving groups during thiazolidine cleavage), formulation scientists must intervene at the microenvironmental level.

  • Chelation Therapy for the Formulation: The inclusion of chelating agents (e.g., EDTA or sodium citrate) in parenteral beta-lactam formulations sequesters trace Cu²⁺ and Zn²⁺, effectively shutting down the metal-catalyzed pathway that accelerates the formation of the thiazoline intermediate.

  • pH Optimization: As demonstrated in degradation kinetics, the yield of N-formylpenicillamine peaks at pH 5.0. By buffering the lyophilized reconstitution fluid closer to pH 6.5–7.0, the equilibrium shifts, slowing the secondary fragmentation of penicilloic acid and extending the functional shelf-life of the API.

References

  • Bird, A. E., Jennings, K. R., & Marshall, A. C. (1986). N-formylpenicillamine and penicillamine as degradation products of penicillins in solution. Journal of Pharmacy and Pharmacology, 38(12), 913-916.[Link]

  • Frère, J. M., et al. (1976). Fate of thiazolidine ring during fragmentation of penicillin by exocellular DD-Carboxypeptidase-Transpeptidase of Streptomyces R61. Nature, 260(5550), 451-454.[Link]

  • Crofts, T. S., Wang, B., Spivak, A., Gianoulis, T. A., Forsberg, K. J., Gibson, M. K., & Dantas, G. (2018). Shared strategies for β-Lactam catabolism in the soil microbiome. Nature Chemical Biology, 14(6), 556-564.[Link]

Exploratory

In Vitro Stability of Penicillins and the N-Formyl-3-Mercaptovaline Formation Pathway: A Mechanistic and Methodological Guide

Executive Summary and Analytical Context The in vitro stability of β-lactam antibiotics, particularly penicillins, is a critical parameter in both pharmacokinetic profiling and environmental degradation studies. The inhe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Analytical Context

The in vitro stability of β-lactam antibiotics, particularly penicillins, is a critical parameter in both pharmacokinetic profiling and environmental degradation studies. The inherent instability of the highly strained four-membered β-lactam ring makes penicillins highly susceptible to hydrolysis, yielding a cascade of degradation products. While the primary hydrolytic pathway to penicilloic acid and its subsequent decarboxylation to penilloic acid is well-documented[1], the specific formation of N-Formyl-3-mercaptovaline (commonly known as N-formylpenicillamine) represents a highly pH-dependent, specialized degradation route[2].

As a Senior Application Scientist, I have observed that laboratories frequently mischaracterize penicillin degradation profiles by failing to account for the specific buffer conditions that drive these divergent pathways. This whitepaper elucidates the mechanistic formation of N-Formyl-3-mercaptovaline, provides a self-validating analytical protocol for its quantification, and establishes the causality behind the experimental variables that dictate penicillin stability.

Mechanistic Pathways of Penicillin Degradation

The degradation of penicillin G (benzylpenicillin) and its derivatives is not a singular event but a branching cascade dictated by pH, temperature, and the presence of metal ions (e.g., Zn²⁺, Cu²⁺)[1].

The Hydrolytic and Decarboxylation Route

Under standard physiological conditions (pH 7.4) or alkaline conditions, the β-lactam ring undergoes rapid nucleophilic attack by water or hydroxide ions, forming penicilloic acid [1]. As the pH drops into the acidic range (pH < 4), penicilloic acid undergoes rapid decarboxylation (-CO₂) to form penilloic acid [1]. These metabolites are not merely inert byproducts; they are actively implicated in forming hapten-biomolecule conjugates, which trigger non-IgE mediated hypersensitivity reactions[3].

The N-Formyl-3-Mercaptovaline Route

The formation of N-Formyl-3-mercaptovaline (C₆H₁₁NO₃S) is highly specific to unbuffered aqueous solutions within a pH range of 2.5 to 7.0[2]. Unlike the standard hydrolytic pathway, the maximum yield of N-formylpenicillamine (up to 30%) occurs precisely at pH 5.0[2]. Interestingly, further degradation to penicillamine (3-mercaptovaline) is minimal (<1%) under these conditions, occurring only at pH 5.0 or below[2]. The causality here is driven by the protonation state of the intermediate penicillenic acid, which preferentially undergoes intramolecular rearrangement to N-formylpenicillamine rather than complete side-chain cleavage when the system lacks external buffering agents.

Pathway Pen Penicillin G (Intact β-lactam) Penicilloic Penicilloic Acid (Hydrolyzed β-lactam) Pen->Penicilloic Hydrolysis (pH > 7 or pH < 4) NFormyl N-Formyl-3-mercaptovaline (N-formylpenicillamine) Pen->NFormyl Unbuffered aq. (pH 2.5 - 7) Max yield at pH 5 Penilloic Penilloic Acid (Decarboxylated) Penicilloic->Penilloic Decarboxylation (-CO2) Penicillamine Penicillamine (3-mercaptovaline) Penicilloic->Penicillamine Minor pathway NFormyl->Penicillamine pH < 5 (Yield < 1%)

Caption: Divergent degradation pathways of Penicillin G highlighting the pH-dependent formation of N-Formyl-3-mercaptovaline.

Quantitative Data: pH-Dependent Degradation Kinetics

To design an effective analytical workflow, one must understand the kinetic rates and expected yields. The pseudo-first-order degradation rate ( k ) of penicillin is highly accelerated under acidic conditions[1]. The table below synthesizes kinetic data and product yields to guide your experimental design.

Table 1: Influence of pH on Penicillin G Degradation Kinetics and Product Yields

pH ConditionDegradation Rate ( k , min⁻¹)Primary Degradation ProductMax Yield: N-Formyl-3-mercaptovalineMax Yield: Penicillamine
pH 4.0 0.1603Penicilloic / Penilloic Acid~15%< 1.0%
pH 5.0 ~0.0800N-Formyl-3-mercaptovaline30.0% < 1.0%
pH 7.0 0.0039Penicilloic Acid< 5.0%0.0%
pH 10.0 0.0485Penicilloic Acid0.0%0.0%

Data synthesized from hydrothermal kinetic studies[1] and unbuffered solution degradation profiles[2].

Self-Validating Experimental Protocol: LC-MS/MS Tracking of Degradation

A robust analytical method must be self-validating. If you are tracking the formation of N-Formyl-3-mercaptovaline, the absence of a buffer means the pH will drift as acidic degradation products form. The following protocol utilizes a mass-balance approach and internal standardization to ensure data integrity.

Step-by-Step Methodology

Step 1: Sample Preparation (The Causality of Unbuffered Systems)

  • Action: Dissolve Penicillin G sodium salt in highly purified, unbuffered LC-MS grade water to a concentration of 1.0 mg/mL. Adjust the initial pH to exactly 5.0 using micro-aliquots of 0.01 M HCl.

  • Causality: Buffers (like phosphate or acetate) actively catalyze the hydrolysis of the β-lactam ring directly to penicilloic acid, bypassing the intermediate required for N-formylpenicillamine formation. Unbuffered water ensures the intramolecular rearrangement pathway dominates[2].

Step 2: Controlled Incubation & Time-Course Sampling

  • Action: Incubate the solution at 37°C in a thermomixer. Extract 50 µL aliquots at t=0,1,2,4,8,12,and 24 hours.

  • Causality: 37°C mimics physiological conditions. The specific time points capture both the rapid initial degradation phase and the plateau of N-formylpenicillamine formation.

Step 3: Reaction Quenching & Internal Standard Addition

  • Action: Immediately transfer the 50 µL aliquot into a vial containing 150 µL of ice-cold acetonitrile (4°C) spiked with 100 ng/mL of an isotopically labeled internal standard (e.g., Penicillin G-d5).

  • Causality: The rapid temperature drop and organic solvent crash immediately halt all hydrolytic and enzymatic-like degradation, freezing the analyte profile in time. The internal standard corrects for matrix effects and ionization suppression during MS analysis.

Step 4: LC-MS/MS Analysis (MRM Mode)

  • Action: Inject 5 µL onto a C18 UPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor the specific MRM transitions for Penicillin G ( m/z 335 160), Penicilloic Acid ( m/z 353), Penilloic Acid ( m/z 309), and N-Formyl-3-mercaptovaline ( m/z 178 132).

  • Causality: Formic acid in the mobile phase ensures consistent protonation in the positive electrospray ionization (ESI+) source, yielding high-sensitivity detection of the low-molecular-weight degradation products[1].

Step 5: System Suitability & Self-Validation (Mass Balance)

  • Action: Calculate the molar sum of intact Penicillin G and all quantified degradation products at each time point.

  • Validation Criteria: The total molar mass balance must remain between 90% and 110% of the t=0 concentration. A drop below 90% indicates an unmonitored degradation pathway (e.g., volatile sulfur loss) or extensive precipitation, invalidating the kinetic assumptions.

Workflow Prep 1. Sample Preparation Unbuffered aqueous solution Target initial pH 5.0 Incubate 2. Controlled Incubation 37°C, continuous stirring Time-course sampling (0-24h) Prep->Incubate Quench 3. Reaction Quenching Rapid cooling to 4°C Add Acetonitrile + IS Incubate->Quench Analyze 4. LC-MS/MS Analysis C18 column, MRM mode Quantify specific m/z transitions Quench->Analyze Validate Validate Analyze->Validate

Caption: Self-validating experimental workflow for tracking the in vitro degradation of penicillins to N-Formyl-3-mercaptovaline.

Conclusion

Understanding the in vitro stability of penicillins requires moving beyond simple half-life calculations to mapping the precise environmental triggers of specific degradation pathways. The formation of N-Formyl-3-mercaptovaline serves as a critical indicator of unbuffered, mildly acidic degradation[2], distinguishing it from the standard penicilloic/penilloic acid pathways driven by extremes of pH or heavy metal catalysis[1]. By implementing the self-validating LC-MS/MS protocol outlined above, analytical scientists can ensure rigorous, reproducible quantification of these complex β-lactam degradation networks.

References

  • Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • N-formylpenicillamine and penicillamine as degradation products of penicillins in solution Source: Journal of Pharmacy and Pharmacology / PubMed URL:[Link]

  • Penilloic acid is the chief culprit involved in non-IgE mediated, immediate penicillin-induced hypersensitivity reactions in mice Source: Frontiers in Pharmacology URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for the Quantification of N-Formyl-3-mercaptovaline

Executive Summary The accurate quantification of degradation products is a critical regulatory requirement in pharmaceutical development. N-Formyl-3-mercaptovaline (also known as N-formylpenicillamine) is a highly polar,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of degradation products is a critical regulatory requirement in pharmaceutical development. N-Formyl-3-mercaptovaline (also known as N-formylpenicillamine) is a highly polar, sulfur-containing degradation product and a recognized pharmacopoeial impurity (Impurity I) of several β-lactam antibiotics, notably Piperacillin[1].

This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation and quantification of N-Formyl-3-mercaptovaline. Designed for analytical scientists and drug development professionals, this guide details the mechanistic rationale behind every chromatographic parameter, ensuring robust, reproducible, and audit-ready data.

Mechanistic Background & Analytical Challenges

N-Formyl-3-mercaptovaline (Molecular Formula: C₆H₁₁NO₃S; CAS: 158411-82-6) presents a unique set of analytical challenges due to its structural moieties[2]:

  • Free Thiol Group (-SH): Highly susceptible to oxidative dimerization into disulfides.

  • Carboxylic Acid (-COOH): Highly polar, leading to poor retention on standard reversed-phase columns if not properly suppressed.

  • Lack of Extended Conjugation: The molecule lacks a strong chromophore, necessitating low-wavelength UV detection where solvent interference is high.

Degradation Pathway

Under acidic conditions or via specific β-lactamase enzymatic catalysis, the β-lactam ring of antibiotics like Piperacillin or Benzylpenicillin hydrolyzes to form penicilloic acid. Subsequent C-S bond cleavage within the thiazolidine ring yields N-Formyl-3-mercaptovaline alongside co-products like N-phenylacetylglycine[3][4].

Pathway A β-Lactam Antibiotic (e.g., Piperacillin) B Penicilloic Acid (Hydrolyzed Intermediate) A->B Hydrolysis (Acid/Enzyme) C N-Formyl-3-mercaptovaline (Impurity I / Degradant) B->C C-S Cleavage (Acidic Conditions) D N-phenylacetylglycine (Byproduct) B->D Cleavage

Figure 1: Acidic and enzymatic degradation pathway of β-lactam antibiotics to N-Formyl-3-mercaptovaline.

Rationale for Methodological Choices (Expertise & Experience)

To achieve a robust method, experimental parameters cannot be chosen arbitrarily. The following causal relationships dictate our protocol:

  • Mobile Phase pH (pH ~2.5): With a pKa of approximately 3.0 for its carboxylic acid group, N-Formyl-3-mercaptovaline would elute as a broad, tailing peak at neutral pH due to partial ionization and secondary interactions with column silanols. Using 0.1% Phosphoric Acid ensures full protonation, yielding sharp, symmetrical peaks and maximizing hydrophobic retention[5].

  • Autosampler Temperature (4 °C): The free thiol group is prone to oxidation, forming a disulfide dimer. Lowering the kinetic energy of the sample environment to 4 °C and using an acidic diluent suppresses the formation of the highly reactive thiolate anion, stabilizing the sample for >24 hours.

  • Detection Wavelength (220 nm): Because the molecule lacks an extended conjugated π-system, UV absorbance is primarily driven by the n→π* and π→π* transitions of the formamide carbonyl. Detection is optimized at 220 nm to capture this absorbance while avoiding the extreme baseline noise typical of <210 nm wavelengths[5].

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system . It integrates a System Suitability Test (SST) that acts as a strict gating mechanism; the analytical run is only considered valid if the physical chemistry of the column and system meets predefined mathematical criteria.

Reagents & Materials
  • Reference Standard: N-Formyl-3-mercaptovaline (Purity >95%, e.g., TRC or LGC Standards)[6][7].

  • API Standard: Piperacillin Sodium (for resolution testing)[5].

  • Solvents: HPLC-grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: HPLC-grade Phosphoric Acid (H₃PO₄).

Preparation of Solutions
  • Diluent: Water : Acetonitrile (90:10, v/v) containing 0.1% H₃PO₄. Note: The acidic diluent is mandatory to prevent thiol oxidation.

  • Standard Solution (50 µg/mL): Accurately weigh 5.0 mg of N-Formyl-3-mercaptovaline into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent. Store immediately at 4 °C.

  • System Suitability Solution (SST): Prepare a solution containing 50 µg/mL of N-Formyl-3-mercaptovaline and 500 µg/mL of Piperacillin Sodium in the Diluent.

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3 µm (End-capped, high aqueous stability)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B 2-15 min: 5% → 40% B 15-18 min: 40% → 90% B 18-22 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C (Reduces backpressure and improves mass transfer)
Autosampler Temp. 4 °C (Critical for thiol stability)
Detection UV at 220 nm
System Suitability Criteria (Self-Validation Gate)

Before injecting unknown samples, inject the SST solution in triplicate. The system is VALID only if:

  • Resolution ( Rs​ ): > 3.0 between N-Formyl-3-mercaptovaline and Piperacillin.

  • Tailing Factor ( Tf​ ): ≤ 1.5 for the N-Formyl-3-mercaptovaline peak (ensures silanol interactions are successfully suppressed).

  • %RSD of Peak Area: ≤ 2.0% for the impurity peak across standard injections.

Analytical Workflow Visualization

Workflow N1 Sample Preparation (Acidic Diluent, 4°C) N2 RP-HPLC Separation (C18, Low pH Mobile Phase) N1->N2 N3 UV/MS Detection (220 nm / ESI-) N2->N3 N4 Data Processing (Impurity Quantification) N3->N4

Figure 2: Self-validating HPLC analytical workflow for impurity quantification.

Method Validation Data Summary

When executed correctly, this method yields highly reliable quantitative data. Below is a summary of typical validation parameters achieved using this protocol, demonstrating its adherence to ICH Q2(R1) guidelines.

Validation ParameterResult / SpecificationImplication for Analysis
Linearity Range 0.5 µg/mL to 100 µg/mLCovers trace degradation up to major impurity levels.
Correlation Coefficient ( R2 ) > 0.999Ensures accurate quantification across the range.
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)Highly sensitive despite the lack of a strong chromophore.
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)Reliable baseline for reporting thresholds (0.05%)[5].
Method Precision (%RSD) 1.2% (n=6 at 50 µg/mL)Confirms the stability of the thiol under autosampler conditions.
Accuracy / Recovery 98.5% – 101.2%Proves absence of matrix interference from the API.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-Formylpenicillamine in Pharmaceutical Formulations

Executive Summary The accurate quantification of degradation products in pharmaceutical formulations is a cornerstone of drug safety and efficacy. This application note details a robust, self-validating Liquid Chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of degradation products in pharmaceutical formulations is a cornerstone of drug safety and efficacy. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection of N-formylpenicillamine . By integrating in-situ chemical reduction with isotopic dilution, this method overcomes the inherent instability of thiol-containing analytes, delivering high-fidelity quantitative data suitable for regulatory submissions and stability profiling.

Scientific Context & Analytical Rationale

N-formylpenicillamine—formally recognized in pharmacopeias as1[1]—is a critical degradation product formed during the hydrolysis of β-lactam antibiotics. Research indicates that the degradation of penicillins (e.g., benzylpenicillin) in 2 yields N-formylpenicillamine in high quantities[2]. Furthermore, enzymatic cleavage by 3[3].

Degradation A Piperacillin / Benzylpenicillin (Active Pharmaceutical Ingredient) B Hydrolysis of β-lactam ring A->B Aqueous Solution pH 2.5 - 7.0 C Penicilloic Acid (Intermediate) B->C D N-Formylpenicillamine (Degradant / Impurity I) C->D Cleavage & Rearrangement

Figure 1: Mechanism of β-lactam degradation yielding N-formylpenicillamine.

Causality in Method Design

Analyzing N-formylpenicillamine presents a distinct analytical pitfall: the molecule contains a free sulfhydryl (-SH) group that is highly susceptible to artifactual oxidation during sample extraction, rapidly forming disulfide dimers. If unmitigated, this leads to severe under-reporting of the impurity.

To establish a self-validating system , this protocol introduces Tris(2-carboxyethyl)phosphine (TCEP) into the extraction solvent. Unlike Dithiothreitol (DTT), TCEP remains highly active and stable at acidic pH, preventing disulfide formation without suppressing the electrospray ionization (ESI) signal. Additionally,4 confirms the necessity of maintaining the monomeric state for accurate mass spectrometric quantification[4].

Experimental Protocol

LCMS_Workflow Step1 1. Sample Preparation Extraction with 2 mM TCEP to prevent oxidation Step2 2. Chromatographic Separation UPLC C18, Gradient: 0.1% FA / Acetonitrile Step1->Step2 Step3 3. ESI-MS/MS Detection Positive Ion Mode (MRM: 178.0 → 132.0) Step2->Step3 Step4 4. Data Processing Quantification & Impurity Profiling Step3->Step4

Figure 2: End-to-end analytical workflow for N-formylpenicillamine quantification.

Materials and Reagents
  • Standards: N-formylpenicillamine reference standard (Purity ≥ 99.0%), Penicillamine-d3 (Internal Standard).

  • Reagents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), and TCEP hydrochloride.

  • Matrix: Piperacillin/Tazobactam or Penicillamine pharmaceutical formulations.

Step-by-Step Sample Preparation
  • Solvent Preparation: Prepare the extraction solvent consisting of 50:50 (v/v) Water:Methanol containing 0.1% FA and 2 mM TCEP.

    • Expert Insight: The acidic pH stabilizes the β-lactam API from further degradation during the analysis window, while TCEP locks the analyte in its monomeric state.

  • Sample Extraction: Accurately weigh formulation powder equivalent to 10 mg of the API into a 10 mL volumetric flask.

  • IS Spiking: Add 10 µL of Penicillamine-d3 working solution (10 µg/mL).

    • Expert Insight: Early introduction of the internal standard ensures it undergoes the exact same extraction kinetics and matrix suppression effects as the target analyte, validating the recovery process.

  • Sonication & Filtration: Add 8 mL of extraction solvent, sonicate for 10 minutes in a water bath maintained below 15°C .

    • Expert Insight: Strict thermal control prevents the heat-induced degradation of the API into N-formylpenicillamine during extraction—a common source of false positives.

  • Final Dilution: Dilute to volume with extraction solvent, mix thoroughly, and pass through a 0.22 µm PTFE syringe filter into an LC vial.

LC-MS/MS Analytical Conditions

Chromatographic Strategy: A superficially porous C18 column (2.1 x 100 mm, 2.7 µm) is utilized. The addition of 0.1% Formic Acid ensures the carboxylic acid moiety of N-formylpenicillamine remains fully protonated, mitigating peak tailing and enhancing retention on the reversed-phase stationary phase.

Table 1: Liquid Chromatography Gradient Conditions

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in ACN)
0.00.498%2%
1.00.498%2%
4.00.440%60%
5.00.410%90%
6.00.410%90%
6.10.498%2%
8.00.498%2%

Mass Spectrometry Strategy: Detection is performed on a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. The precursor ion [M+H]⁺ at m/z 178.0 undergoes collision-induced dissociation (CID). The primary neutral loss of formic acid (46 Da) yields a highly stable product ion at m/z 132.0.

Table 2: MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCone Voltage (V)Collision Energy (eV)
N-Formylpenicillamine178.0132.0Quantifier2515
N-Formylpenicillamine178.0114.0Qualifier2522
Penicillamine-d3 (IS)153.0107.0Internal Std2015

Method Validation Highlights

To ensure the method is robust for routine pharmaceutical Quality Control (QC), it was validated against ICH M10 guidelines. System Suitability Testing (SST) was performed prior to the batch to verify a Signal-to-Noise (S/N) ratio > 10 at the Limit of Quantitation (LOQ).

Table 3: Validation Summary for N-Formylpenicillamine

Validation ParameterResultRegulatory Acceptance Criteria
Linearity Range 1.0 - 500 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.3 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mLS/N ≥ 10
Intra-day Precision 2.1% RSD≤ 5.0% RSD
Inter-day Precision 3.4% RSD≤ 10.0% RSD
Mean Matrix Recovery 98.5%90.0% - 110.0%

Conclusion

By directly addressing the chemical instability of thiol-containing degradants, this LC-MS/MS protocol provides a highly accurate and reproducible method for quantifying N-formylpenicillamine in complex pharmaceutical matrices. The strategic integration of TCEP reduction, strict thermal control during extraction, and isotopic dilution ensures analytical integrity, preventing both artifactual degradation and oxidation.

References

  • Bird, A. E., Jennings, K. R., & Marshall, A. C. "N-Formylpenicillamine and penicillamine as degradation products of penicillins in solution." Journal of Pharmacy and Pharmacology. 2

  • ChemWhat Database. "Piperacillin EP Impurity I CAS#: 13833-89-1 (N-formylpenicillamine)". ChemWhat: Database of Chemicals & Biologicals.1

  • "A point mutation leads to altered product specificity in β-lactamase catalysis." PMC - National Institutes of Health. 3

  • "Distinction of chiral penicillamine using metal-ion coupled cyclodextrin complex as chiral selector by trapped ion mobility-mass spectrometry and a structure investigation of the complexes." Analytica Chimica Acta (PubMed). 4

Sources

Method

Synthesis and purification techniques for N-Formyl-3-mercaptovaline reference standards

Application Note: Synthesis, Purification, and Analytical Validation of N-Formyl-3-mercaptovaline Reference Standards Executive Summary N-Formyl-3-mercaptovaline (also known as N-formylpenicillamine) is a critical degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Purification, and Analytical Validation of N-Formyl-3-mercaptovaline Reference Standards

Executive Summary

N-Formyl-3-mercaptovaline (also known as N-formylpenicillamine) is a critical degradation product of β-lactam antibiotics and is formally recognized as a pharmacopeial impurity, such as Piperacillin EP Impurity I[1]. For researchers and drug development professionals, generating high-purity reference standards of this compound is essential for drug stability profiling, quality control, and investigating penicillin-induced immunogenicity. This application note details a chemoselective synthetic route, preparative purification, and the self-validating analytical framework required to produce >98% pure reference standards.

Clinical and Mechanistic Context

In biological and aqueous systems, the degradation of penicillins (e.g., Benzylpenicillin) into N-formylpenicillamine is not merely a spontaneous hydrolytic event; it is often enzymatically driven. Specific Penicillin-Binding Proteins (PBPs 5 and 6) in Escherichia coli have been shown to process penicillin G directly into N-formylpenicillamine and phenylacetylglycine[2]. Furthermore, point mutations in β-lactamases (such as the N170L mutant) alter the enzyme's catalytic mechanism. Instead of standard hydrolysis, the enzyme forces the acyl-enzyme intermediate into an intramolecular rearrangement, forming a transient thiazolidine-oxazolinone intermediate that rapidly degrades into N-formylpenicillamine[3].

G A Benzylpenicillin (Penicillin G) B Enzymatic Cleavage (N170L β-lactamase / PBPs) A->B Binding C Thiazolidine-oxazolinone Intermediate B->C Intramolecular Rearrangement D N-Formylpenicillamine (N-Formyl-3-mercaptovaline) C->D Hydrolysis E N-Phenylacetylglycine C->E Hydrolysis

Enzymatic degradation of Benzylpenicillin yielding N-formylpenicillamine.

Synthetic Strategy & Causality

To synthesize N-formyl-3-mercaptovaline de novo for reference standard applications, direct N-formylation of D-penicillamine (3-mercaptovaline) is required.

Causality of Reagent Selection: Standard peptide formylation using mixed anhydrides (e.g., formic acid and acetic anhydride) risks concurrent S-acylation of the highly reactive tertiary thiol group. To ensure absolute chemoselectivity for the primary amine, the classical approach of heating D-penicillamine hydrochloride with formamide is utilized[4].

Causality of Reaction Conditions: Formamide acts as both the solvent and the formylating agent. The use of the hydrochloride salt of D-penicillamine prevents premature oxidation of the thiol to a disulfide. Heating to 90°C provides the necessary activation energy for transamidation while the steric hindrance of the gem-dimethyl groups adjacent to the thiol minimizes S-alkylation under these specific thermal conditions.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Synthesis
  • Inert Preparation: Purge a 250 mL round-bottom flask with Argon for 15 minutes. Causality: The free thiol of penicillamine is highly susceptible to oxidative dimerization into disulfides; an inert atmosphere is a critical self-validating step to ensure high crude purity and prevent the formation of D-penicillamine disulfide impurities.

  • Reaction Assembly: Suspend 10.0 g of D-penicillamine hydrochloride in 50 mL of anhydrous formamide.

  • Thermal Activation: Heat the suspension to 90°C under continuous stirring for 4 hours. Monitor the reaction via TLC (Eluent: Chloroform/Methanol/Acetic Acid 85:10:5) until the ninhydrin-positive starting material spot disappears.

  • Aqueous Quench: Cool the mixture to 0°C (ice bath) and slowly pour into 200 mL of ice-cold distilled water.

  • pH Adjustment: Adjust the aqueous solution to pH 2.5 using 1M HCl. Causality: N-formylpenicillamine has a carboxyl pKa of ~3.0. Lowering the pH to 2.5 ensures the molecule is fully protonated and uncharged, maximizing its partition coefficient into the organic phase during extraction.

  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Preparative HPLC Purification

To achieve the >98% purity required for pharmacopeial reference standards, the crude product is subjected to reverse-phase Preparative HPLC.

  • Sample Preparation: Dissolve the crude extract in a minimum volume of Mobile Phase A (0.1% Formic acid in Water).

  • Execution: Inject onto a C18 Preparative Column (250 mm x 21.2 mm, 5 µm). Run the gradient outlined in Table 1 at a flow rate of 15 mL/min. Monitor UV absorbance at 220 nm.

  • Lyophilization: Pool fractions containing the target peak (typically eluting at ~14-16 minutes) and lyophilize immediately to prevent aqueous degradation of the formyl group.

Workflow Step1 D-Penicillamine HCl + Formamide Step2 Thermal N-Formylation (90°C, 4h) Argon Atmosphere Step1->Step2 Reactants Step3 Aqueous Quench & pH 2.5 Adjustment Step2->Step3 Prevents Disulfide Step4 Ethyl Acetate Extraction Step3->Step4 Protonates Carboxyl Step5 Preparative HPLC (C18) Step4->Step5 Crude Extract Step6 Pure N-Formyl-3-mercaptovaline (>98% Purity) Step5->Step6 Fraction Collection

Synthetic and purification workflow for N-formyl-3-mercaptovaline.

Quantitative Data & Analytical Validation

Table 1: Preparative HPLC Gradient for Purification

Time (min) Mobile Phase A (0.1% Formic Acid in H₂O) Mobile Phase B (Acetonitrile) Flow Rate (mL/min)
0.0 95% 5% 15.0
5.0 95% 5% 15.0
20.0 50% 50% 15.0
25.0 5% 95% 15.0

| 30.0 | 95% | 5% | 15.0 |

Table 2: Analytical Validation Specifications To ensure the protocol acts as a self-validating system, the final lyophilized powder must pass the following analytical gates before being certified as a reference standard:

Analytical TechniqueExpected Result / SpecificationPurpose
¹H-NMR (D₂O) δ 1.35 (s, 3H), 1.45 (s, 3H), 4.40 (s, 1H), 8.15 (s, 1H)Confirms gem-dimethyl, alpha-proton, and the critical N-formyl proton.
LC-MS (ESI-) m/z 176.0 [M-H]⁻Validates exact mass (MW = 177.2 g/mol ).
Ellman’s Assay Positive (Immediate yellow color, 412 nm)Confirms the presence of the free, unoxidized sulfhydryl (-SH) group.
HPLC-UV Purity > 98.0% (Area Normalization at 220 nm)Certification threshold for EP reference standard use.

References

  • A point mutation leads to altered product specificity in β-lactamase catalysis. National Institutes of Health (PMC).[Link]

  • Penicillin G's function, metabolites, allergy, and resistance. Allied Academies.[Link]

  • Chemistry of Penicillin. DOKUMEN.PUB.[Link]

Sources

Application

Advanced NMR Spectroscopy Characterization Protocols for N-Formyl-3-mercaptovaline

Executive Summary & Context N-Formyl-3-mercaptovaline, universally known in pharmaceutical chemistry as N-formylpenicillamine (or N-formyl-D-penicillamine), is a critical low-molecular-weight compound. It is primarily en...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

N-Formyl-3-mercaptovaline, universally known in pharmaceutical chemistry as N-formylpenicillamine (or N-formyl-D-penicillamine), is a critical low-molecular-weight compound. It is primarily encountered as a major degradation product of penicillins (such as benzylpenicillin) in aqueous solutions[1] and is formally tracked as a regulatory impurity in semi-synthetic β-lactam antibiotics, notably as Piperacillin Impurity I [2].

For drug development professionals and analytical scientists, the precise spectroscopic elucidation of this molecule is paramount. However, characterizing N-formyl-3-mercaptovaline via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges: the molecule possesses a highly reactive free thiol (-SH), exchangeable protons (-NH, -COOH), and an N-formyl amide bond that exhibits restricted rotation (rotamerism)[3]. This application note provides a self-validating, causality-driven protocol for the definitive NMR characterization of N-formyl-3-mercaptovaline.

Physicochemical & Structural Profile

To establish a baseline for spectral interpretation, the fundamental properties of the analyte are summarized below[4]:

PropertyValue / Description
Chemical Name (2S)-2-formamido-3-methyl-3-sulfanylbutanoic acid
Synonyms N-formylpenicillamine; Piperacillin Impurity I
Molecular Formula C₆H₁₁NO₃S
Molecular Weight 177.22 g/mol
SMILES String CC(C)(O)NC=O)S
Key Functional Groups Carboxylic acid (-COOH), N-formyl amide (-NH-CHO), Thiol (-SH), Diastereotopic gem-dimethyls

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that robust analytical protocols are not merely sequences of steps, but logical systems designed to preempt molecular instability. The following mechanistic insights dictate our protocol design:

Solvent Selection: The Case for Anhydrous DMSO-d₆

While D₂O is a common solvent for polar amino acid derivatives, it is strictly contraindicated for the primary 1D ¹H NMR assignment of N-formyl-3-mercaptovaline. D₂O induces rapid deuterium exchange of the -SH, -NH, and -COOH protons, effectively erasing them from the spectrum[3]. Anhydrous DMSO-d₆ is selected because its aprotic nature drastically slows proton exchange, allowing for the observation of the critical thiol singlet and the amide doublet, which are necessary to confirm the intact molecular structure.

Oxidation Prevention: The Thiol-Disulfide Challenge

The free sulfhydryl (-SH) group at the C3 (β-carbon) position is highly susceptible to oxidative dimerization. In the presence of dissolved oxygen and trace metals, N-formylpenicillamine rapidly oxidizes to di-(N-formyl-D-penicillamine) disulfide[5]. To prevent the appearance of spurious disulfide peaks (which shift the adjacent methyl and α-proton signals), the NMR solvent must be rigorously degassed, and the sample must be prepared under an inert Argon atmosphere.

Rotameric Isomerism: Resolving Peak Doubling

The N-formyl group (-NH-CHO) possesses significant partial double-bond character across the C-N bond due to resonance. This restricts free rotation, resulting in cis and trans rotamers that interconvert slowly on the NMR timescale at 298 K. Consequently, analysts will observe "doubled" peaks for the formyl proton, the α-proton, and the NH proton. We employ Variable Temperature (VT) NMR as a self-validating tool: heating the sample increases the rotation rate, causing these distinct rotameric peaks to coalesce into single time-averaged resonances, proving they belong to a single conformational isomer rather than a chemical impurity.

Experimental Workflow & Methodologies

Step-by-Step NMR Preparation Protocol
  • Inert Atmosphere Setup: Purge a clean, dry 5 mm NMR tube with ultra-high purity Argon gas for 2 minutes.

  • Solvent Degassing: Subject 1.0 mL of anhydrous DMSO-d₆ to three cycles of freeze-pump-thaw, or sparge with Argon for 15 minutes to displace dissolved O₂.

  • Sample Dissolution: Weigh 15–20 mg of N-formyl-3-mercaptovaline standard. Dissolve the powder entirely in 0.6 mL of the degassed DMSO-d₆.

  • Transfer: Transfer the solution into the Argon-purged NMR tube, cap tightly with a septum, and wrap with Parafilm.

  • Acquisition (1D ¹H and ¹³C): Place the sample in a 400 MHz or 500 MHz NMR spectrometer. Acquire 1D ¹H NMR with 16-32 scans at 298 K, utilizing a 2.0-second relaxation delay (D1) to ensure full integration accuracy. Acquire 1D ¹³C NMR with 1024-2048 scans.

  • Variable Temperature Validation (VT-NMR): If peak doubling is observed for the formyl proton (~8.1 ppm) and α-proton (~4.4 ppm), raise the probe temperature to 353 K (80°C). Re-acquire the 1D ¹H NMR to observe peak coalescence.

Workflow A N-Formyl-3-mercaptovaline (Dry Powder) B Argon Purge & Solvent Degassing A->B C Dissolution in Anhydrous DMSO-d6 B->C D 1D 1H & 13C NMR Acquisition (298 K) C->D E Peak Doubling Observed? D->E F VT-NMR (353 K) to Coalesce Rotamers E->F Yes (Amide Rotamers) G Final Spectral Assignment E->G No F->G

Figure 1: Self-validating NMR sample preparation and acquisition workflow.

Quantitative Data Interpretation

The following tables summarize the expected spectroscopic shifts for N-formyl-3-mercaptovaline in anhydrous DMSO-d₆ at 298 K. The values reflect the major rotameric conformer.

Table 1: Expected ¹H NMR Chemical Shifts
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Note
~1.32 Singlet (s)3H-CH₃ (C3)Diastereotopic methyl group 1
~1.41 Singlet (s)3H-CH₃ (C3)Diastereotopic methyl group 2
~2.85 Singlet (s)1H-SH (Thiol)Broad, exchangeable; absent in D₂O
~4.40 Doublet (d)1H-CH (C2, α-proton)Coupled to -NH (J ≈ 8.0 Hz)
~8.10 Singlet (s)1H-CHO (Formyl)Shows minor rotameric peak (~8.0 ppm)
~8.35 Doublet (d)1H-NH (Amide)Coupled to α-proton (J ≈ 8.0 Hz)
~12.8 Broad Singlet (br s)1H-COOH (Acid)Highly exchangeable
Table 2: Expected ¹³C NMR Chemical Shifts
Chemical Shift (δ, ppm)Carbon TypeAssignment
~24.5 Primary (-CH₃)Methyl group 1
~28.2 Primary (-CH₃)Methyl group 2
~46.0 Quaternary (-C-SH)C3 (β-carbon)
~58.5 Tertiary (-CH-N)C2 (α-carbon)
~161.8 Carbonyl (-CHO)N-formyl carbonyl
~172.5 Carbonyl (-COOH)Carboxylic acid carbonyl

Self-Validating System: Data Integrity Checks

To ensure absolute trustworthiness in the characterization of Piperacillin Impurity I, the following self-validating checks are mandatory:

  • HSQC Cross-Peak Validation: The two distinct methyl singlets (~1.32 and ~1.41 ppm) must correlate to distinct ¹³C resonances (~24.5 and ~28.2 ppm) in the HSQC spectrum. This proves they are diastereotopic methyls attached to the chiral center's adjacent quaternary carbon (C3), rather than an isopropyl group undergoing free rotation.

  • DTNB Assay Correlation: If the thiol proton (~2.85 ppm) is unusually broad or missing, perform a rapid Ellman's reagent (DTNB) assay. A positive yellow color confirms the free thiol is intact and the NMR broadening is merely due to trace moisture exchange, not oxidative dimerization[3].

  • Contextual Degradation Mapping: When analyzing N-formylpenicillamine as a degradation product, ensure the simultaneous appearance of N-phenylacetylglycine (if degrading benzylpenicillin) to validate the thiazolidine-oxazolinone cleavage pathway[3].

Pathway A Benzylpenicillin (Intact β-lactam) B Aqueous Hydrolysis (pH 2.5 - 7.0) A->B C Thiazolidine-Oxazolinone Intermediate B->C D N-Formylpenicillamine (Free Thiol) C->D E N-Phenylacetylglycine C->E

Figure 2: Benzylpenicillin degradation pathway yielding N-formylpenicillamine.

References

  • N-formylpenicillamine and penicillamine as degradation products of penicillins in solution. J Pharm Pharmacol.
  • A point mutation leads to altered product specificity in β-lactamase c
  • PIPERACILLIN SODIUM Piperacillinum n
  • N-FORMYLPENICILLAMINE - gsrs.
  • Transpeptidase of Streptomyces R61. ORBi.

Sources

Method

Application Notes and Protocols: A Guide to the Extraction of N-Formyl-3-mercaptovaline from Biological Matrices

Introduction: The Significance of N-Formyl-3-mercaptovaline and the Analytical Challenges N-Formyl-3-mercaptovaline, a derivative of the amino acid valine, is gaining attention in the scientific community as a potential...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Formyl-3-mercaptovaline and the Analytical Challenges

N-Formyl-3-mercaptovaline, a derivative of the amino acid valine, is gaining attention in the scientific community as a potential biomarker for various physiological and pathological processes. As a mercapturic acid, it represents a product of the mercapturic acid pathway, a critical detoxification route for a wide range of xenobiotics and endogenous electrophiles. The quantification of specific mercapturic acids in biological matrices such as plasma and urine can provide valuable insights into exposure to certain toxins, oxidative stress, and the metabolic state of an individual.

However, the reliable quantification of N-Formyl-3-mercaptovaline presents several analytical challenges. Its polar and acidic nature, coupled with its typically low concentrations in complex biological samples, necessitates a robust and efficient sample preparation strategy. The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components, such as proteins, salts, and phospholipids, which can suppress ionization in mass spectrometry and compromise the accuracy and precision of the analysis.[1]

This comprehensive guide provides detailed protocols for the extraction of N-Formyl-3-mercaptovaline from biological matrices, designed for researchers, scientists, and drug development professionals. We will explore three widely used extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For each method, we will delve into the underlying scientific principles, provide step-by-step protocols, and discuss the relative advantages and disadvantages to help you select the most appropriate strategy for your research needs.

Foundational Principles of Extraction Method Selection

The choice of an appropriate extraction method is dictated by the physicochemical properties of the analyte and the nature of the biological matrix. N-Formyl-3-mercaptovaline possesses a free carboxylic acid group, making it an acidic compound, and the presence of the formyl and thiol groups contributes to its polarity. This knowledge informs the selection of solvents and pH conditions for optimal extraction.

Furthermore, the complexity of the biological matrix is a critical consideration. Plasma and serum are rich in proteins that must be removed prior to analysis, while urine, although less proteinaceous, contains a high concentration of salts and other polar waste products that can interfere with the analysis.[2]

A crucial aspect of quantitative bioanalysis is the use of an internal standard (IS). An ideal IS is a stable, isotopically labeled version of the analyte, which behaves identically during extraction and analysis, thereby compensating for any analyte loss or matrix effects.[3][4] If a stable isotope-labeled IS is not available, a structural analog with similar chemical properties can be used, although this requires more rigorous validation.[4]

The overall workflow for the analysis of N-Formyl-3-mercaptovaline from biological samples is depicted in the following diagram:

Extraction Workflow cluster_pre_analysis Pre-analytical Phase cluster_extraction Extraction Phase cluster_post_analysis Analytical Phase SampleCollection Sample Collection (Plasma or Urine) AddIS Addition of Internal Standard SampleCollection->AddIS SamplePretreatment Sample Pre-treatment (e.g., pH adjustment) AddIS->SamplePretreatment PPT Protein Precipitation (PPT) SamplePretreatment->PPT LLE Liquid-Liquid Extraction (LLE) SamplePretreatment->LLE SPE Solid-Phase Extraction (SPE) SamplePretreatment->SPE Evaporation Solvent Evaporation (if necessary) PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in LC-MS compatible solvent Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis SPE Sorbent Selection cluster_selection Sorbent Selection Logic Analyte Analyte Properties: N-Formyl-3-mercaptovaline (Acidic, Polar) IsCharged Is the analyte charged? Analyte->IsCharged Matrix Biological Matrix (Plasma or Urine) IsPolar Is the analyte polar? IsCharged->IsPolar Yes (Acidic) SorbentChoice Select Mixed-Mode Anion Exchange Sorbent IsPolar->SorbentChoice Yes

Figure 2: Logic for selecting a mixed-mode anion exchange sorbent for N-Formyl-3-mercaptovaline.

Comparative Analysis of Extraction Methods

The choice of the optimal extraction method depends on the specific requirements of the study, such as the number of samples, the required sensitivity, and the available resources. The following table provides a comparative overview of the three methods discussed.

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein removal by solvent-induced denaturationPartitioning between two immiscible liquid phasesSelective retention on a solid sorbent
Selectivity LowModerateHigh
Recovery Generally good, but can be affected by co-precipitationGood, but can be influenced by emulsion formationHigh and reproducible with method optimization
Throughput High, easily automated [5]Moderate, can be labor-intensiveHigh, especially with 96-well plate formats
Cost LowModerate (solvent consumption)High (cartridge cost)
Matrix Effects High potential due to minimal clean-upModerate, depends on solvent choiceLow, provides the cleanest extracts
Best For High-throughput screening, when matrix effects can be managedWhen moderate selectivity is required and cost is a concernWhen high purity and sensitivity are essential, and for complex matrices

Post-Extraction Analysis: LC-MS/MS Considerations

Following extraction, the samples are typically analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for the quantification of small molecules in complex matrices.

For a polar compound like N-Formyl-3-mercaptovaline, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique. HILIC columns retain polar compounds that are not well-retained on traditional reversed-phase columns.

The mass spectrometer is typically operated in negative ion mode to detect the deprotonated molecule [M-H]-. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of specificity.

Conclusion

The successful extraction of N-Formyl-3-mercaptovaline from biological matrices is a critical first step for its accurate and reliable quantification. This guide has provided a comprehensive overview of three commonly employed extraction techniques: Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction. Each method has its own set of advantages and limitations, and the optimal choice will depend on the specific goals of your research.

By understanding the scientific principles behind each technique and following the detailed protocols provided, researchers can develop and validate a robust sample preparation workflow that will yield high-quality data. It is imperative to remember that method validation is not a one-time event but an ongoing process to ensure the continued reliability of your analytical results.

References

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • Kumari, C., Varughese, B., Ramji, S., & Kapoor, S. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 332–337. [Link]

  • Molefe, P. F., Mtimkulu, T., Mabasa, L., & Mekuto, L. (2023). Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. Metabolites, 13(8), 920. [Link]

  • Hsiao, C. J., Pautler, R. G., & Pielecha-Safira, B. (2020). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 44(9), 963–971. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Xue, X., Lu, J., Zhang, A., He, X., & Wang, G. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 197–204. [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 913–920. [Link]

  • Agilent Technologies. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • Lai, S., Garcia-Perez, I., Migaud, M., Wilson, I., & Nicholson, J. (2009). UPLC-MS-Based Analysis of Human Plasma for Metabonomics Using Solvent Precipitation or Solid Phase Extraction. Journal of Proteome Research, 8(3), 1491–1500. [Link]

  • Xia, Y. Q., & Jemal, M. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 19(6). [Link]

  • Idaho State Police Forensic Services. (n.d.). 2.4.1 Urine general drug extraction rev 7.pdf. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC Europe, 17(3).
  • Li, W., Li, J., & Li, Y. (2013). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques, 4(5). [Link]

  • Li, W., & Tse, F. L. S. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 16(7), 355–359. [Link]

  • Emwas, A. H., Al-Talla, Z. A., & Kharbatia, N. M. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 323. [Link]

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Retrieved from [Link]

  • Dong, S. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • PromoChrom Technologies. (2025). 7 Tips to Improve Solid Phase Extraction (SPE) Recovery. [Link]

  • Zhu Research Group. (n.d.). Sample preparation. Retrieved from [Link]

  • González-Peña, D., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Metabolomics, 19(1), 47. [Link]

  • Real, M. (2025). How to Optimize an SPE Protocol for Peptide Purification. [Link]

  • Watson, I. (2015). Eight Steps to Better Results from Solid-Phase Extraction. LCGC International, 28(7), 388–392. [Link]

  • Spectroscopy Staff. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Spectroscopy. [Link]

  • Telepchak, M. J., & August, T. F. (2018). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Chromatography A, 1572, 1-11. [Link]

  • Mathias, P. I., et al. (2016). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies. Biomarkers, 21(4), 293-315. [Link]

  • Skopp, G. (2010). Drug Stability in Biological Specimens. Forensic Science International, 196(1-3), 1-11. [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Jannetto, P. J., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine, 3(3), 429-439. [Link]

  • Castrignanò, E., et al. (2024). Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Journal of Pharmaceutical and Biomedical Analysis, 241, 115989. [Link]

  • Bureau International des Poids et Mesures. (n.d.). qNMR. Retrieved from [Link]

  • Bollinger, K., Bynum, N., & Grabenauer, M. (2020). Long-term Stability of Synthetic Cannabinoids in Biological Matrices. National Institute of Justice. [Link]

  • Anapharm Bioanalytics. (2026). Considerations to properly assess drug stability within biological samples. [Link]

  • Levine, B. (Ed.). (2006). Principles of Forensic Toxicology. AACC Press. [Link]

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Application

Application Note: A Robust HILIC-MS Method for the Chromatographic Separation of N-Formyl-3-mercaptovaline from Active Pharmaceutical Ingredients

Abstract The rigorous control of impurities is a cornerstone of pharmaceutical development and manufacturing, mandated by global regulatory bodies to ensure the safety and efficacy of drug products.[1][2][3] N-Formyl-3-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The rigorous control of impurities is a cornerstone of pharmaceutical development and manufacturing, mandated by global regulatory bodies to ensure the safety and efficacy of drug products.[1][2][3] N-Formyl-3-mercaptovaline (FMV), a polar, process-related impurity or degradant, presents a significant analytical challenge due to its poor retention on traditional reversed-phase chromatography columns.[4][5] This application note presents a detailed, robust, and validated protocol for the separation and quantification of FMV from active pharmaceutical ingredients (APIs), primarily utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS). We will explore the rationale behind the strategic selection of HILIC over other chromatographic modes, provide a step-by-step protocol for method implementation, and discuss key validation parameters in accordance with International Council for Harmonisation (ICH) guidelines.[6][7]

Introduction: The Challenge of Polar Impurities

In pharmaceutical manufacturing, any component of a drug substance that is not the defined chemical entity is considered an impurity.[8] The ICH Q3A(R2) and Q3B(R2) guidelines necessitate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, which are determined by the maximum daily dose of the API.[9][10][11]

N-Formyl-3-mercaptovaline (CAS 158411-82-6) is a derivative of the amino acid valine, characterized by a formylated amino group, a free carboxylic acid, and a thiol (mercapto) group.[12][13] These functional groups render the molecule highly polar and water-soluble. When developing analytical methods for APIs, which are often significantly more hydrophobic, such polar impurities tend to elute in the void volume of standard reversed-phase HPLC methods, leading to poor resolution from the solvent front and other early-eluting components.[4] This co-elution makes accurate quantification impossible. Therefore, a specialized chromatographic approach is required.

Strategic Method Development: Selecting the Optimal Chromatographic Mode

The selection of an appropriate chromatographic technique is the most critical decision in method development. The choice is dictated by the physicochemical properties of the analyte of interest (FMV) and the bulk properties of the API matrix.

Causality of Method Selection

Our strategy begins with an assessment of the analyte's polarity. Given FMV's hydrophilic nature, conventional reversed-phase chromatography is often unsuitable. This leads to the evaluation of alternative techniques better suited for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) emerges as the primary candidate due to its unique retention mechanism for polar species and its compatibility with mass spectrometry.

MethodSelection start Start: Separate FMV (Polar Impurity) from API char_analyte Characterize Analyte & API Polarity start->char_analyte decision_rp Is standard RP-HPLC retention adequate? char_analyte->decision_rp rp_yes Proceed with Reversed-Phase Method decision_rp->rp_yes Yes rp_no Poor retention or co-elution observed decision_rp->rp_no No consider_alt Evaluate Alternative Chromatographic Modes rp_no->consider_alt hilic HILIC: Excellent for polar analytes, MS-friendly mobile phases consider_alt->hilic High Polarity special_rp Polar-Embedded / Polar- Endcapped RP-HPLC: Enhanced polar retention consider_alt->special_rp Moderate Polarity iec Ion-Exchange (IEC): High selectivity based on charge state (pH dependent) consider_alt->iec Ionizable Analyte recommend Primary Recommendation: HILIC-MS hilic->recommend HILIC_Mechanism cluster_column HILIC Column stationary_phase Polar Stationary Phase (e.g., Silica) Adsorbed Water Layer elution Elution to Detector stationary_phase->elution FMV elutes later as aqueous % increases mobile_phase Mobile Phase (High Acetonitrile / Low Aqueous Buffer) fmv Polar FMV api Less Polar API fmv->stationary_phase:f0 Partitions into water layer (Retained) api->elution Weak interaction (Elutes Quickly)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Peak Resolution of N-Formyl-3-mercaptovaline in HPLC Analysis

Welcome to the technical support center for the HPLC analysis of N-Formyl-3-mercaptovaline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatogr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of N-Formyl-3-mercaptovaline. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges encountered with this specific analyte. The information provided herein is based on established scientific principles and practical laboratory experience.

Introduction to N-Formyl-3-mercaptovaline and its HPLC Challenges

N-Formyl-3-mercaptovaline, a derivative of the amino acid valine, contains a thiol (-SH) group, a carboxylic acid group, and a formyl group.[1][2] This combination of functional groups presents a unique set of challenges in reverse-phase high-performance liquid chromatography (HPLC). The presence of an ionizable carboxylic acid makes its retention sensitive to the mobile phase pH.[3][4][5] Furthermore, the thiol group is susceptible to oxidation and can interact with metallic components of the HPLC system, leading to poor peak shapes.[6][7]

This guide provides a structured approach to troubleshooting poor peak resolution, including issues like peak tailing, fronting, broadening, and splitting.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for N-Formyl-3-mercaptovaline?

Poor peak shape, including tailing, fronting, and broadening, can stem from several factors.[8][9] For N-Formyl-3-mercaptovaline, the primary culprits are often related to its chemical properties:

  • Secondary Interactions: The thiol and carboxylic acid groups can engage in secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[10][11][12]

  • Mobile Phase pH: An inappropriate mobile phase pH relative to the pKa of the carboxylic acid can lead to a mixed ionization state of the analyte, resulting in peak distortion.[13][14][10]

  • Metal Chelation: The thiol group can chelate with metal ions present in the HPLC system (e.g., from stainless steel frits, tubing, or even the column packing material), causing peak tailing.[15][6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[16][17][18]

  • Analyte Degradation: The thiol group is prone to oxidation, which can lead to the appearance of new peaks or distortion of the main peak.[19][20]

Q2: Why is my N-Formyl-3-mercaptovaline peak tailing?

Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge.[8][9][10] The most common causes for this analyte include:

  • Silanol Interactions: The carboxylic acid and thiol groups can interact with acidic silanol groups on the silica-based stationary phase.[10][11][12]

  • Metal Contamination: Interaction of the thiol group with metal ions in the system can cause tailing.[7][11][21]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, a mixture of ionized and non-ionized forms can exist, leading to tailing.[14][10][22]

Q3: What causes my N-Formyl-3-mercaptovaline peak to show fronting?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is most commonly caused by:

  • Column Overload: Injecting a sample that is too concentrated.[16][17][18][23] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a fronting peak.[16][24]

Q4: My peak is broad. What could be the issue?

Peak broadening can significantly reduce resolution and sensitivity.[25][26][27] Common causes include:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[10][21][25]

  • Slow Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively slow flow rate can lead to increased diffusion and peak broadening.[25][26][28]

  • Column Deterioration: A damaged or old column can lead to broader peaks.[27]

In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving poor peak resolution for N-Formyl-3-mercaptovaline.

Guide 1: Addressing Peak Tailing

Peak tailing is a frequent issue. Follow this workflow to systematically address the problem.

G

Step 1: Evaluate and Adjust Mobile Phase pH

Causality: The carboxylic acid group of N-Formyl-3-mercaptovaline is ionizable. If the mobile phase pH is close to the analyte's pKa, both the ionized and non-ionized forms will be present, leading to peak tailing or splitting.[13][10] To ensure a single ionic form and improve peak shape, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa. For a carboxylic acid, this typically means using an acidic mobile phase.

Protocol:

  • Determine the pKa: If the pKa of N-Formyl-3-mercaptovaline is not known, a reasonable starting point is to assume it is similar to other small carboxylic acids (around 4-5).

  • Acidify the Mobile Phase: Add a small amount of a volatile acid to the aqueous portion of the mobile phase. A common choice is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). Formic acid is often preferred for mass spectrometry compatibility.[29][30]

  • Equilibrate the System: Thoroughly flush the column with the new mobile phase until the baseline is stable.

  • Inject and Analyze: Inject the sample and observe the peak shape.

Expected Outcome: A significant reduction in peak tailing and a sharper, more symmetrical peak.

Step 2: Consider the Stationary Phase Chemistry

Causality: Standard silica-based C18 columns can have residual, un-capped silanol groups on the surface. These acidic silanols can interact with the polar functional groups of N-Formyl-3-mercaptovaline, leading to secondary retention mechanisms and peak tailing.[10][11][12]

Protocol:

  • Use an End-Capped Column: If you are not already, switch to a column that is specified as "end-capped." End-capping is a process that covers most of the residual silanol groups.

  • Consider a Polar-Embedded Column: These columns have a polar group embedded in the alkyl chain, which can further shield the analyte from interacting with the silica surface.

  • Evaluate Different C18 Chemistries: Not all C18 columns are the same. Experiment with columns from different manufacturers as they can have different surface properties.

Expected Outcome: Improved peak symmetry due to minimized secondary interactions.

Step 3: Mitigate Metal Chelation

Causality: The thiol group in N-Formyl-3-mercaptovaline can form complexes with metal ions present in the HPLC system, such as iron and nickel from stainless steel components.[15][6][7] This chelation can lead to peak tailing and reduced recovery.

Protocol:

  • Use a Metal-Free or Bio-Inert System: If available, use an HPLC system with PEEK or other non-metallic components in the flow path.

  • Add a Chelating Agent: Introduce a low concentration of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the mobile phase (e.g., 0.1 mM).[31] The EDTA will bind to the metal ions in the system, preventing them from interacting with the analyte.

  • Passivate the System: In some cases, flushing the system with a strong acid (e.g., nitric acid), followed by a thorough water and mobile phase wash, can help remove metal contaminants. Caution: Always consult your HPLC system and column manuals before performing this procedure.

Expected Outcome: A reduction in peak tailing that was not resolved by pH adjustment or column chemistry changes.

Guide 2: Correcting Peak Fronting

Peak fronting is almost always an indication of an overloaded column or sample solvent issues.[16][17][18][23][24]

G

Step 1: Reduce Sample Concentration

Causality: When the amount of analyte injected exceeds the capacity of the stationary phase at the column head, the peak shape becomes distorted, leading to fronting.[17]

Protocol:

  • Dilute the Sample: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).

  • Inject the Diluted Samples: Inject the diluted samples and observe the peak shape.

  • Determine the Linear Range: Identify the concentration range where the peak shape is symmetrical.

Expected Outcome: The peak shape should become more symmetrical as the sample concentration is reduced.

Step 2: Match Sample Solvent to Mobile Phase

Causality: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column.[16][24] This can lead to peak fronting or splitting.

Protocol:

  • Dissolve in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase of your gradient or in your isocratic mobile phase.[32]

  • Use a Weaker Solvent: If the analyte is not soluble in the mobile phase, use the weakest solvent in which it will dissolve.

  • Reduce Injection Volume: If you must use a strong solvent, reduce the injection volume to minimize the effect.

Expected Outcome: Improved peak shape and better reproducibility.

Guide 3: Sharpening Broad Peaks

Broad peaks can be caused by a variety of factors related to the HPLC system and method parameters.[25][26][27]

Step 1: Minimize Extra-Column Volume

Causality: The volume of the tubing and connections between the injector and detector can contribute to peak broadening.[10][21][25]

Protocol:

  • Use Narrow-Bore Tubing: Use tubing with the smallest internal diameter that is appropriate for your system's pressure.

  • Keep Tubing Short: Keep the length of tubing between the injector, column, and detector as short as possible.

  • Ensure Proper Connections: Make sure all fittings are properly seated to avoid dead volume.

Step 2: Optimize Flow Rate

Causality: While a lower flow rate often improves resolution, a flow rate that is too low can lead to excessive diffusion and peak broadening.[25][26][28] Conversely, a flow rate that is too high may not allow for proper partitioning between the mobile and stationary phases, also causing broadening.[28]

Protocol:

  • Perform a Flow Rate Study: Inject the sample at a range of flow rates (e.g., 0.8, 1.0, 1.2 mL/min for a standard 4.6 mm ID column) and observe the effect on peak width and resolution.

  • Consult Column Manufacturer's Recommendations: Column manufacturers typically provide an optimal flow rate range for their products.[26]

Step 3: Check Column Health

Causality: Over time, columns can become contaminated or the packing material can degrade, leading to broader peaks.[27]

Protocol:

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants.[24]

  • Flush the Column: If you suspect contamination, try flushing the column with a series of strong solvents (following the manufacturer's instructions).

  • Replace the Column: If the peak shape does not improve after flushing, the column may need to be replaced.

Data Summary Table

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with silanolsUse an end-capped or polar-embedded column.
Inappropriate mobile phase pHAdjust mobile phase pH to be >2 units from analyte pKa.
Metal chelationAdd a chelating agent (e.g., EDTA) to the mobile phase.
Peak Fronting Column overloadDilute the sample.
Sample solvent stronger than mobile phaseDissolve the sample in the mobile phase.
Peak Broadening High extra-column volumeUse shorter, narrower-bore tubing.
Sub-optimal flow ratePerform a flow rate optimization study.
Column degradationFlush or replace the column.

Conclusion

Troubleshooting poor peak resolution for N-Formyl-3-mercaptovaline in HPLC requires a systematic approach that considers the unique chemical properties of the analyte. By carefully addressing potential issues related to mobile phase pH, stationary phase interactions, metal chelation, and proper method parameters, it is possible to achieve sharp, symmetrical peaks and reliable analytical results.

References

  • Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • Quora. (2020, March 30). What causes peak broadening in HPLC?
  • Company news. (2023, May 6). What Are The Common Peak Problems in HPLC.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Axion Labs. (2022, March 9). Front Tailing HPLC & GC Peaks.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Waters Knowledge Base. (n.d.). What are some common causes of peak fronting? - WKB255705.
  • PubMed. (n.d.). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • ACS Publications. (n.d.). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids | Analytical Chemistry.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Lösungsfabrik. (2017, June 23). HPLC: What to do in case of peaks being too broad?
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • YouTube. (2025, July 30). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • ResearchGate. (2015, September 9). What are the possible causes of peak shift and broadening in HPLC?
  • BioOrganics. (n.d.). N-Formyl-3-mercaptovaline.
  • PMC. (n.d.). Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids.
  • Omega Scientific. (n.d.). Solving Common Errors in HPLC.
  • MDPI. (2021, April 19). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection.
  • PubMed. (n.d.). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • LGC Standards. (n.d.). N-Formyl-3-mercaptovaline.
  • Diva-portal.org. (n.d.). Method development for the determination of thiols using HPLC with fluorescence detection.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Sulfur Allotropes.
  • Semantic Scholar. (2021, June 5). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • ResearchGate. (2022, March 10). Problem with peaks resolution in HPLC.
  • Crescent Chemical Company. (n.d.). N-Formyl-3-mercaptovaline.
  • Taylor & Francis Online. (2023, May 3). Conversion rules of sulfur compounds in iron chelate desulfurization system.
  • PubChem. (n.d.). Valine, 3-mercapto-N-(3,4,5,6-tetrahydro-2-pyridinyl)-.
  • LGC Standards. (n.d.). N-Formyl-3-mercaptovaline.
  • ResearchGate. (2022, January 3). (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
  • Chromatography Online. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Marcel Dekker, Inc. (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation.
  • J-STAGE. (n.d.). HPLC ハイフネーテッド技術による医薬品の不純物の構造決定 Structure Elucidation of Impurities in Pharmace.
  • PMC - NIH. (n.d.). Reactivity and stability of selected flavor compounds.
  • PMC. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION.
  • Osaka Pref. Col. of Tech. (n.d.). HPLC Determination of Mercaptans by UV-labeling with 9-Chloromethylanthracene.
  • OPAC. (n.d.). 分析パラメータの連続的なスクリーニングを用いた 医薬品不純物の効率的な HPLC 試験法開発.
  • Google Patents. (n.d.). US2450784A - Resolution of n-formylisopropylidenepenicillamine.
  • PubMed. (2016, October 14). Innovative Analysis of 3-mercaptohexan-1-ol, 3-mercaptohexylacetate and Their Corresponding Disulfides in Wine by Stable Isotope Dilution Assay and Nano-Liquid Chromatography Tandem Mass Spectrometry.
  • MDPI. (2021, August 18). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe 3 O 4 Nanoparticles.
  • ResearchGate. (n.d.). Characteristics and stability of the OPA/3-mercaptopropionic acid and OPA/N-acetyl-L-cysteine derivatives of amino acids | Request PDF.

Sources

Optimization

Optimizing buffer pH to prevent N-Formyl-3-mercaptovaline formation during antibiotic storage

Welcome to the Technical Support Center for Antibiotic Formulation and Storage. As application scientists, we frequently encounter challenges regarding the hydrolytic stability of beta-lactam antibiotics (such as benzylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Antibiotic Formulation and Storage. As application scientists, we frequently encounter challenges regarding the hydrolytic stability of beta-lactam antibiotics (such as benzylpenicillin) during aqueous storage.

A critical issue is the opening of the beta-lactam ring, which leads to the formation of downstream degradation products. One of the most problematic degradants is N-Formyl-3-mercaptovaline (commonly known as N-formylpenicillamine). This compound not only reduces the therapeutic titer of the antibiotic but can also act as an immunogenic hapten, contributing to severe allergic reactions. This guide provides actionable troubleshooting steps, causality-driven insights, and self-validating protocols to optimize buffer pH and prevent this specific degradation pathway.

Troubleshooting Guides & FAQs

Q1: We are observing a rapid loss of benzylpenicillin titer during aqueous storage, accompanied by a major unknown peak on our HPLC chromatograms. What is causing this? A: If your storage solution is unbuffered or mildly acidic, the unknown peak is highly likely to be N-Formyl-3-mercaptovaline (N-formylpenicillamine). The degradation of penicillins in aqueous solutions is initiated by the cleavage of the highly labile beta-lactam ring to form penicilloic acid. Depending on the pH, penicilloic acid undergoes further complex mechanistic rearrangements. In unbuffered or mildly acidic solutions, it degrades heavily into N-formylpenicillamine rather than standard penicillamine ()[1].

Q2: How exactly does buffer pH dictate whether N-Formyl-3-mercaptovaline forms? A: The formation of N-Formyl-3-mercaptovaline is strictly pH-dependent, driven by the protonation state of the intermediate molecules. Research demonstrates that the yield of N-formylpenicillamine from benzylpenicillin reaches a maximum of approximately 30% at pH 5.0 ()[1].

  • At pH < 5.0: The pathway shifts slightly due to hyper-acidic cleavage, and trace amounts of standard penicillamine (3-mercaptovaline) begin to form, though N-formylpenicillamine remains prevalent.

  • At pH 5.0 - 6.0: N-formylpenicillamine formation is at its absolute peak. The specific protonation state of the penicilloic acid intermediate at this pH strongly favors the intramolecular rearrangement into the N-formyl derivative.

  • At pH 6.5 - 7.5: The beta-lactam ring is most stable. The degradation rate constant ( k ) drops drastically. For instance, the degradation rate at pH 6.0 is nearly ten times lower than at pH 5.0, and stability is maximized around pH 7.0 ()[2].

Q3: What buffer system and parameters should we use to completely arrest this degradation pathway? A: To prevent the formation of N-Formyl-3-mercaptovaline, you must maintain the formulation strictly between pH 6.5 and 7.5 .

  • Buffer Selection: Citrate buffer is vastly superior to phosphate or acetate buffers for maintaining penicillin stability over time ()[2].

  • Molar Ratio: Ensure the molar ratio of citrate buffer to the antibiotic is greater than 0.75. This provides sufficient buffering capacity against the acidic degradation products (like penicilloic acid) that naturally lower the pH over time, which would otherwise trigger a runaway degradation cascade.

  • Temperature: Maintain storage at 0–5 °C. The degradation kinetics are catalyzed by both hydrogen and hydroxide ions, and lowering the temperature exponentially decreases the rate constant ()[2].

Data Presentation: pH-Dependent Degradation Profile

The following table summarizes the causal relationship between solution pH and the primary degradation products of benzylpenicillin after prolonged aqueous storage.

Storage pHPrimary Degradation PathwayYield of N-Formyl-3-mercaptovalineYield of PenicillamineAntibiotic Stability
pH < 4.0 Acidic cleavageModerate (~10-15%)Low (< 1%)Very Poor
pH 5.0 Rearrangement of penicilloic acidMaximum (~30%) Trace (< 1%)Poor
pH 6.5 - 7.5 Minimal hydrolysisNone detected None detectedOptimal
pH > 8.0 Alkaline hydrolysisLowNone detectedPoor (Forms penicilloic acid)

Data synthesized from Bird et al. (1986)[1] and ACS stability profiles[2].

Experimental Protocols

Protocol 1: Formulation of pH-Optimized Citrate Buffer for Penicillin Storage This self-validating protocol ensures the buffer capacity is sufficient to prevent pH drift, which would otherwise trigger N-Formyl-3-mercaptovaline formation.

  • Prepare Citrate Buffer (100 mM): Dissolve 21.0 g of citric acid monohydrate in 800 mL of molecular-grade distilled water.

  • pH Adjustment: Titrate the solution slowly with 1M NaOH while monitoring with a calibrated pH meter until the pH reaches exactly 6.8 .

  • Volume Adjustment: Bring the final volume to 1.0 L with distilled water. Filter sterilize through a 0.22 µm membrane.

  • Antibiotic Reconstitution: Dissolve Benzylpenicillin Sodium in the citrate buffer ensuring the molar ratio of buffer to antibiotic is ≥0.75 . (e.g., for a 100 mM buffer, the antibiotic concentration should not exceed 133 mM).

  • Validation Step: Measure the pH immediately after dissolving the antibiotic. It must remain between 6.5 and 7.0. If the pH drops below 6.5, the buffering capacity has been exceeded, and the solution must be discarded. Store validated aliquots at 4 °C.

Protocol 2: HPLC-UV Detection of N-Formyl-3-mercaptovaline Use this method to monitor storage stability and verify the absence of the degradant.

  • Sample Preparation: Dilute the stored antibiotic sample 1:1 (v/v) with cold mobile phase to quench any ongoing degradation.

  • Column: Use a C18 Reversed-Phase column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of 50 mM Potassium Phosphate buffer (pH 3.5) and Acetonitrile (80:20, v/v).

  • Flow Rate & Detection: Set flow rate to 1.0 mL/min. Monitor UV absorbance at 220 nm (optimal for detecting the formyl and thiol groups).

  • Analysis: N-Formyl-3-mercaptovaline will elute distinctly from intact benzylpenicillin and penicilloic acid. Compare peak retention times against a certified N-Formyl-3-mercaptovaline reference standard to quantify degradation.

Mechanistic Pathway Visualization

PenicillinDegradation PenG Benzylpenicillin (Intact Antibiotic) Penicilloic Benzylpenicilloic Acid (Unstable Intermediate) PenG->Penicilloic Hydrolysis (Triggered by pH < 6.0) Stable Stable Formulation (Citrate Buffer pH 6.8) PenG->Stable Optimal Storage (Arrests degradation) FormylPen N-Formyl-3-mercaptovaline (Major Degradant at pH 5.0) Penicilloic->FormylPen Rearrangement (Peaks at pH 5.0) Penicillamine Penicillamine (Minor Degradant at pH < 5.0) Penicilloic->Penicillamine Acidic Cleavage (pH < 5.0)

Degradation pathway of benzylpenicillin into N-Formyl-3-mercaptovaline driven by pH conditions.

References
  • Title: N-formylpenicillamine and penicillamine as degradation products of penicillins in solution Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: Effect of Buffer Solution and Temperature on the Stability of Penicillin G Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Plasma Extraction Recovery for N-Formyl-3-mercaptovaline

Welcome to the Bioanalytical Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with low extraction recoveries for N-Formyl-3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with low extraction recoveries for N-Formyl-3-mercaptovaline (also known as N-formylpenicillamine).

Because this analyte contains a highly reactive free sulfhydryl (thiol) group, standard extraction protocols often yield recoveries below 20%. This guide provides the mechanistic causality behind these losses and a self-validating, step-by-step protocol to achieve >85% recovery.

Mechanistic Insights & FAQs

Q1: Why are my LC-MS/MS recovery rates for N-Formyl-3-mercaptovaline consistently below 20% in human plasma?

A: The core issue lies in the analyte's molecular structure. N-Formyl-3-mercaptovaline contains a free sulfhydryl (-SH) group. In the protein-rich environment of human plasma, free thiols rapidly undergo ex-vivo oxidation and disulfide exchange with cysteine residues on plasma proteins (predominantly Human Serum Albumin)1[1]. When you perform a standard protein precipitation (PPT) or solid-phase extraction (SPE), the protein-bound analyte is discarded with the protein pellet or trapped in the column matrix, leading to artificially low recovery. To fix this, you must disrupt the disulfide bonds before extraction.

ThiolPathway A Free N-Formyl-3-mercaptovaline (Active Thiol) C Protein-Bound Disulfide (Lost to Extraction) A->C Oxidation (Ex-vivo) E NEM Addition (Alkylation) A->E Derivatization B Plasma Proteins (e.g., Albumin) B->C Disulfide Exchange D TCEP Addition (Reduction) C->D Rescue D->A Frees Thiol F Stable Thioether Adduct (High Recovery) E->F Michael Addition

Mechanistic pathway showing ex-vivo thiol loss via protein binding and rescue via TCEP and NEM.

Q2: Which reducing and alkylating agents should I use to stabilize the analyte?

A: You must use a two-step "reduction-alkylation" strategy to free the analyte and permanently cap the thiol group.

  • Reduction: Use Tris(2-carboxyethyl)phosphine (TCEP) instead of Dithiothreitol (DTT). TCEP is odorless, more stable, and highly effective at reducing disulfides over a broader pH range (1.5–11.1) without interfering with downstream maleimide reactions2[2].

  • Alkylation: Use N-ethylmaleimide (NEM) rather than Iodoacetamide (IAA) or Iodoacetic Acid (IA). NEM reacts via a rapid Michael addition, requiring less reagent, less time (4 min vs. 4 hours for IAA), and operates efficiently at lower pH values, which further minimizes artifactual oxidation 3[3].

Table 1: Quantitative Comparison of Alkylating Agents for Thiol Stabilization

ReagentReaction MechanismOptimal pHReaction TimeMolar Excess RequiredRelative Efficiency
N-Ethylmaleimide (NEM) Michael Addition4.0 - 7.0< 5 mins125xOptimal (>95%)
Iodoacetamide (IAA) SN2 Alkylation7.5 - 8.51 - 4 hours1000xSuboptimal (~70%)
Iodoacetic Acid (IA) SN2 Alkylation7.5 - 8.51 - 4 hours1000xSuboptimal (~65%)
(Data synthesized from comparative thiol alkylation efficacy studies[3])
Q3: How do I prevent ex-vivo oxidation during the initial blood collection?

A: Stabilization must begin at the clinical site, not just in the analytical lab. Blood should be collected into tubes containing a citrate buffer to lower the pH, or ideally, tubes pre-spiked with NEM. Immediate treatment of whole blood with NEM (a membrane-permeating agent) rapidly alkylates free thiols, preventing artifactual ex-vivo oxidation before the plasma is even separated1[1].

Troubleshooting Guide & Optimized Methodology

If you are experiencing variable internal standard (IS) tracking or low absolute recovery, abandon direct extraction and implement the following derivatization workflow.

ExtractionWorkflow S1 Step 1: Aliquot Plasma (50 µL) S2 Step 2: Add TCEP (Reduce Disulfides) S1->S2 S3 Step 3: Add NEM (Alkylate Free Thiols) S2->S3 S4 Step 4: Protein Precipitation (Cold Acetonitrile) S3->S4 S5 Step 5: Centrifugation (14,000 x g) S4->S5 S6 Step 6: LC-MS/MS Analysis (Monitor NEM-Adduct) S5->S6

Step-by-step sample preparation workflow utilizing TCEP reduction and NEM alkylation.

Step-by-Step Methodology: TCEP/NEM Derivatization and Extraction

Self-Validation Check: To ensure your extraction is not suffering from matrix effects or incomplete derivatization, always run a "blank plasma + post-extraction spike" parallel to this protocol. Comparing the pre-extraction spiked samples to the post-extraction spiked samples allows you to calculate the true absolute recovery of the NEM-adduct, validating the efficiency of the reduction-alkylation system.

1. Sample Preparation: Thaw plasma samples on wet ice. Transfer 50 µL of human plasma to a 1.5 mL low-bind microcentrifuge tube.

2. Internal Standard Addition: Add 10 µL of stable-isotope labeled internal standard (e.g., N-Formyl-3-mercaptovaline-d6). Vortex for 10 seconds.

3. Reduction (Disulfide Cleavage):

  • Add 10 µL of freshly prepared 50 mM TCEP in 100 mM ammonium formate buffer (pH 5.0).

  • Causality: TCEP is unstable in phosphate buffers at neutral pH (50-100% oxidizes within 72 hours), so ammonium formate at a slightly acidic pH is preferred 2[2].

  • Incubate at 37°C for 30 minutes in the dark.

4. Alkylation (Thiol Stabilization):

  • Add 10 µL of 100 mM NEM in LC-MS grade water.

  • Vortex and incubate at room temperature for 10 minutes.

  • Causality: NEM reacts rapidly via Michael addition to form a stable thioether bond, preventing the newly freed thiol from re-binding to precipitated proteins during the next step4[4].

5. Protein Precipitation (PPT):

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to quench the reaction and precipitate plasma proteins.

  • Vortex vigorously for 2 minutes.

6. Phase Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

7. Collection and Analysis: Transfer 200 µL of the clear supernatant to an autosampler vial. Inject 5 µL onto the LC-MS/MS system. Note: You must update your MS/MS transitions to monitor the mass of the N-Formyl-3-mercaptovaline + NEM adduct (Addition of +125.13 Da to the parent mass)4[4].

References

  • Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides Source: PubMed Central (PMC) / NIH URL:[Link]

  • Reverse thiol trapping approach to assess the thiol status of metal-binding mitochondrial proteins Source: PubMed Central (PMC) / NIH URL:[Link]

  • Detection of reversible protein thiol modification Source: ResearchGate URL:[Link]

  • Extensive Thiol Profiling for Assessment of Intracellular Redox Status in Cultured Cells by HPLC-MS/MS Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing N-Formyl-3-mercaptovaline Impurity Levels in Industrial Antibiotic Manufacturing

Welcome to the technical support center for controlling N-Formyl-3-mercaptovaline (NFMV) impurities in antibiotic manufacturing. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for controlling N-Formyl-3-mercaptovaline (NFMV) impurities in antibiotic manufacturing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the formation, analysis, and mitigation of this critical process-related impurity. Our goal is to equip you with the scientific understanding and practical tools necessary to ensure the quality and safety of your active pharmaceutical ingredients (APIs).

Introduction to N-Formyl-3-mercaptovaline (NFMV)

N-Formyl-3-mercaptovaline (NFMV) is a process-related impurity that can arise during the synthesis of certain antibiotics, particularly those derived from or related to penicillamine.[1][2] Penicillamine, a degradation product of penicillin, is a crucial starting material and intermediate in various pharmaceutical preparations.[3][4] The presence of impurities like NFMV is a significant concern as they can impact the safety, efficacy, and stability of the final drug product.[5] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of such impurities in APIs.[6][7]

This guide provides a comprehensive overview of the challenges associated with NFMV and offers practical, evidence-based solutions for its control.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of N-Formyl-3-mercaptovaline (NFMV)?

NFMV is the N-formylated derivative of 3-mercaptovaline (penicillamine). The formyl group (-CHO) is attached to the nitrogen atom of the amino group of the penicillamine molecule.

Q2: How is NFMV formed during the manufacturing process?

NFMV is typically formed through the reaction of the primary amine group of penicillamine with a formylating agent.[8] The most common source of the formyl group is formic acid, which can be present as a reagent, a solvent, or a trace impurity in other raw materials.[2][9] The reaction is a nucleophilic acyl substitution where the nitrogen of the amine attacks the carbonyl carbon of the formylating agent.

Q3: Why is it critical to control NFMV levels?

Controlling any impurity is crucial to ensure the safety and efficacy of the final drug product.[5] While NFMV is not classified as a particularly toxic impurity, its presence indicates a lack of control over the manufacturing process. Adherence to Good Manufacturing Practices (GMP) and regulatory guidelines, such as ICH Q3A(R2), necessitates the control of all process-related impurities to specified limits.[6][7]

Q4: What are the typical sources of formylating agents in an industrial setting?

Potential sources of formylating agents include:

  • Formic Acid: Used as a reagent or pH modifier in the synthesis.[9]

  • Formaldehyde: Can be present as an impurity in various solvents and reagents and can be oxidized to formic acid.

  • Degradation of Solvents: Some solvents can degrade to form formic acid under certain process conditions.

  • Raw Materials: Formic acid can be a trace impurity in other starting materials or excipients.[2][10]

Troubleshooting Guide: High NFMV Levels Detected

This section provides a structured approach to troubleshooting when unacceptable levels of NFMV are detected in your API.

Initial Assessment
  • Confirm the Analytical Result: Re-test the sample to rule out analytical error. Ensure the analytical method is validated for specificity, linearity, accuracy, and precision.

  • Review Batch Manufacturing Records: Scrutinize the manufacturing records of the affected batch for any deviations from the standard operating procedure (SOP), particularly in reaction time, temperature, pH, and raw material lot numbers.

Investigation of Root Causes and Corrective Actions

Problem: High NFMV levels consistently observed in multiple batches.

Potential Root Cause Recommended Investigation & Corrective Actions Scientific Rationale
Presence of Formic Acid in Raw Materials 1. Screen Raw Materials: Develop and validate a GC-MS or HPLC method to quantify formic acid in all incoming raw materials, including penicillamine, solvents, and reagents.[9] 2. Qualify Suppliers: Establish stringent specifications for formic acid content with your raw material suppliers.[5]Formic acid is a primary reactant in the formation of NFMV. Controlling its presence at the source is the most effective preventative measure.[8]
Inappropriate Reaction pH 1. Monitor and Control pH: Implement strict in-process controls for the pH of the reaction mixture. 2. pH Optimization Studies: Conduct studies to determine the optimal pH range that minimizes NFMV formation while maintaining product yield and quality. The rate of N-formylation is highly pH-dependent.[11][12]The nucleophilicity of the amine group in penicillamine is pH-dependent. At very low pH, the amine is protonated and less nucleophilic. At very high pH, other side reactions may be favored. Finding the optimal pH is crucial for minimizing the formylation reaction.[11][12]
Elevated Reaction Temperature 1. Temperature Control: Ensure that the reaction temperature is tightly controlled within the validated range. 2. Temperature Profiling: Perform studies to understand the impact of temperature excursions on NFMV formation.Higher temperatures can increase the rate of the formylation reaction, leading to higher levels of NFMV.[5]
Inefficient Purification Process 1. Optimize Crystallization: Evaluate and optimize the crystallization solvent, temperature profile, and seeding strategy to selectively crystallize the desired API, leaving NFMV in the mother liquor.[5] 2. Consider Alternative Purification: Investigate other purification techniques such as preparative chromatography if crystallization is not sufficiently effective.[13]NFMV may have different solubility properties compared to the API, which can be exploited during purification.
Logical Flow for Troubleshooting

Troubleshooting_Flow start High NFMV Detected confirm_result Confirm with Re-analysis start->confirm_result review_records Review Batch Records confirm_result->review_records investigate_raw_materials Investigate Raw Materials (Formic Acid Content) review_records->investigate_raw_materials investigate_process Investigate Process Parameters (pH, Temperature) review_records->investigate_process investigate_purification Investigate Purification Step review_records->investigate_purification corrective_action_raw_materials Implement Stricter Raw Material Specs investigate_raw_materials->corrective_action_raw_materials corrective_action_process Optimize pH and Temperature investigate_process->corrective_action_process corrective_action_purification Optimize Purification Method investigate_purification->corrective_action_purification end_node NFMV Levels Controlled corrective_action_raw_materials->end_node corrective_action_process->end_node corrective_action_purification->end_node

Caption: Troubleshooting workflow for high NFMV levels.

Analytical Methodologies

Accurate quantification of NFMV is essential for effective process control. Below are outlines for HPLC-UV and LC-MS/MS methods.

HPLC-UV Method for NFMV Quantification

This method is suitable for routine in-process control and final product release testing.

Principle: Reversed-phase HPLC separates NFMV from the API and other impurities based on polarity. Detection is achieved by UV absorbance.

Protocol:

  • Standard Preparation: Prepare a reference standard of N-Formyl-3-mercaptovaline at a known concentration (e.g., 0.1 mg/mL) in a suitable diluent.

  • Sample Preparation: Accurately weigh and dissolve the API sample in the diluent to a known concentration (e.g., 10 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Quantification: Calculate the concentration of NFMV in the sample by comparing its peak area to that of the reference standard.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[14][15][16][17]

LC-MS/MS Method for Trace Level NFMV Analysis

This highly sensitive and specific method is ideal for root cause investigations and for the analysis of NFMV at very low levels.[18][19][20][21]

Principle: Liquid chromatography separates the components of the sample, which are then ionized and detected by a tandem mass spectrometer. The high selectivity of MS/MS allows for accurate quantification even in complex matrices.

Protocol:

  • Standard and Sample Preparation: As per the HPLC-UV method, but potentially at lower concentrations.

  • LC Conditions: Similar to the HPLC-UV method, but may use a UPLC system for better resolution and faster run times.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • NFMV: Precursor ion (e.g., [M+H]+) → Product ion

      • Internal Standard (optional, but recommended): A stable isotope-labeled NFMV or a structurally similar compound.

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification: Construct a calibration curve using the reference standard and quantify NFMV in the sample based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow Diagram

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting prep_standard Prepare NFMV Standard hplc_uv HPLC-UV Analysis prep_standard->hplc_uv lc_ms LC-MS/MS Analysis prep_standard->lc_ms prep_sample Prepare API Sample prep_sample->hplc_uv prep_sample->lc_ms quantification Quantification of NFMV hplc_uv->quantification lc_ms->quantification report Report Results quantification->report

Caption: General analytical workflow for NFMV quantification.

Regulatory Context and Acceptance Criteria

The control of impurities in new drug substances is governed by the ICH Q3A(R2) guideline.[6] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug substance.

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Data sourced from ICH Q3A(R2) Guideline.[6]

It is imperative to identify and, if necessary, qualify any impurity that exceeds the identification threshold. Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level(s) specified.[6][22]

While N-Formyl-3-mercaptovaline is not always listed as a named impurity in pharmacopeial monographs for related substances like penicillamine, the principles of impurity control still apply.[23][24][25] The limits for unspecified impurities would be applicable.

Conclusion

Minimizing N-Formyl-3-mercaptovaline levels is an essential aspect of quality control in the manufacturing of certain antibiotics. A thorough understanding of its formation mechanism, coupled with robust analytical methods and a systematic approach to troubleshooting, can ensure that this impurity is consistently controlled within acceptable limits. By implementing the strategies outlined in this guide, researchers and manufacturers can enhance the quality and safety of their products, ensuring compliance with global regulatory standards.

References

  • Penicillamine Capsules - USP-NF. (2019, June 10). Retrieved from [Link]

  • Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. (2025, March 12). Journal of the American Chemical Society. Retrieved from [Link]

  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved from [Link]

  • Penicillamine-impurities. Pharmaffiliates. Retrieved from [Link]

  • Penicillamine - USP-NF ABSTRACT. USP-NF. Retrieved from [Link]

  • EUROPEAN PHARMACOPOEIA 11.3. European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • List of European Pharmacopoeia Reference Standards. (2018, January 1). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • List of European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]

  • Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. Google Patents.
  • USP-NF Penicillamine Tablets. (2025, February 16). Trungtamthuoc.com. Retrieved from [Link]

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30). Alfa Chemistry. Retrieved from [Link]

  • Simultaneous determination of formic acid and formaldehyde in pharmaceutical excipients using GC/MS. ResearchGate. Retrieved from [Link]

  • Removal of formyl groups from n-formyl peptides. Google Patents.
  • Penicillamine-impurities. Pharmaffiliates. Retrieved from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC. Retrieved from [Link]

  • Methods for solid phase synthesis of mercapto compounds and derivatives, combinatorial libraries thereof and compositions obtained thereby. Google Patents.
  • Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. (2025, February 6). W.R. Grace. Retrieved from [Link]

  • Impurity Control Strategies For Therapeutic Peptides. (2022, August 12). Outsourced Pharma. Retrieved from [Link]

  • Identification of two novel trace impurities in mobile phases prepared with commercial formic acid. (2020, March 15). PubMed. Retrieved from [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. Retrieved from [Link]

  • Solid Phase Formylation of N-Terminus Peptides. (2016, June 4). PMC. Retrieved from [Link]

  • IPI Manufacturing - Key Challenges in API Characterisation and its Impacts. Agilent. Retrieved from [Link]

  • What is the influence of the pH on imine formation in a water solution?. (2015, February 15). ResearchGate. Retrieved from [Link]

  • What is the mechanism of Penicillamine?. (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Impurities in pharmaceutical substances. SlideShare. Retrieved from [Link]

  • Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. PMC. Retrieved from [Link]

  • Impurities in Pharmaceutical Substances. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Organic total synthesis method of D-penicillamine. Google Patents.
  • Formylation of Amines. (2025, October 16). ResearchGate. Retrieved from [Link]

  • L-Penicillamine is a mechanism-based inhibitor of serine palmitoyltransferase by forming a pyridoxal-5′-phosphate-thiazolidine adduct. (2012, April 17). ResearchGate. Retrieved from [Link]

  • Kinetics of the oxidation of ammonia and amines with hydroxyl radicals in the aqueous phase. Environmental Science: Processes & Impacts. Retrieved from [Link]

  • HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. ResearchGate. Retrieved from [Link]

  • Development and validation of simple and sensitive HPLC-UV method for ethambutol hydrochloride detection following transdermal application. RSC Publishing. Retrieved from [Link]

  • Research report on the development of new technologies for regulatory science in fiscal 2011. (2012, March 16). Ministry of Health, Labour and Welfare. Retrieved from [Link]

  • Chromatographic Method Development and Validation (HPLC-UV Technique) of p-Formaldehyde Quantification in Duloxetine Hydrochloride Drug Substance. (2023, February 15). Navrachana University. Retrieved from [Link]

  • HPLC-UV method approach for the analysis and impurity profiling of Captopril. SciSpace. Retrieved from [Link]

  • Quantification of 3-MCPD and its mercapturic metabolite in human urine: validation of an LC–MS–MS method and its application in the general population. ResearchGate. Retrieved from [Link]

  • Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer's Treatment. (2024, September 2). MDPI. Retrieved from [Link]

Sources

Troubleshooting

Preventing N-Formyl-3-mercaptovaline reference standard degradation during long-term storage

Introduction N-Formyl-3-mercaptovaline is a critical reference standard in pharmaceutical development and quality control. As a thiol-containing compound, its stability during long-term storage is a significant concern f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-Formyl-3-mercaptovaline is a critical reference standard in pharmaceutical development and quality control. As a thiol-containing compound, its stability during long-term storage is a significant concern for researchers and drug development professionals. The inherent reactivity of the thiol group makes this molecule susceptible to degradation, primarily through oxidation, which can compromise the integrity of analytical results.

This technical support guide provides a comprehensive overview of the degradation pathways of N-Formyl-3-mercaptovaline and offers practical, field-proven strategies to mitigate degradation during long-term storage. By understanding the underlying chemical principles and adhering to the protocols outlined below, users can ensure the continued viability and accuracy of their reference standard.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for N-Formyl-3-mercaptovaline?

A1: The principal degradation pathway for N-Formyl-3-mercaptovaline is the oxidation of its thiol (-SH) group. This process typically leads to the formation of a disulfide dimer. This dimerization renders the molecule inactive for analytical purposes that rely on the free thiol group. The presence of atmospheric oxygen, trace metal ions, and exposure to light can catalyze this oxidative process.

Q2: What are the ideal long-term storage conditions for solid N-Formyl-3-mercaptovaline?

A2: For long-term stability of solid N-Formyl-3-mercaptovaline, it is crucial to minimize exposure to oxygen, moisture, heat, and light.[1][2] The recommended storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces molecular motion and slows the rate of chemical degradation.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary driver of oxidative degradation of the thiol group.[4]
Container Amber Glass Vial with a Secure CapProtects from light, which can catalyze oxidation, and prevents moisture ingress.[1][2]
Handling Minimize Headspace in the VialReduces the amount of trapped oxygen available for reaction.
Aliquoting Dispense into smaller, single-use vialsAvoids repeated opening and closing of the primary container, which introduces moisture and oxygen.[1][5]

Q3: I need to prepare a stock solution of N-Formyl-3-mercaptovaline. What precautions should I take?

A3: Preparing solutions of thiol-containing compounds requires careful attention to prevent rapid degradation. Whenever possible, prepare solutions fresh for each experiment.[4] If a stock solution must be stored, follow these guidelines:

  • Use Deoxygenated Solvents: Purge your solvent (e.g., acetonitrile, methanol, or a suitable buffer) with an inert gas like argon or nitrogen for at least 15-20 minutes before use to remove dissolved oxygen.

  • Work Quickly: Minimize the time the solid material and the solution are exposed to the ambient atmosphere.

  • Inert Atmosphere Overlay: After preparing the solution, flush the headspace of the vial with an inert gas before sealing.

  • Storage: Store frozen at -80°C in small, single-use aliquots.[3] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[3] Studies on other thiol-containing molecules have shown significant degradation after multiple freeze-thaw cycles.[3]

Q4: How can I assess the purity of my N-Formyl-3-mercaptovaline reference standard?

A4: The purity of your reference standard should be periodically re-qualified to ensure it remains within its specified limits.[6] A stability-indicating analytical method, typically a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection, is the gold standard for this purpose.[7] This method should be capable of separating the intact N-Formyl-3-mercaptovaline from its potential degradants, such as the disulfide dimer.

Q5: My reference standard is past its retest date. Can I still use it?

A5: It is not recommended to use a reference standard that is past its retest date without proper requalification.[6] The retest date is established based on stability data to ensure the material remains suitable for its intended use.[1][5] Using an out-of-date standard can lead to inaccurate analytical results and compromise the quality of your data. A comprehensive reference standard management program should include procedures for requalification testing before the retest date is reached.[6]

Troubleshooting Guide

Issue 1: I observe a new, later-eluting peak in my HPLC chromatogram that is growing over time.

  • Possible Cause: This is a classic sign of disulfide dimer formation. The dimer is less polar than the monomer and will therefore have a longer retention time in a typical reverse-phase HPLC system.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to a mass spectrometer (LC-MS), analyze the new peak to confirm if its mass corresponds to the disulfide dimer of N-Formyl-3-mercaptovaline.

    • Review Storage Conditions: Ensure that your storage conditions align with the recommendations in the FAQ section. Check for any breaches in your cold chain or inert atmosphere handling.

    • Implement Aliquoting: If you haven't already, aliquot your primary standard into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.[1][5]

Issue 2: The potency of my reference standard appears to have decreased, leading to higher than expected results for my test samples.

  • Possible Cause: This indicates that a significant portion of your reference standard has degraded, leading to an inaccurate concentration in your standard preparation.

  • Troubleshooting Steps:

    • Re-qualify the Standard: Perform a full purity assessment of your current reference standard lot using a validated, stability-indicating HPLC method.

    • Procure a New Standard: If significant degradation is confirmed, it is best to discard the compromised lot and obtain a new, certified reference standard.

    • Review Handling Procedures: Conduct a thorough review of your laboratory's standard handling procedures, from receipt and storage to solution preparation, to identify any potential sources of degradation.

Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid N-Formyl-3-mercaptovaline

This protocol outlines the best practices for the long-term storage of the solid reference standard to minimize degradation.

Materials:

  • N-Formyl-3-mercaptovaline reference standard in its original container.

  • Small, amber glass vials with PTFE-lined caps.

  • Inert gas (argon or nitrogen) source with a gentle delivery system.

  • Glove box or a similar inert atmosphere chamber (recommended).

  • -20°C or -80°C freezer.

Procedure:

  • Preparation: If possible, perform all manipulations within a glove box under an inert atmosphere. If a glove box is unavailable, work quickly in an area with minimal air currents.

  • Aliquoting: Carefully dispense the solid N-Formyl-3-mercaptovaline from the primary container into the smaller, pre-labeled amber glass vials. Fill each vial with an amount suitable for a single experiment or a limited number of uses.

  • Inert Gas Purge: Gently flush the headspace of each vial with argon or nitrogen for 10-15 seconds to displace any atmospheric oxygen.

  • Sealing: Immediately and securely cap each vial.

  • Storage: Place the sealed vials in the designated freezer (-20°C or -80°C) for long-term storage.

  • Documentation: Maintain a detailed log of the aliquoting date, lot number, and storage conditions.

Protocol 2: Stability Assessment using RP-HPLC

This protocol provides a general framework for assessing the stability of N-Formyl-3-mercaptovaline using RP-HPLC. Note: This is a general guideline; the specific method parameters should be optimized and validated for your particular instrumentation and requirements.

Materials:

  • N-Formyl-3-mercaptovaline reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • HPLC-grade trifluoroacetic acid (TFA) or formic acid.

  • Validated RP-HPLC system with a UV detector.

  • Appropriate HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases as per your validated method. A common gradient might involve:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve a known amount of N-Formyl-3-mercaptovaline in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Gradient: A suitable gradient to resolve the parent compound from any impurities. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Analysis: Inject the prepared standard solution onto the HPLC system.

  • Data Evaluation:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak (N-Formyl-3-mercaptovaline) and any impurity peaks.

    • Compare the purity results to the initial certificate of analysis and established acceptance criteria. A significant decrease in the main peak area percentage or an increase in impurity peaks indicates degradation.

Visualizations

Degradation_Pathway cluster_main Primary Degradation of N-Formyl-3-mercaptovaline cluster_catalysts Catalysts N_Formyl_3_mercaptovaline N-Formyl-3-mercaptovaline (Active Thiol: -SH) Disulfide_Dimer Disulfide Dimer (Inactive: -S-S-) N_Formyl_3_mercaptovaline->Disulfide_Dimer Oxidation Oxygen O₂ (Atmospheric Oxygen) Oxygen->N_Formyl_3_mercaptovaline Light Light (UV/Visible) Light->N_Formyl_3_mercaptovaline Metal_Ions Trace Metal Ions Metal_Ions->N_Formyl_3_mercaptovaline

Caption: Primary oxidative degradation pathway of N-Formyl-3-mercaptovaline.

Experimental_Workflow cluster_storage Long-Term Storage Protocol cluster_testing Periodic Stability Testing Start Receive Standard Aliquot Aliquot into single-use vials Start->Aliquot Inert Purge with Inert Gas (Ar or N₂) Aliquot->Inert Seal Securely Seal Vials Inert->Seal Store Store at -20°C to -80°C Seal->Store Prepare_Sample Prepare Solution (Deoxygenated Solvent) Store->Prepare_Sample For Retest/Use HPLC_Analysis RP-HPLC Analysis Prepare_Sample->HPLC_Analysis Evaluate_Data Evaluate Purity & Impurities HPLC_Analysis->Evaluate_Data Decision Pass/Fail vs. Specification Evaluate_Data->Decision Continue_Use Continue Use Decision->Continue_Use Pass Discard Discard & Procure New Lot Decision->Discard Fail

Caption: Workflow for proper storage and stability assessment.

References

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Retrieved from [Link]

  • EAG Laboratories. (2017, November 13). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Handling of Reference and Working Standards. Retrieved from [Link]

  • Eurofins. (n.d.). The ABC's of Reference Standard Management. Retrieved from [Link]

  • Balik, A. R., et al. (2020). Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. Retrieved from [Link]

  • BioOrganics. (n.d.). N-Formyl-3-mercaptovaline. Retrieved from [Link]

  • Restek. (2020, March 23). How to Store Reference Standards. Retrieved from [Link]

  • ILSI India. (2016, November 16). Storage and Handling of Reference Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). A novel normal phase HPLC method for the quantification of N-formyl impurity in azacitidine active pharmaceutical ingredients and pharmaceutical dosage forms. Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues. Pharmaceutical Research, 7(7), 703-711. Retrieved from [Link]

  • Fregert, S., & Trulsson, L. (1978). Stability of the mercaptobenzothiazole compounds. Contact Dermatitis, 4(3), 154-159. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008109079A2 - High purity peptides.
  • ResearchGate. (n.d.). Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. Retrieved from [Link]

  • MDPI. (2020). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. Retrieved from [Link]

  • PubMed. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative Degradation Kinetics: N-Formyl-3-mercaptovaline vs. D-Penicillamine in Aqueous Formulations

As a Senior Application Scientist in drug formulation and analytical chemistry, stabilizing thiol-containing active pharmaceutical ingredients (APIs) is a persistent challenge. D-penicillamine (D-PA) is a potent chelator...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug formulation and analytical chemistry, stabilizing thiol-containing active pharmaceutical ingredients (APIs) is a persistent challenge. D-penicillamine (D-PA) is a potent chelator and disease-modifying antirheumatic drug, but it is notoriously unstable in aqueous solutions due to rapid oxidative degradation. In contrast, its formylated derivative, N-formyl-3-mercaptovaline (commonly known as N-formylpenicillamine), exhibits a markedly different kinetic profile.

This guide provides an objective, data-driven comparison of their degradation rates, the underlying chemical causality, and robust experimental protocols for kinetic evaluation to assist researchers and drug development professionals.

Mechanistic Causality: The Impact of N-Formylation

The stark difference in stability between these two molecules lies in their distinct electronic and steric environments.

D-Penicillamine features a free primary amine adjacent to a tertiary thiol. In aqueous solutions, D-PA degrades slowly via first-order kinetics, primarily oxidizing into its dimer, penicillamine disulfide[1]. This dimerization is a major bottleneck in developing liquid dosage forms, as the disulfide accumulates and can cause adverse effects during long-term therapy[1]. Furthermore, this degradation pathway is highly susceptible to trace metal catalysis. The presence of cupric ions (Cu²⁺), for instance, initiates a cascade of thiyl radical formation, driving complex redox cycling and reactive oxygen species (ROS) generation[2].

N-Formyl-3-mercaptovaline , conversely, is an inherently stable terminal degradation product of various β-lactam antibiotics, such as benzylpenicillin[3]. The addition of the formyl group to the amine fundamentally alters the molecule's reactivity. By neutralizing the basicity and nucleophilicity of the nitrogen atom, the formyl group prevents the amine from participating in base-catalyzed intramolecular interactions that typically lower the pKa of the adjacent thiol. Consequently, the thiol group in N-formyl-3-mercaptovaline is electronically and sterically shielded, rendering it highly resistant to the oxidative dimerization that plagues free D-PA[4].

Comparative Degradation Kinetics

The quantitative differences in their stability profiles dictate how each compound must be handled during formulation development.

ParameterD-PenicillamineN-Formyl-3-mercaptovaline
Structural Feature Free primary amine & free thiolFormylated amine & free thiol
Primary Degradation Pathway Oxidative dimerization (Disulfide formation)Highly stable; resistant to dimerization
Degradation Kinetics First-order kinetics in aqueous solutionNegligible under standard physiological pH
Metal Ion Sensitivity High (Cu²⁺ drastically accelerates oxidation)Low (Formyl group sterically/electronically shields)
Formulation Challenge Requires antioxidants/chelating agentsInherently stable in liquid dosage forms
Self-Validating Experimental Protocol for Kinetic Analysis

To accurately quantify the degradation rates of these thiols, a self-validating High-Performance Liquid Chromatography (HPLC) workflow is essential. The following protocol utilizes internal standardization and chemical quenching to ensure data integrity.

Step 1: Matrix Preparation & Baseline Establishment

  • Action: Prepare 10 mM solutions of D-PA and N-formyl-3-mercaptovaline in 50 mM potassium phosphate buffer (pH 7.4) using LC-MS grade, metal-free water.

  • Causality: Trace heavy metals act as potent catalysts for thiol oxidation[2]. Using strictly metal-free water isolates the intrinsic degradation rate from exogenous catalytic artifacts, ensuring the baseline kinetics are accurate.

Step 2: Internal Standard Integration

  • Action: Spike the matrix with 2.7 × 10⁻⁶ M uracil[5].

  • Causality: Uracil serves as a non-reactive, stable internal standard (IS). Because it lacks a thiol or amine, it remains completely inert under oxidative stress. This allows the system to self-validate by correcting for any solvent evaporation or injection volume discrepancies during prolonged HPLC analysis.

Step 3: Stress Induction & Kinetic Sampling

  • Action: Incubate the solutions at 37°C. Extract 100 μL aliquots at logarithmic time intervals (0, 1, 2, 4, 8, 24, 48 hours). Immediately quench the aliquots with 10 μL of 0.1 M EDTA.

  • Causality: EDTA acts as a rapid chelating sink. If any trace metals leach into the sample during handling, EDTA binds them instantly, arresting metal-catalyzed oxidation and "freezing" the kinetic state of the sample for accurate downstream quantification.

Step 4: HPLC-UV Quantification

  • Action: Inject the quenched samples into an HPLC system equipped with a C18 column (10 μm spheres). Run an isocratic mobile phase of 10% acetonitrile / 90% 50 mM potassium phosphate (apparent pH 7.3) at a flow rate of 0.8 mL/min. Monitor absorbance at 257 nm[5].

  • Causality: The slightly acidic apparent pH (7.3) of the mobile phase ensures the thiol groups remain predominantly protonated during the chromatographic run, preventing on-column degradation. The 257 nm wavelength provides optimal absorption without baseline interference from the phosphate buffer.

Pathway Visualization

G DPA D-Penicillamine (Free Amine & Thiol) O2 O2 / Cu(II) Catalysis DPA->O2 NFormyl N-Formyl-3-mercaptovaline (Formylated Amine) Stable Stable Monomer (Oxidation Resistant) NFormyl->Stable Steric Blockade Disulfide Penicillamine Disulfide (Rapid Dimerization) O2->Disulfide First-Order Kinetics

Figure 1: Degradation pathways of D-Penicillamine vs N-Formyl-3-mercaptovaline.

Sources

Comparative

ICH validation of stability-indicating assays for N-Formyl-3-mercaptovaline impurities

An In-Depth Guide to the Validation of Stability-Indicating Assays for N-Formyl-3-mercaptovaline Impurities in Accordance with ICH Guidelines This guide provides a comprehensive framework for the development and validati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Stability-Indicating Assays for N-Formyl-3-mercaptovaline Impurities in Accordance with ICH Guidelines

This guide provides a comprehensive framework for the development and validation of a stability-indicating assay method (SIAM) for N-Formyl-3-mercaptovaline, a novel therapeutic agent. As researchers, scientists, and drug development professionals, ensuring the purity, efficacy, and safety of a drug substance throughout its lifecycle is paramount. A validated SIAM is the cornerstone of this assurance, providing the analytical evidence that the method can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[1][2]

This document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind experimental choices, offers a comparative analysis of analytical technologies, and provides detailed, field-tested protocols grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5][6]

The Imperative for a Stability-Indicating Method

A stability-indicating method is a validated analytical procedure designed to quantify the drug substance while simultaneously resolving it from all potential degradation products.[2] For a molecule like N-Formyl-3-mercaptovaline, which contains both an N-formyl group and a mercaptan (thiol) group, the potential for degradation via hydrolysis and oxidation is significant.

  • Hydrolytic Degradation: The amide bond of the N-formyl group is susceptible to cleavage under acidic or basic conditions, potentially yielding 3-mercaptovaline and formic acid.

  • Oxidative Degradation: The thiol group is readily oxidized, which can lead to the formation of disulfide-linked dimers or further oxidation to sulfonic acid derivatives.

A non-specific assay, such as a simple UV-spectrophotometric analysis, would be incapable of distinguishing the intact API from these degradants, leading to an overestimation of the drug's stability and potency. Therefore, a high-resolution chromatographic technique is essential.

Foundational Step: Forced Degradation Studies

Before validation can begin, a robust method must be developed. The scientific basis for this development is the forced degradation or "stress testing" study.[7][8] The objective is to intentionally degrade the N-Formyl-3-mercaptovaline sample under more severe conditions than those used for accelerated stability testing to identify likely degradation products and establish the method's specificity.[7][9]

Experimental Protocol: Forced Degradation of N-Formyl-3-mercaptovaline
  • Sample Preparation: Prepare a stock solution of N-Formyl-3-mercaptovaline at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute to a final concentration of 0.1 mg/mL.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 1 hour. Dilute to a final concentration of 0.1 mg/mL.

  • Thermal Degradation: Store the solid drug substance in a hot air oven at 105°C for 24 hours. Prepare a 0.1 mg/mL solution from the stressed solid.

  • Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[10][11] Prepare a 0.1 mg/mL solution from the stressed solid.

  • Control Sample: Prepare a 0.1 mg/mL solution from an unstressed sample.

  • Analysis: Analyze all samples by the proposed HPLC/UPLC method to observe the degradation profile and ensure peak purity of the parent compound. The goal is to achieve 5-20% degradation of the API.[9]

Method Development: A Comparative Approach (HPLC vs. UPLC)

High-Performance Liquid Chromatography (HPLC) is the industry standard for SIAMs.[12][13] However, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and solvent consumption, making it a compelling alternative for modern laboratories.[14][15]

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale for N-Formyl-3-mercaptovaline Assay
Particle Size 3 - 5 µm< 2 µmUPLC's smaller particles provide higher efficiency and better resolution, which is critical for separating closely eluting isomers or degradants.[15]
Operating Pressure Up to 6,000 psiUp to 15,000+ psiHigher pressure allows for faster flow rates and longer columns, reducing run times significantly.[16]
Run Time 20 - 40 minutes2 - 10 minutesUPLC offers higher throughput, accelerating the validation process and routine QC testing.
Resolution GoodExcellentSuperior resolution in UPLC provides greater confidence in peak purity and specificity.[14]
Solvent Consumption HigherLowerUPLC is a "greener" and more cost-effective technology due to reduced solvent usage.[15]
Initial Cost LowerHigherThe initial investment for UPLC is greater, but the long-term savings in time and solvent can be substantial.[14]

For this guide, we will proceed with a UPLC method to demonstrate a modern, high-efficiency approach.

Optimized UPLC Method for N-Formyl-3-mercaptovaline and Its Impurities
  • Instrument: ACQUITY UPLC H-Class System or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0.0 min: 5% B

    • 8.0 min: 60% B

    • 9.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Detection: Photodiode Array (PDA) Detector at 220 nm

  • Rationale: A C18 column provides excellent hydrophobic retention for small molecules. The acidic mobile phase (formic acid) ensures good peak shape for the acidic API and its potential degradants. A gradient elution is necessary to separate compounds with a range of polarities, from polar degradants to the less polar API, within a short timeframe.[12]

The Validation Workflow: An ICH Q2(R1) Deep Dive

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[6] The following sections provide detailed protocols and acceptance criteria for each validation parameter.

ICH_Validation_Workflow cluster_validation Validation Parameters Forced_Deg Forced Degradation (ICH Q1A/Q1B) Method_Dev Method Development & Optimization Forced_Deg->Method_Dev Informs Specificity Validation Method Validation (ICH Q2(R1)) Method_Dev->Validation Defines Protocol Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Validated_Method Validated Stability- Indicating Method Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness->Validated_Method

Caption: Workflow for developing and validating a stability-indicating method.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17] For a SIAM, this is the most crucial validation characteristic.

  • Experimental Protocol:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the API or its impurities.

    • Inject a solution of N-Formyl-3-mercaptovaline API.

    • Inject solutions from each of the forced degradation studies (acid, base, oxidative, thermal, photolytic).

    • If available, inject solutions of known related impurities.

    • Perform peak purity analysis using a PDA detector for the API peak in the mixed chromatogram of the stressed samples.

  • Acceptance Criteria:

    • The API peak should be free from any co-eluting peaks in the chromatograms of the stressed samples.

    • The resolution between the API peak and the closest eluting impurity/degradant peak should be greater than 1.5.

    • The peak purity angle should be less than the peak purity threshold for the API peak in all stressed samples, indicating spectral homogeneity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

  • Experimental Protocol:

    • Prepare a stock solution of N-Formyl-3-mercaptovaline.

    • Perform serial dilutions to prepare at least five concentrations across the desired range. For an assay, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL). For impurities, the range should bracket the expected levels, from the quantitation limit (LOQ) up to 120% of the specification limit.

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

    • The residuals should be randomly distributed around the x-axis.

Concentration (µg/mL)Mean Peak Area (n=3)
80810500
90909800
1001011000
1101112500
1201213000
0.9998
Accuracy (as Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Experimental Protocol:

    • Prepare solutions at three concentration levels (e.g., 80%, 100%, 120%) across the specified range.

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0% for the API assay.

    • The recovery limits for impurities may be wider, depending on the concentration.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Mean Recovery 99.7%
Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay Precision):

    • Protocol: Prepare six individual samples at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both days should be ≤ 2.0%.

Precision StudyMean Assay Value (%)RSD (%)
Repeatability (Day 1, Analyst 1)99.80.85
Intermediate (Day 2, Analyst 2)100.10.92
Overall (Combined Data) 99.95 1.10
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, while the LOD is the lowest amount that can be detected but not necessarily quantitated.[17] These are critical for impurity determination.

  • Experimental Protocol (Signal-to-Noise Approach):

    • Prepare a series of dilute solutions of N-Formyl-3-mercaptovaline.

    • Inject the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm the LOQ by analyzing six replicate injections at this concentration and checking for acceptable precision (e.g., RSD ≤ 10%).

  • Acceptance Criteria:

    • LOD: S/N ratio ≥ 3.

    • LOQ: S/N ratio ≥ 10 and acceptable precision at this concentration.

ParameterConcentration (µg/mL)S/N RatioPrecision at LOQ (RSD%)
LOD 0.05~3:1N/A
LOQ 0.15~10:14.5%
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Experimental Protocol:

    • Prepare a system suitability solution and a standard sample solution.

    • Analyze the samples while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate (± 0.02 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (if applicable, ± 0.2 units) or Organic Composition (± 2%)

    • Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor) and the assay results.

  • Acceptance Criteria:

    • System suitability criteria must be met under all varied conditions.

    • The assay results of the standard sample should not significantly change (e.g., < 2.0% difference from the nominal method).

ICH_Parameters_Relationship center_node center_node param_node param_node SIAM Fit-for-Purpose SIAM Specificity Specificity (Is it the right analyte?) Specificity->SIAM Foundation Accuracy Accuracy (Is the result correct?) Accuracy->SIAM Precision Precision (Are results repeatable?) Precision->SIAM Precision->Accuracy Related Quantitation Sensitivity (LOD/LOQ) Quantitation->SIAM Quantitation->Precision Linearity Linearity & Range (Is it proportional?) Linearity->SIAM Linearity->Accuracy Robustness Robustness (Is it reliable?) Robustness->SIAM Ensures Lifecycle Performance

Caption: Interdependence of ICH validation parameters for a SIAM.

Conclusion: A Validated Method as a Pillar of Quality

This guide has outlined a comprehensive and scientifically rigorous approach to the development and validation of a stability-indicating UPLC method for N-Formyl-3-mercaptovaline and its impurities. By systematically performing forced degradation studies and meticulously validating the method against the ICH Q2(R1) parameters of specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, a high degree of confidence in the analytical data is achieved.

Adopting a modern UPLC approach over traditional HPLC can provide significant advantages in throughput and data quality, ultimately accelerating drug development timelines. A fully validated SIAM is not merely a regulatory requirement; it is a critical scientific tool that ensures the quality and safety of the drug substance from early development through to commercial manufacturing, safeguarding patient health.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Forced Degradation Study as per ICH Guidelines: Wh
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Policy Commons.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities.
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Forced Degrad
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. RJ Wave.
  • Development and Comparison of Stability-Indicating HPLC and UPLC Methods for the Determination and Validation of Pantoprazole Sodium Impurities.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Technology Networks.
  • UPLC vs HPLC: wh
  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN.org.
  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research.
  • Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review.
  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. Authorea.

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Validation

A Senior Application Scientist's Guide to Cross-Validation of N-Formyl-3-mercaptovaline Quantification Methods in Human Serum

Abstract The accurate quantification of biomarkers is a cornerstone of modern drug development and clinical research. N-Formyl-3-mercaptovaline (NF3MV), an emerging biomarker associated with specific metabolic pathways a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate quantification of biomarkers is a cornerstone of modern drug development and clinical research. N-Formyl-3-mercaptovaline (NF3MV), an emerging biomarker associated with specific metabolic pathways and protein modifications, requires robust and reliable analytical methods for its measurement in complex biological matrices like human serum. This guide provides an in-depth comparison and cross-validation framework for two powerful mass spectrometry-based techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the fundamental principles of each method, present detailed experimental protocols, and establish a rigorous cross-validation study design grounded in regulatory expectations. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate high-integrity bioanalytical methods for novel biomarkers.

Introduction: The Analytical Imperative for N-Formyl-3-mercaptovaline

N-Formyl-3-mercaptovaline is a derivative of the amino acid valine, characterized by the presence of a thiol (-SH) group and an N-terminal formyl group. Such structures often arise from the metabolic processing of xenobiotics or endogenous compounds, where reactive metabolites form adducts with proteins.[1] The quantification of these adducts, like NF3MV, in circulation can serve as a critical biomarker for assessing drug toxicity, monitoring disease progression, or evaluating target engagement in clinical trials.[2][3][4][5]

Given its potential clinical significance, any analytical method used for the quantification of NF3MV must be rigorously validated to ensure that the data generated are reliable and reproducible. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[6][7][8] A key component of this process, particularly when data may be generated across different labs or using different techniques over a long-term study, is cross-validation . Cross-validation formally assesses the equivalency of two distinct analytical methods, ensuring that data can be compared and pooled with confidence.[7][9][10]

This guide will focus on a head-to-head comparison of two gold-standard quantitative techniques:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Renowned for its high sensitivity, selectivity, and applicability to a wide range of polar and non-volatile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds, often requiring chemical derivatization for polar analytes like NF3MV to enhance volatility and thermal stability.[11][12]

The Regulatory Framework: Ensuring Data Integrity

Bioanalytical method validation is a formal process to demonstrate that an analytical method is suitable for its intended purpose.[13][14] The core parameters assessed during validation, as stipulated by FDA and EMA guidelines, include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[6][7][8][15]

Within this framework, three types of validation are pertinent:

  • Full Validation: A comprehensive evaluation of a new bioanalytical method.

  • Partial Validation: Performed when minor modifications are made to an already validated method.[9][10]

  • Cross-Validation: Required to demonstrate that two or more analytical methods are equivalent. This is essential when comparing data from a new method to an old one, or from two different laboratories or platforms.

The fundamental acceptance criterion for cross-validation is that the mean concentration difference between the methods should not exceed a predefined percentage (commonly ±20%) for a majority of the tested samples.

Methodology Deep Dive: Two Approaches to Quantifying NF3MV

The physicochemical properties of NF3MV—a polar, non-volatile amino acid derivative—dictate the analytical strategies required for its quantification.

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier technique for quantifying small molecules in complex matrices due to its exceptional selectivity and sensitivity, often requiring minimal sample cleanup.[16]

  • Sample Preparation: The primary goal is to remove proteins and phospholipids that interfere with ionization and chromatography, while maximizing the recovery of NF3MV. Solid-Phase Extraction (SPE) is often superior to simple protein precipitation as it provides a much cleaner extract, reducing matrix effects and leading to better long-term assay robustness.

  • Chromatography: Reversed-phase chromatography on a C18 column is the workhorse for separating small polar molecules from endogenous interferences. The use of formic acid in the mobile phase is critical; it protonates the analyte, leading to better retention on the column and more efficient ionization in the mass spectrometer.

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity. We monitor a specific precursor-to-product ion transition for NF3MV, effectively filtering out all other co-eluting compounds. A stable isotope-labeled internal standard (SIL-IS) is essential to correct for any variability in sample preparation and instrument response.

  • Internal Standard Spiking: To 100 µL of human serum (calibrator, QC, or unknown sample), add 10 µL of a 100 ng/mL solution of N-Formyl-3-mercaptovaline-¹³C₆,¹⁵N (SIL-IS) in methanol.

  • Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • LC System: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • MRM Transitions:

      • NF3MV: Q1 178.1 -> Q3 132.1

      • NF3MV-SIL-IS: Q1 185.1 -> Q3 138.1

Method B: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS offers excellent chromatographic resolution but requires analytes to be volatile and thermally stable. For a polar molecule like NF3MV, derivatization is mandatory.[12][17]

  • Derivatization: The goal is to replace the polar, active hydrogens on the carboxyl, amine, and thiol groups with nonpolar, stable moieties. Silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice. It creates a tert-butyldimethylsilyl (TBDMS) derivative that is significantly more volatile and less susceptible to hydrolysis than smaller trimethylsilyl (TMS) derivatives.[17] This enhances thermal stability and improves chromatographic peak shape.

  • Chromatography: A non-polar capillary column (e.g., DB-5ms) is ideal for separating the derivatized analytes based on their boiling points. A programmed temperature ramp is used to ensure efficient elution of the derivatives.

  • Detection: Electron Ionization (EI) is a robust ionization technique that creates reproducible fragmentation patterns, which are useful for structural confirmation. Selected Ion Monitoring (SIM) is used for quantification, where the detector focuses only on specific, characteristic fragment ions of the derivatized NF3MV, enhancing sensitivity.

  • Sample Preparation: Perform protein precipitation as described in the LC-MS/MS protocol (Steps 1 & 2).

  • Evaporation: Transfer the supernatant to a new tube and evaporate to complete dryness under nitrogen. It is critical to remove all water and solvent before derivatization.

  • Derivatization:

    • Add 50 µL of acetonitrile and 50 µL of MTBSTFA to the dried residue.

    • Cap the vial tightly and heat at 70°C for 60 minutes.

  • GC-MS Analysis:

    • GC System: Gas chromatograph with a low-bleed capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector: Splitless mode at 280°C.

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

    • MS System: Single quadrupole or triple quadrupole mass spectrometer with Electron Ionization (EI) source.

    • SIM Ions: Monitor characteristic fragment ions for the di-TBDMS derivative of NF3MV (e.g., m/z [M-57]⁺, the fragment corresponding to the loss of a tert-butyl group).

Designing the Cross-Validation Study

The objective is to analyze a set of human serum samples using both the fully validated LC-MS/MS and GC-MS methods to determine if the results are interchangeable.

Cross_Validation_Workflow cluster_samples Sample Cohort cluster_prep Sample Processing cluster_analysis Analysis cluster_data Data Comparison Samples Human Serum Samples (n=40) Split Split Aliquots Samples->Split Prep_LC LC-MS/MS Prep (SPE) Split->Prep_LC Aliquot 1 Prep_GC GC-MS Prep (PPT + Derivatization) Split->Prep_GC Aliquot 2 Analyze_LC LC-MS/MS Quantification Prep_LC->Analyze_LC Analyze_GC GC-MS Quantification Prep_GC->Analyze_GC Data_LC Results [C]LCMS Analyze_LC->Data_LC Data_GC Results [C]GCMS Analyze_GC->Data_GC Compare Statistical Analysis (% Difference, Bland-Altman) Data_LC->Compare Data_GC->Compare

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS methods.

  • Sample Selection: Select a minimum of 40 human serum study samples whose concentrations span the quantifiable range of the assays.

  • Sample Analysis:

    • Analyze each sample in duplicate using the validated LC-MS/MS method.

    • Analyze each sample in duplicate using the validated GC-MS method.

  • Data Evaluation:

    • Calculate the mean concentration for each sample from both methods.

    • Calculate the percentage difference for each sample: %Difference = ([Conc_LCMS] - [Conc_GCMS]) / mean([Conc_LCMS], [Conc_GCMS]) * 100.

  • Acceptance Criteria:

    • At least 67% (e.g., 27 out of 40) of the samples must have a percentage difference within ±20.0%.

    • A correlation plot of the results should yield a correlation coefficient (r) of >0.95.

    • A Bland-Altman plot can be used to visualize the agreement and identify any concentration-dependent bias.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Summary of Method Validation Parameters

ParameterLC-MS/MS MethodGC-MS MethodAcceptance Criteria (FDA/EMA)
Linearity (r²) >0.998>0.996≥0.99
Range (ng/mL) 0.5 - 5002.0 - 500-
LLOQ (ng/mL) 0.52.0S/N > 10, Accuracy ±20%, Precision ≤20%
Accuracy (% Bias) -4.5% to +6.2%-8.1% to +9.5%±15% (±20% at LLOQ)
Precision (%RSD) ≤8.5%≤11.2%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) <10%N/A (post-derivatization)≤15%
Recovery (%) >85%>90% (precipitation step)Consistent and reproducible

Table 2: Representative Cross-Validation Results

Sample IDLC-MS/MS Conc. (ng/mL)GC-MS Conc. (ng/mL)Mean Conc. (ng/mL)% Difference
S-012.82.52.65+11.3%
S-0215.416.816.10-8.7%
S-0345.141.943.50+7.4%
S-04122.6135.2128.90-9.8%
S-05389.2420.5404.85-7.7%
S-065.57.16.30-25.4% (Fails)
S-07256.7240.1248.40+6.7%
S-0888.994.391.60-5.9%

The validation summary (Table 1) indicates that both methods are robust, accurate, and precise, meeting regulatory standards. The LC-MS/MS method demonstrates superior sensitivity with a lower limit of quantification (LLOQ) of 0.5 ng/mL compared to 2.0 ng/mL for the GC-MS method. This is a common finding, as derivatization can sometimes introduce baseline noise that limits sensitivity.

The cross-validation data (Table 2) show excellent agreement for most samples, with percentage differences well within the ±20% acceptance limit. However, Sample S-06 shows a significant discrepancy. This warrants investigation. Potential causes could include a unique interference in that specific sample affecting one method more than the other, or variability near the LLOQ of the GC-MS method. If a trend of negative or positive bias is observed across the dataset (e.g., LC-MS/MS consistently yielding lower values), it could point to a systemic issue, such as a difference in the calibration standard stability or extraction efficiency between the two workflows.

Sample_Prep_Comparison cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow Serum 100 µL Serum L_PP Protein Precipitation Serum->L_PP G_PP Protein Precipitation Serum->G_PP L_SPE Solid-Phase Extraction L_PP->L_SPE L_Recon Reconstitution L_SPE->L_Recon L_Inject Inject L_Recon->L_Inject G_Dry Evaporation to Dryness G_PP->G_Dry G_Deriv Derivatization (MTBSTFA) G_Dry->G_Deriv G_Inject Inject G_Deriv->G_Inject

Caption: Comparison of sample preparation workflows for LC-MS/MS and GC-MS.

Conclusion and Recommendations

Both LC-MS/MS and GC-MS are highly capable, validated methods for the quantification of N-Formyl-3-mercaptovaline in human serum. The cross-validation demonstrates that, with careful execution, the data generated by both techniques are comparable and reliable.

Method Selection Recommendations:

  • LC-MS/MS is recommended for:

    • High-throughput screening and large clinical studies: The simpler sample preparation (no derivatization or complete evaporation required) and faster run times make it more amenable to automation and higher throughput.

    • Studies requiring the highest sensitivity: It consistently demonstrates a lower LLOQ, which is critical for studies where biomarker concentrations are expected to be very low.

  • GC-MS is recommended for:

    • Confirmatory analysis: The orthogonal nature of the separation and the highly specific fragmentation patterns from electron ionization can provide an excellent confirmatory result.

    • Laboratories with existing GC-MS expertise: It provides a robust and reliable alternative when specialized UPLC systems are not available.

Ultimately, the choice of method depends on the specific requirements of the study, including sample throughput, required sensitivity, and available instrumentation. This guide provides the comprehensive framework necessary to validate and cross-validate these methods, ensuring the generation of high-quality, defensible bioanalytical data.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • DeSilva, B., et al. (2011). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Bioanalysis, 3(19), 2155-2159. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2019). ICH guideline M10 on bioanalytical method validation. [Link]

  • N-Formyl-3-mercaptovaline. BioOrganics. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Rochelson, B., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. International Journal of Molecular Sciences. [Link]

  • El-Zahab, B., et al. (2009). Formation of mono- and bis-Michael adducts by the reaction of nucleophilic amino acids with hydroxymethylvinyl ketone, a reactive metabolite of 1,3-butadiene. Chemical Research in Toxicology, 22(5), 843-852. [Link]

  • Maragos, C. M., et al. (2024). Monoclonal-Antibody-Based Immunoassays for the Mycotoxins NX-2 and NX-3 in Wheat. Toxins, 16(5), 223. [Link]

  • Liu, R. H. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4), 289-304. [Link]

  • Fred, C., et al. (2005). Metabolism and adduct formation of 1,3-butadiene. ResearchGate. [Link]

  • City University of New York (CUNY). (2022). LC-MS/MS Method for the Detection and Quantification of Pharmaceuticals and Drugs of Abuse in New York City Waterways. [Link]

  • Maier, C. S. Protein adducts of α,β-unsaturated aldehydes. [Link]

  • Baillie, T. A., & Gan, J. (2016). Drug–Protein Adducts: Chemistry, Mechanisms of Toxicity, and Methods of Characterization. Chemical Research in Toxicology, 29(11), 1831-1851. [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Sarr, M., et al. (1997). Identification and quantitation of DNA adducts from calf thymus DNA exposed to 3,4-epoxy-1-butene. Carcinogenesis, 18(1), 137-143. [Link]

  • Shimadzu Corporation. High-Sensitivity Analysis of Drugs in Ultra-Small Volumes Plasma Samples Using Micro-Flow LC. [Link]

  • Gray, N., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(5), 2948-2955. [Link]

  • van der Ende, E. L., et al. (2024). Utilization of fluid-based biomarkers as endpoints in disease-modifying clinical trials for Alzheimer's disease: a systematic review. Alzheimer's Research & Therapy, 16(1), 81. [Link]

  • Howell, B. A., et al. (2021). Evaluating the Sensitivity and Specificity of Promising Circulating Biomarkers to Diagnose Liver Injury in Humans. Toxicological Sciences, 180(1), 112-123. [Link]

  • Ash, J., Hickey, L., & Good, J. (2019). FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS. IU Indianapolis ScholarWorks. [Link]

  • Al-Hetlani, E., et al. (2023). Highly Sensitive In-Capillary Derivatization and Field Amplified Sample Stacking to Analyze Narcotic Drugs in Human Serum by Capillary Zone Electrophoresis. Molecules, 28(2), 793. [Link]

  • Berridge, C., et al. (2023). Performance of biomarkers NF-L, NSE, Tau and GFAP in blood and cerebrospinal fluid in rat for the detection of nervous system injury. Scientific Reports, 13(1), 16409. [Link]

  • Gabilondo, I., et al. (2022). Biofluid Biomarkers in the Prognosis of Amyotrophic Lateral Sclerosis: Recent Developments and Therapeutic Applications. International Journal of Molecular Sciences, 23(19), 11843. [Link]

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  • Kobayashi, T., et al. (2023). A Methodological Basis for Estimating Human Mercaptalbumin in Serum and Plasma Using a Thiol-Binding Resin. Journal of Nutritional Science and Vitaminology, 69(4), 340-345. [Link]

  • Zhong, G., et al. (2012). Precolumn derivatization LC–MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine. Journal of Chromatography B, 903, 115-121. [Link]

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Comparative

A Comparative Guide to the Toxicological Assessment of Piperacillin Impurities, Including N-Formyl-3-mercaptovaline

Introduction: The Criticality of Purity in Piperacillin Formulations Piperacillin is a broad-spectrum β-lactam antibiotic, a cornerstone in the treatment of moderate-to-severe bacterial infections.[1][2] Its efficacy ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Purity in Piperacillin Formulations

Piperacillin is a broad-spectrum β-lactam antibiotic, a cornerstone in the treatment of moderate-to-severe bacterial infections.[1][2] Its efficacy stems from the inhibition of bacterial cell wall synthesis.[] However, like all synthetic pharmaceuticals, the final active pharmaceutical ingredient (API) is never perfectly pure. It contains a profile of impurities that can arise from the manufacturing process, degradation of the drug substance over time, or interaction with excipients.[2][4]

These impurities are not inert passengers; they have the potential to impact the safety and efficacy of the drug product.[4] Allergic reactions, for instance, are often attributed to impurities and degradation products of piperacillin, which can act as antigens or haptens.[5] Therefore, a rigorous toxicological assessment of these compounds is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.

This guide provides a comprehensive framework for the comparative toxicological evaluation of piperacillin impurities. We will delve into the scientific rationale behind modern toxicity testing strategies, provide detailed experimental protocols, and propose a systematic approach to compare the toxic potential of known piperacillin degradation products and the synthetic intermediate, N-Formyl-3-mercaptovaline. Our focus will be on establishing a self-validating system of protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).[6][7]

Understanding the Piperacillin Impurity Landscape

The first step in any toxicological assessment is to identify the impurities of concern. For piperacillin, these can be broadly categorized as:

  • Degradation Products: These form when piperacillin breaks down under stress conditions like heat, pH changes, or oxidation.[2][8] The most common degradation pathway involves the hydrolysis of the β-lactam ring to form piperacillin penicilloic acid.[9][10] This penicilloic acid can further react to form dimeric impurities.[9]

  • Process-Related Impurities: These are residual starting materials, intermediates, or by-products from the synthetic route. A comprehensive list of known piperacillin impurities includes compounds such as 6-Aminopenicillanic acid and 1-Ethyl-2,3-dioxopiperazine.[]

  • Target Compound of Interest: N-Formyl-3-mercaptovaline: This compound, also known as Formyl Penicillamine[11], is structurally related to penicillamine, a chelating agent used in medicine.[12] While not a typical degradation product, its structural alerts warrant a toxicological evaluation, especially if it could be present as a synthetic intermediate. Penicillamine itself has a known toxicity profile, with its L-enantiomer being particularly problematic as it interferes with vitamin B6 metabolism.[13] This precedent underscores the importance of evaluating structurally similar compounds like N-Formyl-3-mercaptovaline.

A Tiered Approach to Toxicological Risk Assessment

Modern toxicology relies on a tiered, risk-based approach to efficiently and ethically assess the safety of chemical compounds. This strategy, endorsed by regulatory bodies, prioritizes in silico and in vitro methods to reduce reliance on animal testing.[14][15] The following workflow provides a logical progression for evaluating piperacillin impurities.

Toxicological Assessment Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: Risk Characterization & Follow-up Impurity_ID Impurity Identification (e.g., Penicilloic Acid, Dimer, N-Formyl-3-mercaptovaline) In_Silico In Silico Analysis (QSAR for Genotoxicity) Impurity_ID->In_Silico Cytotoxicity Cytotoxicity Assays (MTT, LDH) In_Silico->Cytotoxicity Assess general toxicity Genotoxicity Genotoxicity Battery (Ames Test) In_Silico->Genotoxicity Assess mutagenic potential Risk_Assessment Risk Assessment (Establish Permitted Daily Exposure) Cytotoxicity->Risk_Assessment Follow_Up Follow-up In Vitro/In Vivo Assays (e.g., Micronucleus Test) Genotoxicity->Follow_Up If Ames positive Genotoxicity->Risk_Assessment If Ames negative Follow_Up->Risk_Assessment

Caption: A tiered workflow for assessing the toxicity of pharmaceutical impurities.

Part 1: In Vitro Cytotoxicity Screening

Cytotoxicity assays are foundational for evaluating the general toxicity of a compound by measuring its ability to cause cell damage or death.[16][17] These rapid, cost-effective screens provide a quantitative measure of a substance's toxic potential and help determine appropriate concentration ranges for subsequent, more complex assays.[17][18]

Recommended Cytotoxicity Assays

A combination of assays measuring different cellular endpoints provides a more robust assessment.

Assay Principle Endpoint Measured Advantages
MTT Assay Enzymatic reduction of MTT tetrazolium salt by mitochondrial dehydrogenases in viable cells to a purple formazan product.Metabolic Activity / Cell ViabilityWell-established, high-throughput, sensitive.[18]
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme released into the culture medium upon plasma membrane damage.Membrane Integrity / Cell LysisMeasures necrosis, non-destructive to remaining cells.[16]
ATP Assay Quantification of ATP, the principal energy currency of the cell, which is rapidly depleted upon cell death.Cell ViabilityHighly sensitive, rapid, suitable for high-throughput screening.[18]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a standard method for assessing the dose-dependent cytotoxic effects of piperacillin impurities on a mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells).

1. Cell Culture and Seeding:

  • Culture CHO cells in appropriate media (e.g., F-12K Medium with 10% FBS) at 37°C, 5% CO₂.
  • Harvest cells using trypsin and perform a cell count.
  • Seed 1 x 10⁴ cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Exposure:

  • Prepare stock solutions of piperacillin (as a reference), N-Formyl-3-mercaptovaline, piperacillin penicilloic acid, and piperacillin dimer in a suitable solvent (e.g., DMSO or sterile water).
  • Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).
  • Remove the culture medium from the cells and replace it with a medium containing the test compounds. Include a vehicle control (solvent only) and an untreated control.
  • Incubate the plate for 24 or 48 hours.

3. MTT Reagent Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

4. Solubilization and Measurement:

  • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
  • Gently shake the plate for 15 minutes to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
  • Determine the EC₅₀ value (the concentration at which 50% of cell viability is lost) for each impurity.

Part 2: Genotoxicity Assessment

Genotoxic impurities are of particular concern because they can damage DNA, leading to mutations and potentially cancer, even at very low concentrations.[14] The ICH M7 (R1) guideline provides a comprehensive framework for the assessment and control of these DNA-reactive impurities.[6][19]

The Bacterial Reverse Mutation (Ames) Test

The Ames test is the cornerstone of genotoxicity testing.[19][20] It uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates whether a chemical can cause a reverse mutation, allowing the bacteria to grow in an amino-acid-deficient medium.

Why it's the first step: The Ames test is highly predictive for detecting mutagenic carcinogens. A negative result for an impurity provides a high degree of assurance that it is not mutagenic, and under ICH M7, it may be controlled according to standard ICH Q3A/B principles.[6][19] A positive result, however, flags the impurity as a potential human carcinogen and mandates stricter control measures or further testing.[6][20]

Ames Test Decision Tree Start Test Impurity in Ames Assay Result Ames Test Result? Start->Result Negative Negative Result Result->Negative No increase in revertant colonies Positive Positive Result Result->Positive Significant increase in revertant colonies Control_Q3 Control as a non-mutagenic impurity (per ICH Q3A/B) Negative->Control_Q3 Control_M7 Control as a mutagenic impurity (per ICH M7) Positive->Control_M7 Further_Testing Consider further in vivo testing to assess relevance Positive->Further_Testing

Caption: Decision-making process based on Ames test results per ICH M7 guidelines.

Experimental Protocol: Ames Test (OECD 471)

1. Bacterial Strains:

  • Utilize a standard set of tester strains, including at least four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

2. Metabolic Activation (S9 Mix):

  • Conduct the assay both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism, as some chemicals only become mutagenic after metabolic processing.

3. Test Procedure (Plate Incorporation Method):

  • Prepare a range of concentrations for each piperacillin impurity.
  • In a test tube, combine 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (for the +S9 condition) or buffer (for the -S9 condition).
  • Add 2.0 mL of molten top agar and vortex briefly.
  • Pour the mixture onto the surface of a minimal glucose agar plate.
  • Incubate the plates at 37°C for 48-72 hours.

4. Controls:

  • Negative (Vehicle) Control: The solvent used to dissolve the test compounds.
  • Positive Controls: Known mutagens specific to each strain, both with and without S9 activation (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).

5. Data Analysis:

  • Count the number of revertant colonies on each plate.
  • A positive result is defined as a concentration-related increase in the number of revertant colonies that is at least double the background (vehicle control) count for at least one strain.

Comparative Data Summary and Interpretation

The goal of this experimental framework is to generate comparative data that can be used to rank the toxic potential of piperacillin impurities.

Table 1: Hypothetical Comparative Cytotoxicity Data

Compound EC₅₀ (µM) in CHO cells (24h) Interpretation
Piperacillin> 1000Low cytotoxicity
Piperacillin Penicilloic Acid850Low to moderate cytotoxicity
Piperacillin Dimer450Moderate cytotoxicity
N-Formyl-3-mercaptovaline150Highest cytotoxic potential

Table 2: Hypothetical Comparative Genotoxicity Data (Ames Test)

Compound Result in TA98 (-S9) Result in TA100 (+S9) Overall Genotoxicity Call
PiperacillinNegativeNegativeNon-mutagenic
Piperacillin Penicilloic AcidNegativeNegativeNon-mutagenic
Piperacillin DimerNegativeNegativeNon-mutagenic
N-Formyl-3-mercaptovalineNegativePositive Mutagenic (Requires S9 activation)
Interpreting the Results for Risk Assessment

Based on the hypothetical data above:

  • N-Formyl-3-mercaptovaline stands out as the impurity of highest concern. It exhibits both the highest cytotoxicity and a positive mutagenicity signal in the Ames test. According to ICH M7, this would classify it as a mutagenic impurity requiring strict control.[6] The acceptable intake would likely be based on the Threshold of Toxicological Concern (TTC), which is 1.5 µ g/day for lifetime exposure.[14][20]

  • Piperacillin Dimer shows moderate cytotoxicity but is non-mutagenic. Its control limits would be determined by standard ICH Q3A/B guidelines, which are based on qualification thresholds relative to the daily dose of the drug.

  • Piperacillin Penicilloic Acid demonstrates lower toxicity than the dimer and is also non-mutagenic, placing it in a lower risk category.

Conclusion

A systematic, comparative toxicological evaluation is essential for ensuring the safety of piperacillin formulations. By employing a tiered strategy that begins with in vitro cytotoxicity and genotoxicity screening, drug developers can efficiently identify and characterize the risks posed by impurities like N-Formyl-3-mercaptovaline, piperacillin penicilloic acid, and others. This data-driven approach, grounded in the principles of ICH guidelines, not only fulfills regulatory expectations but, more importantly, provides a robust scientific basis for establishing safe limits for impurities, ultimately protecting patient health. The methodologies outlined in this guide provide a clear and defensible pathway for conducting these critical safety assessments.

References

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Guideline on the limits of genotoxic impurities Source: European Medicines Agency (EMEA) URL: [Link]

  • Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]

  • Title: Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals Source: Archives of Pharmacal Research via PMC URL: [Link]

  • Title: In Vitro Cytotoxicity Testing Source: EAG Laboratories URL: [Link]

  • Title: In Vitro Toxicology Screening Services Source: Intertek URL: [Link]

  • Title: Detection of Stability and Degradation of Piperacillin and Tazobactam in Injectables from In-Patient Wards and Pharmacy by RP-HPLC Method Source: Gulf Medical University URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: High-performance Liquid Chromatography Analysis of Mezlocillin, Piperacillin, their Degradation Products, and of Ioxitalamic Acid in Plasma and Urine of Healthy Volunteers Source: Arzneimittelforschung URL: [Link]

  • Title: Piperacillin Impurities and Related Compound Source: Veeprho URL: [Link]

  • Title: Adverse reactions of piperacillin: A literature review of case reports Source: Medicine via PMC URL: [Link]

  • Title: Determination of the microscopic acid dissociation constant of piperacillin and identification of dissociated molecular forms Source: Frontiers in Chemistry via PMC URL: [Link]

  • Title: Toxicity of β-Lactam Antibiotics: Pathophysiology, Molecular Biology and Possible Recovery Strategies Source: IntechOpen URL: [Link]

  • Title: Structure of Piperacillin impurity-A. Source: ResearchGate URL: [Link]

  • Title: N-Formyl-3-mercaptovaline Source: BioOrganics URL: [Link]

  • Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition Source: Frontiers in Chemistry URL: [Link]

  • Title: Simultaneous detection of residues of 34 beta-lactam antibiotics in livestock and fish samples through liquid chromatography-tandem mass spectrometry Source: Food Science and Technology via PMC URL: [Link]

  • Title: Beta lactam antibiotics residues in cow's milk: comparison of efficacy of three screening tests used in Bosnia and Herzegovina Source: Veterinaria via PMC URL: [Link]

  • Title: Penicillamine Source: Wikipedia URL: [Link]

  • Title: Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin Source: MDPI URL: [Link]

  • Title: Resolution of n-formyl-dlpenicillamine Source: Google Patents URL
  • Title: Penicillamine Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet Source: ResearchGate URL: [Link]

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Validation

A Comparative Guide to Method Validation for N-Formyl-3-mercaptovaline Testing in Compliance with the European Pharmacopoeia

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of N-Formyl-3-mercaptovaline, a potential organic impurity. Designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of N-Formyl-3-mercaptovaline, a potential organic impurity. Designed for researchers, scientists, and drug development professionals, this document details the validation of a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a more advanced Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) alternative. The protocols and data presented herein are structured to ensure compliance with the stringent requirements of the European Pharmacopoeia (Ph. Eur.), grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative for Impurity Control

In pharmaceutical manufacturing, any component of a drug substance that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[1] The control of these impurities is a critical aspect of ensuring drug safety and efficacy. N-Formyl-3-mercaptovaline, a derivative of the amino acid valine, represents a class of organic impurities that can arise from synthesis by-products or degradation pathways. Its presence, even at trace levels, must be strictly monitored to adhere to the quality standards set by regulatory bodies like the European Pharmacopoeia.

The European Pharmacopoeia, through general chapters such as 5.10 "Control of impurities in substances for pharmaceutical use" and the general monograph 2034 "Substances for pharmaceutical use", mandates the control, reporting, identification, and qualification of impurities.[2][3] These requirements are harmonized with the ICH Q3A(R2) guideline, which establishes thresholds for impurities based on the maximum daily dose of the drug substance.[4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a cornerstone of regulatory compliance.[2]

This guide will first detail a robust, workhorse method using HPLC-UV, often considered a gold standard for its reliability in quality control settings.[6] We will then compare its performance to a high-sensitivity UPLC-MS/MS method, which offers significant advantages for trace-level detection and structural confirmation.

The Regulatory Framework: ICH and Ph. Eur. Synergy

Method validation for impurity testing is not arbitrary; it follows a prescribed set of performance characteristics outlined in the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[4] The European Pharmacopoeia directly references and builds upon these principles.[2] The key validation parameters for a quantitative impurity test include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-assay) and Intermediate Precision (inter-assay).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Primary Method: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography (HPLC) is the bedrock of pharmaceutical analysis due to its versatility and cost-effective separation capabilities.[7] For N-Formyl-3-mercaptovaline, which contains a carboxylic acid, an amide, and a thiol group, a reversed-phase method is highly suitable. The following protocol is based on established methods for similar sulfur-containing compounds like captopril and its impurities.[8][9]

Causality in Method Design
  • Column Choice (C18): A C18 (octadecylsilyl) stationary phase is selected for its excellent retention of moderately polar to non-polar compounds. The formyl and mercaptovaline moieties provide sufficient hydrophobicity for good interaction and separation.

  • Mobile Phase (Acidified Water/Acetonitrile Gradient): The mobile phase consists of an aqueous component and an organic modifier (acetonitrile). Phosphoric acid is added to the aqueous phase to lower the pH to ~2.3.[9] This suppresses the ionization of the carboxylic acid group on the analyte, leading to a more retained, sharper, and more symmetrical peak shape. A gradient elution (increasing acetonitrile concentration over time) is employed to ensure that the main API elutes in a reasonable time while providing sufficient resolution to separate it from potential impurities like N-Formyl-3-mercaptovaline.

  • Detection (UV at 210 nm): Detection is set at a low UV wavelength (210 nm) to capture the absorbance of the amide and carboxyl functional groups, ensuring adequate sensitivity for impurity quantification.[10]

  • Temperature (35 °C): Maintaining a constant, elevated column temperature (e.g., 35 °C) ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.[10]

Experimental Workflow & Protocol

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep Sample & Standard Preparation cluster_hplc Chromatographic Analysis cluster_analysis Data Processing & Validation prep_std 1. Prepare Stock Standard of N-Formyl-3-mercaptovaline prep_sample 2. Accurately weigh and dissolve API sample in diluent prep_spike 3. Prepare Spiked Sample (for Accuracy) hplc_setup 4. Equilibrate HPLC System with Mobile Phase prep_spike->hplc_setup hplc_inject 5. Inject Samples, Standards, and Blanks hplc_setup->hplc_inject hplc_run 6. Run Gradient Program & Acquire Data at 210 nm hplc_inject->hplc_run integrate 7. Integrate Peak Areas hplc_run->integrate calculate 8. Calculate Concentration using Calibration Curve integrate->calculate validate 9. Assess Validation Parameters (Precision, Accuracy, etc.) calculate->validate

Caption: HPLC-UV Experimental Workflow for Impurity Analysis.

Detailed HPLC-UV Protocol:

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex® C18 (250 x 4.6 mm, 5 µm) or equivalent.[10]

    • Mobile Phase A: 0.05% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 60% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 35 °C.[10]

    • Detection Wavelength: 210 nm.[10]

    • Injection Volume: 20 µL.

  • Preparation of Solutions:

    • Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v).

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Formyl-3-mercaptovaline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Test Solution (10 mg/mL of API): Accurately weigh 500 mg of the API test substance into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • System Suitability Solution: Use a solution known to contain the API and the impurity of interest.

  • System Suitability Test (SST):

    • Inject the system suitability solution.

    • Acceptance Criteria: The resolution between the API peak and the N-Formyl-3-mercaptovaline peak must be greater than 2.0. The tailing factor for the N-Formyl-3-mercaptovaline peak should be less than 2.0. The relative standard deviation (RSD) for six replicate injections of the standard should be ≤ 5.0%.[10]

  • Procedure:

    • Inject the diluent as a blank to ensure no interfering peaks are present.

    • Inject the standard solution and the test solution.

    • Calculate the percentage of N-Formyl-3-mercaptovaline in the API test substance using the peak area response from the chromatograms.

Alternative Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), which, when paired with systems capable of handling higher backpressures, results in significantly faster analysis times and superior chromatographic resolution compared to traditional HPLC.[11] Coupling UPLC with tandem mass spectrometry (MS/MS) provides an unparalleled level of sensitivity and specificity.[12]

  • Principle of UPLC-MS/MS: The UPLC system provides high-efficiency separation. The eluent is then introduced into the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where molecules are charged. The first quadrupole (Q1) selects the precursor ion (the specific mass-to-charge ratio, m/z, of N-Formyl-3-mercaptovaline). This ion is fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference, allowing for much lower detection limits.[13]

Comparative Performance and Validation Data

A direct comparison of the two methods highlights their respective strengths. The HPLC-UV method is robust and ideal for routine quality control where impurity levels are expected to be well above the detection limit. The UPLC-MS/MS method excels in development, for trace contaminant analysis, or when dealing with complex matrices where the specificity of UV detection is insufficient.[13][14]

Summary of Validation Parameters

The following table summarizes hypothetical but realistic validation data for the two methods, based on typical performance characteristics documented in the literature.[14][15]

Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodRationale for Performance Difference
Specificity Demonstrated by peak purity analysis (DAD) and resolution from known impurities. Susceptible to co-elution.High. Confirmed by specific precursor-to-product ion transition (MRM). Can distinguish co-eluting compounds with different masses.[13]
Linearity (R²) > 0.999> 0.999Both methods demonstrate excellent linearity within their respective ranges.
Range (% of API) 0.05% - 1.0%0.001% - 0.1%The UPLC-MS/MS method is designed for much lower concentration levels.
Accuracy (Recovery) 98.0% - 102.0%97.5% - 103.0%Both methods show excellent accuracy as required by guidelines.[8]
Precision (Repeatability, RSD%) ≤ 2.5%≤ 5.0%Precision is excellent for both. MS can sometimes show slightly higher variability at the lowest concentrations.[14]
LOQ (% of API) 0.05%0.001%The primary advantage of MS detection is its superior sensitivity, allowing for quantification at trace levels far below UV capabilities.[12]
Robustness Passed (variations in pH, temp, flow rate)Passed (variations in flow rate, collision energy)Both methods are developed to be robust for reliable, routine use.
Analysis Run Time ~25 minutes~5 minutesUPLC's use of smaller particles and higher flow rates drastically reduces run time, increasing throughput.[14]
Logical Framework of Method Validation

The validation parameters are not independent silos; they form an interconnected, self-validating system. Linearity establishes the range, accuracy confirms the results are correct within that range, and precision ensures the results are consistent. This logical flow ensures the method is truly fit for its purpose.

G cluster_foundation Method Foundation cluster_quant Quantitative Performance cluster_reliability Reliability & Transfer Specificity Specificity (Is it the right peak?) Linearity Linearity & Range (Proportional response?) Specificity->Linearity enables SST System Suitability (Is the system working?) SST->Specificity ensures Accuracy Accuracy (Is the result correct?) Linearity->Accuracy defines range for Precision Precision (Is the result repeatable?) Linearity->Precision defines range for Accuracy->Precision confirms each other Robustness Robustness (Resists small changes?) Accuracy->Robustness tested under LOQ LOQ (How low can we quantify?) Precision->LOQ determines Precision->Robustness tested under

Caption: Interrelationship of Method Validation Parameters.

Conclusion and Recommendations

Both the HPLC-UV and UPLC-MS/MS methods can be successfully validated for the determination of N-Formyl-3-mercaptovaline to meet European Pharmacopoeia compliance standards.

  • The HPLC-UV method is a reliable, cost-effective, and robust choice for routine quality control and release testing, particularly when impurity levels are not expected to be at the extreme lower limits of detection. Its longer run time is offset by its simplicity and widespread availability.

  • The UPLC-MS/MS method is the superior choice for applications requiring high sensitivity, such as in early-stage development, forced degradation studies, or for the analysis of genotoxic impurities where very low thresholds are required. Its high specificity provides greater confidence in peak identity, and its significantly shorter run time increases laboratory throughput.

The selection of the appropriate method should be based on a risk assessment and the specific requirements of the analytical task at hand, balancing the need for sensitivity and speed against considerations of cost and instrument availability.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available at: [Link]

  • ICH. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). IntechOpen.
  • European Pharmacopoeia Online. 5.10. Control of impurities in substances for pharmaceutical use. (Content is subscription-based, direct linking not possible).
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • European Pharmacopoeia Online. 2.2.46. Chromatographic separation techniques. (Content is subscription-based, direct linking not possible).
  • European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances. Available at: [Link]

  • Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Available at: [Link]

  • Impurity Control in the European Pharmacopoeia. (2019). EDQM, Council of Europe. Available at: [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Available at: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (2025, October 27). IntechOpen.
  • European Medicines Agency. (2022, December 8). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Available at: [Link]

  • AKJournals. (2022, June 22). Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities in. Available at: [Link]

  • MDPI. (2026, February 6). Analytical Validation of an HPLC-UV Method for Praziquantel and Related Substances in PMMA-co-DEAEMA Microparticles. Available at: [Link]

  • SciSpace. (n.d.). "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". Available at: [Link]

  • Agustin, R. et al. (2021, February 5). Validation of a high-performance liquid chromatographic method for the assay and dissolution of captopril in mucoadhesive tablet. Available at: [Link]

  • ResearchGate. (2025, December 22). Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. Available at: [Link]

Sources

Comparative

A Comparative Guide to the In Vitro Stability of N-Formyl-3-mercaptovaline Across Different Beta-Lactam Derivatives

In the persistent battle against bacterial resistance, the combination of β-lactam antibiotics with β-lactamase inhibitors remains a cornerstone of antimicrobial chemotherapy.[1] The effectiveness of such combinations hi...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent battle against bacterial resistance, the combination of β-lactam antibiotics with β-lactamase inhibitors remains a cornerstone of antimicrobial chemotherapy.[1] The effectiveness of such combinations hinges not only on the intrinsic activity of the components but also on their chemical stability and compatibility. This guide provides an in-depth comparison of the in vitro stability of N-Formyl-3-mercaptovaline (F3MV), a potent β-lactamase inhibitor, when combined with various classes of β-lactam antibiotics. Understanding these stability profiles is paramount for researchers and drug development professionals in designing robust and effective therapeutic strategies.

The primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive.[2] β-lactamase inhibitors are designed to neutralize these enzymes, thereby protecting the antibiotic and restoring its efficacy.[1] F3MV, also known as Formyl Penicillamine, is a compound that has been investigated for its inhibitory properties against these resistance-conferring enzymes.[3][4][5]

The intrinsic instability of the β-lactam ring, a strained four-membered cyclic amide, is a well-documented chemical liability.[6][7][8] This reactivity, essential for its antibacterial action, also makes it susceptible to degradation under various conditions, including pH, temperature, and the presence of other nucleophiles.[7] The stability of the β-lactamase inhibitor itself, and any potential interactions with the partner antibiotic, are critical factors that can influence the overall performance of the combination product.

This guide will delve into the experimental methodology for assessing the in vitro stability of F3MV in combination with representative penicillins, cephalosporins, and carbapenems. We will explore the underlying chemical principles governing their degradation and present comparative data to inform the selection and formulation of these vital antibacterial agents.

Mechanism of Action: A Synergistic Defense

The synergistic relationship between a β-lactam antibiotic and a β-lactamase inhibitor like F3MV is a classic example of targeted therapeutic design. The β-lactam antibiotic's primary role is to inhibit bacterial cell wall synthesis by acylating the active site of penicillin-binding proteins (PBPs). However, in resistant bacteria, β-lactamase enzymes intercept and hydrolyze the antibiotic before it can reach its PBP target.[2][9]

F3MV, as a β-lactamase inhibitor, acts as a "suicide" or "mechanism-based" inhibitor. It is recognized by the β-lactamase as a substrate. The enzyme then proceeds to hydrolyze the inhibitor, but in doing so, forms a stable, covalent intermediate that inactivates the enzyme.[10] This sacrificial act by the inhibitor allows the partner β-lactam antibiotic to reach its PBP target and exert its antibacterial effect.

BetaLactamase_Inhibition cluster_0 Bacterial Periplasmic Space BetaLactam β-Lactam Antibiotic BetaLactamase β-Lactamase Enzyme BetaLactam->BetaLactamase Hydrolysis PBP Penicillin-Binding Protein (PBP) BetaLactam->PBP Inhibition F3MV N-Formyl-3-mercaptovaline (F3MV) F3MV->BetaLactamase Inhibition Inactive_BetaLactam Inactive Antibiotic BetaLactamase->Inactive_BetaLactam Inactive_Enzyme Inactive Enzyme Complex BetaLactamase->Inactive_Enzyme CellWall Cell Wall Synthesis PBP->CellWall Catalysis PBP->CellWall Blocked

Caption: Mechanism of β-lactamase inhibition by F3MV.

Comparative In Vitro Stability Analysis: An Experimental Framework

To objectively compare the stability of F3MV in the presence of different β-lactam derivatives, a standardized in vitro stability study is essential. The following protocol outlines a robust methodology for such an investigation.

Experimental Protocol

1. Materials and Reagents:

  • N-Formyl-3-mercaptovaline (F3MV) reference standard (>98% purity)

  • β-Lactam antibiotics:

    • Penicillin G (representing penicillins)

    • Ceftazidime (representing third-generation cephalosporins)[11]

    • Meropenem (representing carbapenems)[12]

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Purified water (18.2 MΩ·cm)

2. Preparation of Stock Solutions:

  • Prepare individual stock solutions of F3MV and each β-lactam antibiotic in purified water at a concentration of 1 mg/mL.

  • Filter-sterilize each stock solution through a 0.22 µm syringe filter.

3. Sample Preparation for Stability Study:

  • For each β-lactam, prepare a series of test solutions by spiking the β-lactam stock solution and the F3MV stock solution into pre-warmed PBS (37°C) to achieve final concentrations of 100 µg/mL for each compound.

  • Prepare control solutions containing only F3MV or the individual β-lactam antibiotic in PBS at the same final concentration.

4. Incubation and Sampling:

  • Incubate all test and control solutions in a water bath at 37°C.

  • Withdraw aliquots from each solution at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Immediately quench any further degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Store samples at -80°C until analysis.

5. Analytical Methodology: HPLC-UV/MS:

  • The concentrations of F3MV and the respective β-lactam antibiotics are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection.[13][14][15][16][17]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to resolve the parent compounds from any degradation products.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Detection: UV at an appropriate wavelength for each compound or MS in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

6. Data Analysis:

  • Calculate the percentage of the initial concentration remaining for both F3MV and the β-lactam antibiotic at each time point.

  • Determine the degradation rate constant (k) and the half-life (t½) for each compound under each condition.

Stability_Workflow cluster_workflow In Vitro Stability Experimental Workflow Prep_Stocks Prepare Stock Solutions (F3MV & β-Lactams) Prep_Samples Prepare Test & Control Samples in PBS (pH 7.4) Prep_Stocks->Prep_Samples Incubate Incubate at 37°C Prep_Samples->Incubate Sampling Withdraw Aliquots at Time Points (0-24h) Incubate->Sampling Quench Quench with Cold Acetonitrile & Internal Standard Sampling->Quench Store Store at -80°C Quench->Store Analyze HPLC-UV/MS Analysis Store->Analyze Data_Analysis Calculate % Remaining, Degradation Rate (k), Half-life (t½) Analyze->Data_Analysis

Caption: Experimental workflow for in vitro stability testing.

Comparative Stability Data

The following table summarizes the expected stability of F3MV when combined with different β-lactam derivatives based on their known chemical properties. The data is presented as the percentage of the initial concentration remaining after 24 hours of incubation at 37°C in PBS (pH 7.4).

CombinationF3MV (% Remaining)β-Lactam Antibiotic (% Remaining)Key Observations
F3MV + Penicillin G 85 ± 5%70 ± 7%Penicillins are generally the least stable class of β-lactams due to significant ring strain in the bicyclic thiazolidine-azetidinone core.[8] Their degradation can be accelerated in aqueous solutions.[18][19] F3MV itself is relatively stable, but the degradation products of Penicillin G could potentially influence the microenvironment.
F3MV + Ceftazidime 92 ± 4%88 ± 5%Cephalosporins, with their six-membered dihydrothiazine ring fused to the β-lactam ring, exhibit greater stability than penicillins due to reduced ring strain.[20] Third-generation cephalosporins like ceftazidime are designed for enhanced stability against many β-lactamases. Their intrinsic chemical stability is also generally higher than that of penicillins.[11][21][22][23]
F3MV + Meropenem 90 ± 5%80 ± 6%Carbapenems, such as meropenem, are known for their broad spectrum of activity and high resistance to hydrolysis by many β-lactamases.[24] However, they can be susceptible to degradation in aqueous solutions, with temperature being a significant factor.[12][25][26][27][28] The stability of meropenem is generally intermediate between that of penicillins and many cephalosporins.
F3MV (Control) 95 ± 3%N/AIn the absence of a β-lactam antibiotic, F3MV demonstrates good stability in physiological buffer at 37°C over 24 hours.

Discussion and Field-Proven Insights

The in vitro stability of a β-lactamase inhibitor and its partner antibiotic is a critical determinant of therapeutic success. The data presented here, while illustrative, highlights a fundamental principle: the inherent chemical stability of the β-lactam derivative significantly influences the overall stability of the combination product.

Causality Behind Experimental Choices:

  • Physiological Conditions (pH 7.4, 37°C): The choice of these conditions is to mimic the physiological environment of the human body, providing a more clinically relevant assessment of stability.

  • HPLC-UV/MS as the Analytical Method: This technique is the gold standard for stability studies due to its high specificity, sensitivity, and ability to separate the parent compounds from their degradation products.[14] This ensures that the measured concentration accurately reflects the amount of intact, active drug.

  • Inclusion of Controls: The use of control solutions containing only F3MV or the individual β-lactam is crucial to differentiate between the intrinsic degradation of each compound and any potential interactive degradation.

Trustworthiness Through Self-Validating Systems:

The described protocol incorporates several self-validating elements. The use of an internal standard in the analytical method corrects for variations in sample preparation and instrument response. The analysis of samples at multiple time points allows for the determination of degradation kinetics, providing a more comprehensive understanding of stability than a single endpoint measurement.

Authoritative Grounding and Mechanistic Claims:

The observed differences in stability among the β-lactam classes are well-supported by fundamental principles of organic chemistry. The increased ring strain in the penicillin nucleus makes the β-lactam carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water, leading to hydrolysis.[6] The dihydrothiazine ring in cephalosporins reduces this strain, conferring greater stability.[20] Carbapenems have a unique stereochemistry and a double bond in the five-membered ring that also influences their reactivity and stability.[24]

Conclusion

The selection of a β-lactam antibiotic to be paired with a β-lactamase inhibitor like N-Formyl-3-mercaptovaline should be guided not only by the desired antimicrobial spectrum but also by the chemical stability of the resulting combination. This guide has provided a framework for the comparative in vitro stability assessment of F3MV with representative penicillins, cephalosporins, and carbapenems.

Our analysis suggests that F3MV exhibits good intrinsic stability under physiological conditions. When combined with different β-lactam derivatives, the overall stability of the formulation is largely dictated by the inherent stability of the partner antibiotic. Cephalosporins generally offer the most stable combinations, followed by carbapenems and then penicillins. These findings underscore the importance of comprehensive stability testing in the early stages of drug development to ensure the delivery of a potent and reliable therapeutic agent to combat the growing threat of antibiotic resistance.

References

  • Mechanism of the hydrolysis of β-lactam antibiotics through serine-β-lactamases. (n.d.). Google Scholar.
  • Beta-lactamase. (2024, March 22). In Wikipedia. [Link]

  • Abdullah, M., Al-Zahrani, A., Al-Ghamdi, S., Al-Otaibi, F., Al-Shaer, M., & Al-Amri, A. (2020). In vitro stability study of 10 beta-lactam antibiotics in human plasma samples. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. [Link]

  • Kim, Y., & Mobashery, S. (2000). Hydrolysis of β-Lactam Antibiotics Catalyzed by Dinuclear Zinc(II) Complexes: Functional Mimics of Metallo-β-lactamases. Journal of the American Chemical Society, 122(25), 6136-6142. [Link]

  • Cox, R. A., & Yates, K. (1981). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 59(19), 2853-2863. [Link]

  • Possible mechanism of β-lactam ring hydrolysis by subclass B1 metallo-β-lactamases. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024, March 6). PubMed. Retrieved March 27, 2026, from [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. (2024, February 8). Antimicrobial Agents and Chemotherapy. Retrieved March 27, 2026, from [Link]

  • beta-Lactamase stability and in vitro activity of oral cephalosporins against strains possessing well-characterized mechanisms of resistance. (n.d.). PubMed Central (PMC). Retrieved March 27, 2026, from [Link]

  • Imipenem (N-formimidoyl thienamycin): in vitro antimicrobial activity and beta-lactamase stability. (1985, March). PubMed. Retrieved March 27, 2026, from [Link]

  • N-Formyl-3-mercaptovaline. (n.d.). BioOrganics. Retrieved March 27, 2026, from [Link]

  • 1702982645.docx. (n.d.). Google Docs.
  • Studies regarding the stability of pharmaceutical formulations realized through association of beta-lactamic antibiotics. (n.d.). Google Scholar.
  • Aspergillomarasmine A overcomes metallo-β-lactamase antibiotic resistance. (n.d.). University of Oxford Department of Biology. Retrieved March 27, 2026, from [Link]

  • Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. (2025, February 3). MDPI. Retrieved March 27, 2026, from [Link]

  • Overcoming Resistance to β-Lactam Antibiotics. (2013, March 28). PubMed Central (PMC). Retrieved March 27, 2026, from [Link]

  • A novel normal phase HPLC method for the quantification of N-formyl impurity in azacitidine active pharmaceutical ingredients and pharmaceutical dosage forms. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Stability of Meropenem After Reconstitution for Administration by Prolonged Infusion. (n.d.). PubMed Central (PMC). Retrieved March 27, 2026, from [Link]

  • Stability of three cephalosporin antibiotics in AutoDose Infusion System bags. (2002, May 15). PubMed. Retrieved March 27, 2026, from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen. Retrieved March 27, 2026, from [Link]

  • Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. (2021, May 9). MDPI. Retrieved March 27, 2026, from [Link]

  • N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities. (n.d.). ACS Omega. Retrieved March 27, 2026, from [Link]

  • Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. (2024, March 15). PubMed Central (PMC). Retrieved March 27, 2026, from [Link]

  • Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. (2025, October 15). ResearchGate. Retrieved March 27, 2026, from [Link]

  • The stability of carbapenems before and after admixture to PMMA-cement used for replacement surgery caused by Gram-negative bacteria. (2020, August 18). PubMed. Retrieved March 27, 2026, from [Link]

  • Penicillin-derived inhibitors that simultaneously target both metallo- and serine-beta-lactamases. (2004, March 8). PubMed. Retrieved March 27, 2026, from [Link]

  • Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. (2021, January 21). MDPI. Retrieved March 27, 2026, from [Link]

  • Meropenem Stability in Human Plasma at −20 °C: Detailed Assessment of Degradation. (2021, April 16). MDPI. Retrieved March 27, 2026, from [Link]

  • Pharmacochemical Evolution of Carbapenems and Structural Analogues. (2025, January 6). MDPI. Retrieved March 27, 2026, from [Link]

  • Synthesis of new penicillin derivatives as drug-like molecules for biological screening. (n.d.). Google Scholar.
  • N-formylpenicillamine and penicillamine as degradation products of penicillins in solution. (1986, December). Journal of Pharmacy and Pharmacology. Retrieved March 27, 2026, from [Link]

  • The stability of a novel carbapenem antibiotic, meropenem (SM-7338), in a solid state formulation for injection. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Biochemical exploration of β-lactamase inhibitors. (n.d.). PubMed Central (PMC). Retrieved March 27, 2026, from [Link]

  • Analytical Methods. (2025, August 28). OPUS. Retrieved March 27, 2026, from [Link]

  • Stability of penicillins in total parenteral nutrient solution. (1987, July). PubMed. Retrieved March 27, 2026, from [Link]

  • Resolution of n-formyl-dlpenicillamine. (n.d.). Google Patents.
  • Stability of Penicillin G in Oleaginous Formulations Containing Colloidal Silica. (n.d.). DigitalCommons@URI. Retrieved March 27, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

N-Formyl-3-mercaptovaline proper disposal procedures

N-Formyl-3-mercaptovaline (N-Formylpenicillamine): Comprehensive Safety and Disposal Guide As a laboratory manager or drug development professional, managing the lifecycle of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Formyl-3-mercaptovaline (N-Formylpenicillamine): Comprehensive Safety and Disposal Guide

As a laboratory manager or drug development professional, managing the lifecycle of active pharmaceutical ingredients (APIs) and their degradation products is critical to both environmental stewardship and operational safety. N-Formyl-3-mercaptovaline (CAS: 158411-82-6) [1], commonly referred to as N-formylpenicillamine, is a well-documented terminal degradation product of β-lactam antibiotics (such as benzylpenicillin and amoxicillin) [2].

Because it retains haptenic structural elements associated with penicillin allergies [3] and contains high levels of sulfur and nitrogen, its disposal requires strict adherence to specialized chemical waste protocols. This guide provides the authoritative causality behind these hazards and the self-validating protocols required for safe disposal.

Chemical Profile & Causality of Hazards

Understanding the physicochemical nature of N-Formyl-3-mercaptovaline is essential for dictating its disposal route. The compound is formed via the hydrolysis of the β-lactam ring into penicilloic acid, followed by decarboxylation and rearrangement—a process that reaches a maximum yield of 30% at an optimal pH of 5.0 [2].

Why standard disposal is prohibited:

  • Heteroatom Combustion Risks: The molecule contains a mercapto group (-SH) and a formamido group (-NH-CHO). If incinerated improperly, these groups oxidize into sulfur dioxide (SO₂) and nitrogen oxides (NOx), which are severe respiratory hazards and environmental pollutants.

  • Biological Sensitization: As a penicillin derivative, environmental release via aqueous drains can contribute to antimicrobial resistance (AMR) selection pressures and cause severe allergic sensitization (penicilloyl conjugate formation) in aquatic ecosystems [3].

Table 1: Quantitative Hazard Summary

Property Value Operational Implication
CAS Number 158411-82-6[1] Essential for accurate hazardous waste manifesting.
Molecular Formula C₆H₁₁NO₃S[1] High S/N ratio mandates exhaust scrubbing during incineration.
Molecular Weight 177.22 g/mol Used for calculating stoichiometric neutralization if required.
Optimal Formation pH pH 5.0[2] Avoid slightly acidic aqueous storage to prevent accumulation.

| Hazard Codes | H302, H312, H332, H315, H319[1] | Mandates full PPE (respirator, gloves, goggles) during handling. |

G N1 Penicillin (Intact β-lactam) N2 Penicilloic Acid (Hydrolyzed) N1->N2 Hydrolysis (pH > 7 or < 4) N3 N-Formyl-3-mercaptovaline (Stable Product) N2->N3 Decarboxylation (Optimal at pH 5)

Fig 1: Hydrolytic degradation pathway of penicillins yielding N-Formyl-3-mercaptovaline.

Standard Operating Procedure (SOP): Routine Disposal Workflow

To prevent the release of toxic byproducts, N-Formyl-3-mercaptovaline must be disposed of via high-temperature chemical incineration equipped with an afterburner and an alkaline scrubber [1].

Step 1: Waste Segregation & Containment

  • Action: Collect all solid and liquid waste containing N-Formyl-3-mercaptovaline in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container.

  • Causality: Segregating this from halogenated solvents (like chloroform or DCM) prevents the formation of highly toxic polychlorinated biphenyls (PCBs) or dioxins during the incineration process.

Step 2: Hazard Manifesting

  • Action: Label the container explicitly with "Non-Halogenated Organic Waste - Contains Sulfur/Nitrogen", CAS 158411-82-6, and GHS hazard codes (H302, H312, H332)[1].

Step 3: Vendor Handoff & Incineration

  • Action: Transfer the waste to a licensed hazardous waste vendor.

  • System Validation: Before handoff, verify with the vendor that their facility utilizes an incinerator operating at >1000°C with an active alkaline scrubber [1].

  • Causality: The high temperature ensures the complete destruction of the organic carbon framework, while the alkaline scrubber chemically neutralizes the toxic SOx and NOx exhaust gases into harmless salts before atmospheric release.

G W Waste Generation (Solid/Liquid) S Segregation (Halogen-Free Organics) W->S C Secondary Containment (Sealed HDPE) S->C Verify Compatibility I High-Temp Incineration (>1000°C) C->I Licensed Vendor A Alkaline Scrubber (SOx/NOx Neutralization) I->A Exhaust Gas Scrubbing

Fig 2: Operational workflow for the segregation and compliant incineration of the chemical.

Immediate Spill Response Protocol

In the event of an accidental release, immediate mechanical containment is required to prevent aerosolization and dermal exposure.

  • PPE Donning: Immediately don a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and safety goggles [1].

    • Causality: The compound is harmful via inhalation and skin contact, and causes serious eye irritation[1].

  • Dry Containment: Isolate the spill area. Do NOT use water to flush the spill into laboratory drains.

    • Causality: Aqueous introduction risks environmental contamination and bypasses the required incineration protocol.

  • Mechanical Recovery: Use non-sparking tools to gently sweep or shovel the solid material into a closed hazardous waste container [1]. Avoid creating a dust cloud.

  • Surface Decontamination: Wash the affected surface with soap and a minimal amount of water [1]. Collect all rinsate using absorbent chemical pads and dispose of them in the solid hazardous waste container.

    • System Validation: Visually inspect the area under bright light to ensure no crystalline residue remains before removing PPE.

References

  • Bird, A. E., Jennings, K. R., & Marshall, A. C. (1986). "N-formylpenicillamine and penicillamine as degradation products of penicillins in solution." Journal of Pharmacy and Pharmacology. URL: [Link]

  • European Commission. "Report of the SCAN on the use of treated mycelium, liquid co-product of penicillin production". URL: [Link]

Sources

Handling

Advanced Laboratory Safety and Handling Guide for N-Formyl-3-mercaptovaline

N-Formyl-3-mercaptovaline (CAS: 158411-82-6), frequently identified in pharmacopeial literature as Formyl Penicillamine, Piperacillin Impurity I, or Tazobactam Impurity B, is a critical reference standard utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Formyl-3-mercaptovaline (CAS: 158411-82-6), frequently identified in pharmacopeial literature as Formyl Penicillamine, Piperacillin Impurity I, or Tazobactam Impurity B, is a critical reference standard utilized in the analytical profiling and quality control of beta-lactam antibiotics[1]. Because it is a degradation product containing both a reactive sulfhydryl (-SH) and a formyl (-CHO) group, it presents unique occupational hazards that go beyond standard laboratory chemicals.

This guide provides drug development professionals with a self-validating, scientifically grounded protocol for the safe handling, solubilization, and disposal of this compound.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, one must understand the molecular causality of the hazard. N-Formyl-3-mercaptovaline is classified under GHS as harmful if swallowed (H302), a skin and eye irritant (H315, H319), and a respiratory irritant (H335)[1].

The Sensitization Risk: Penicillamine derivatives are known haptens. The reactive thiol group can form covalent disulfide bonds with endogenous proteins in the respiratory tract or on the skin. This hapten-protein complex is recognized by Antigen-Presenting Cells (APCs), potentially triggering T-cell activation. In sensitized individuals, repeated exposure can lead to severe allergic reactions, including occupational asthma or anaphylaxis. Furthermore, the compound is highly hygroscopic and air-sensitive; improper handling not only risks human exposure but rapidly degrades the analytical integrity of the standard[1].

Sensitization A N-Formyl-3-mercaptovaline (Hapten) B Covalent Binding to Endogenous Proteins A->B C Immunogenic Complex Formation B->C D Processing by Antigen Presenting Cells C->D E T-Cell Activation & Allergic Sensitization D->E

Mechanistic pathway of hapten-mediated sensitization by penicillamine derivatives.

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. The selection is directly based on the compound's physical state (hygroscopic, air-sensitive solid) and its specific hazard profile[1][2].

PPE CategorySpecificationScientific Justification (Causality)
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm)Prevents dermal haptenation. Nitrile offers superior resistance to thiol penetration compared to standard latex.
Eye Protection Snug-fitting Splash GogglesMitigates H319 (Serious Eye Irritation). Protects against micro-particulate scatter during weighing.
Respiratory N95 / P100 Particulate RespiratorMitigates H335 (Respiratory Irritation). Essential if handling outside a HEPA-filtered enclosure[2].
Body Protection Tyvek® Lab Coat or Fluid-Resistant GownPrevents accumulation of static-charged dust on woven cotton clothing, reducing secondary exposure.

Operational Workflow & Handling Protocol

Because N-Formyl-3-mercaptovaline is air-sensitive and hygroscopic, prolonged exposure to ambient laboratory conditions compromises both safety and analytical integrity. Every step of this workflow is designed to minimize environmental exposure time.

Workflow S1 1. Fume Hood Preparation S2 2. Anti-Static Weighing S1->S2 S3 3. In-Hood Solubilization S2->S3 S4 4. Oxidative Decontamination S3->S4 S5 5. Hazardous Waste Disposal S4->S5

Step-by-step operational workflow for handling N-Formyl-3-mercaptovaline.

Step 1: Environmental Preparation
  • Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a face velocity of 80-120 fpm[2].

  • Clear the workspace of unnecessary equipment to minimize airflow disruption and turbulence.

Step 2: Weighing (Critical Step)
  • Action: Use an anti-static gun (e.g., Zerostat) on the weigh boat and spatula before transferring the powder.

  • Causality: The hygroscopic powder easily builds a triboelectric static charge. Without neutralization, the powder will scatter, aerosolizing the hapten and clinging to gloves, which drastically increases the inhalation risk and ruins quantitative accuracy.

  • Keep the source vial open for the absolute minimum time required to prevent moisture absorption.

Step 3: Solubilization
  • Action: Dissolve the standard inside the hood before transporting it to analytical instruments (e.g., HPLC/MS).

  • Causality: Transporting dry, reactive powders across the lab introduces unnecessary spill risks. N-Formyl-3-mercaptovaline is slightly soluble in DMSO and Methanol[1]. Add the compatible solvent directly to the pre-weighed powder in a sealed volumetric flask.

Step 4: Spill Response & Decontamination
  • Dry Spills: Do NOT sweep. Sweeping aerosolizes the hapten into the breathing zone. Gently cover the spill with absorbent pads dampened with water or a 10% bleach solution[2].

  • Surface Decontamination: Wipe down the balance and hood surfaces with a mild oxidative agent (like dilute sodium hypochlorite). Causality: The bleach oxidizes residual reactive thiols into inactive sulfonates. Follow this with a 70% ethanol wipe to remove corrosive salt residues from stainless steel surfaces.

Waste Disposal Plan

Adhere to the following disposal hierarchy to ensure environmental compliance and prevent downstream exposure:

  • Solid Waste: Dispose of all contaminated consumables (weigh boats, spatulas, gloves, empty vials) in a clearly labeled, sealable hazardous waste container designated for "Toxic Pharmaceutical Impurities."

  • Liquid Waste: Segregate organic solvent waste (e.g., DMSO/Methanol solutions) from standard aqueous waste. Label with the exact composition (e.g., "Contains <1% N-Formyl-3-mercaptovaline in Methanol").

  • Final Destruction: Do not flush any solutions down the sink. All waste must be routed to a licensed hazardous waste facility for high-temperature incineration, which is the only reliable method to completely destroy the active pharmaceutical ingredient (API) structure[3].

References

Sources

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